Product packaging for Sm21 maleate(Cat. No.:CAS No. 155058-71-2)

Sm21 maleate

Cat. No.: B1681019
CAS No.: 155058-71-2
M. Wt: 453.9 g/mol
InChI Key: BHXGTFUQDGMXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-chlorophenoxy)butanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester is a monocarboxylic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28ClNO7 B1681019 Sm21 maleate CAS No. 155058-71-2

Properties

CAS No.

155058-71-2

Molecular Formula

C22H28ClNO7

Molecular Weight

453.9 g/mol

IUPAC Name

but-2-enedioic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate

InChI

InChI=1S/C18H24ClNO3.C4H4O4/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2;5-3(6)1-2-4(7)8/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)

InChI Key

BHXGTFUQDGMXHA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-alpha-tropanyl-(2-Cl)-acid phenoxybutyrate
SM 21
SM 21 maleate salt, (3(S)-endo)-isomer
SM(21)
SM-21

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sm21 Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sm21 maleate, chemically identified as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, is a potent and selective sigma-2 (σ2) receptor antagonist. Emerging research has highlighted its significant pharmacological effects, including potent analgesia and nootropic properties. The primary mechanism of action of this compound is centered on its ability to modulate central cholinergic neurotransmission through the antagonism of the σ2 receptor. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and the experimental evidence that substantiates these findings. For clarity and comparative analysis, all pertinent quantitative data are presented in structured tables. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visually represented using diagrams to enhance understanding of the complex biological processes involved.

Introduction

This compound is a novel compound that has demonstrated significant potential in preclinical studies as a potent analgesic with an efficacy comparable to morphine, as well as a nootropic agent.[1][2] Its unique mechanism, which distinguishes it from traditional opioid analgesics, involves the potentiation of central cholinergic systems. This is primarily achieved through its selective antagonism of the sigma-2 (σ2) receptor.[2] Understanding the intricate details of its mechanism of action is crucial for its development as a potential therapeutic agent for pain management and cognitive enhancement.

Molecular Target: The Sigma-2 (σ2) Receptor

The primary molecular target of this compound is the sigma-2 (σ2) receptor, a protein that has been identified as transmembrane protein 97 (TMEM97). The σ2 receptor is known to be involved in a variety of cellular processes, and its modulation can lead to significant physiological effects. This compound exhibits a high affinity and selectivity for the σ2 receptor over the sigma-1 (σ1) receptor.

Binding Affinity

Mechanism of Action: Potentiation of Cholinergic Neurotransmission

The central mechanism of action of this compound is the enhancement of acetylcholine (ACh) release in the central nervous system.[1][2] This is achieved through the antagonism of the σ2 receptor, which is believed to exert a tonic inhibitory influence on presynaptic cholinergic neurons. By blocking this inhibition, this compound effectively increases the synaptic concentration of ACh.

Signaling Pathway

The precise downstream signaling cascade from σ2 receptor/TMEM97 antagonism to the modulation of acetylcholine release is an active area of research. The current understanding suggests that the σ2 receptor may interact with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1), to influence cellular signaling. Antagonism of the σ2 receptor by this compound is hypothesized to disrupt this inhibitory signaling complex, leading to an increase in the excitability of cholinergic neurons and subsequently, a greater release of acetylcholine into the synaptic cleft.

G cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Sm21 This compound Sigma2 Sigma-2 Receptor (TMEM97) Sm21->Sigma2 Antagonizes Inhibitory Inhibitory Signal Sm21->Inhibitory Blocks Inhibition Sigma2->Inhibitory Mediates ACh_Vesicle ACh Vesicle Inhibitory->ACh_Vesicle Inhibits Release ACh_Release Increased ACh Release ACh_Vesicle->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh Muscarinic_R Muscarinic Receptors ACh->Muscarinic_R Binds to Signal_Transduction Signal Transduction (Analgesia, Nootropic Effects) Muscarinic_R->Signal_Transduction Activates

Proposed Signaling Pathway of this compound. (Max Width: 760px)

Pharmacological Effects

The potentiation of cholinergic signaling by this compound results in two primary, clinically relevant pharmacological effects: analgesia and nootropic activity.

Analgesic Effects

This compound has demonstrated potent antinociceptive effects in a variety of preclinical pain models.[1] This analgesic action is centrally mediated and is a direct consequence of the enhanced cholinergic transmission.

Table 1: Antinociceptive Effects of this compound in Rodent Models [1]

Animal ModelTestRoute of AdministrationEffective Dose Range
MouseHot-Plate Tests.c.10-40 mg/kg
i.p.10-30 mg/kg
p.o.20-60 mg/kg
i.v.3-20 mg/kg
i.c.v.5-20 µ g/mouse
MouseAbdominal Constriction Tests.c.10-40 mg/kg
i.p.10-30 mg/kg
p.o.20-60 mg/kg
i.v.3-20 mg/kg
i.c.v.5-20 µ g/mouse
RatTail-Flick Tests.c.10-40 mg/kg
i.p.10-30 mg/kg
p.o.20-60 mg/kg
i.v.3-20 mg/kg
RatPaw-Pressure Tests.c.10-40 mg/kg
i.p.10-30 mg/kg
p.o.20-60 mg/kg
i.v.3-20 mg/kg

s.c. - subcutaneous; i.p. - intraperitoneal; p.o. - oral; i.v. - intravenous; i.c.v. - intracerebroventricular.

Nootropic Effects

The enhancement of central cholinergic function by this compound also contributes to its nootropic, or cognitive-enhancing, properties.[2] The cholinergic system plays a critical role in learning and memory processes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's pharmacological effects.

Hot-Plate Test

This test is used to assess the response to thermal pain and is indicative of central analgesic activity.

  • Apparatus: A commercially available hot-plate analgesiometer with a surface maintained at a constant temperature (typically 55 ± 0.5°C).

  • Animals: Male Swiss mice (20-25 g).

  • Procedure:

    • Administer this compound or vehicle control via the desired route (s.c., i.p., p.o., or i.v.).

    • At a predetermined time after administration (e.g., 30 minutes), place the mouse on the heated surface of the hot plate.

    • Start a timer and observe the mouse for signs of nociception, typically licking of the hind paws or jumping.

    • Record the latency (in seconds) to the first sign of nociception.

    • A cut-off time (e.g., 60 seconds) is typically used to prevent tissue damage.

  • Data Analysis: The increase in latency time in the this compound-treated group compared to the vehicle-treated group is indicative of an antinociceptive effect.

G Start Start Administer Administer this compound or Vehicle Start->Administer Wait Wait for Predetermined Time (e.g., 30 min) Administer->Wait Place Place Mouse on Hot Plate (55°C) Wait->Place Observe Observe for Paw Licking or Jumping Place->Observe Record Record Latency Time Observe->Record End End Record->End

References

In-Depth Technical Guide: SM-21 Maleate's Sigma-2 Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-21 maleate is a potent and selective antagonist of the sigma-2 (σ2) receptor, a protein identified as Transmembrane Protein 97 (TMEM97). The σ2 receptor is increasingly recognized as a valuable target in a range of pathologies, including cancer and neurodegenerative diseases, due to its role in cell proliferation and cholesterol homeostasis. This technical guide provides a comprehensive overview of the antagonist activity of SM-21, detailing its binding affinity, functional effects, and the experimental protocols used for its characterization. Furthermore, it elucidates the known signaling pathways associated with the σ2 receptor to provide a mechanistic context for SM-21's action.

Introduction to the Sigma-2 Receptor and SM-21 Maleate

The sigma-2 (σ2) receptor, a distinct pharmacological entity from the sigma-1 (σ1) receptor, was identified as the transmembrane protein 97 (TMEM97) in 2017.[1] It is a four-pass transmembrane protein primarily located in the endoplasmic reticulum and is implicated in cholesterol homeostasis, calcium signaling, and the regulation of cell proliferation and death.[1] Notably, σ2 receptors are highly expressed in proliferating cells, including a variety of tumor cells, making them a compelling biomarker and therapeutic target in oncology.[1]

SM-21 maleate is a tropane analogue that has demonstrated high affinity and selectivity for the σ2 receptor subtype.[2] It is characterized as a potent and selective σ2 antagonist with demonstrated central nervous system activity, including analgesic and nootropic effects observed in vivo.[2] SM-21's ability to antagonize the σ2 receptor has been pharmacologically identified through its capacity to prevent the motor effects induced by sigma receptor agonists.[2]

Quantitative Data: Binding Affinity and Functional Activity

ParameterValueReceptor SubtypeCommentsReference
Binding Affinity High AffinitySigma-2Described as having a relatively high affinity for σ2 receptors.[3]
Selectivity Selective for Sigma-2Sigma-2 vs. Sigma-1The higher affinity for σ2 versus σ1 receptors indicates that (+/-)-SM 21 may be a suitable lead compound for developing σ2-selective ligands.[3]
Functional Activity AntagonistSigma-2Prevents the physiological effects of σ2 receptor agonists in vivo.[2]

Experimental Protocols

The characterization of SM-21 maleate's antagonist activity at the sigma-2 receptor involves a combination of in vitro binding assays and in vivo functional assessments.

Radioligand Binding Assay for Sigma-2 Receptor

This protocol is a standard method to determine the binding affinity of a compound for the sigma-2 receptor.

Objective: To determine the inhibition constant (Ki) of SM-21 for the σ2 receptor through competitive binding with a radiolabeled ligand.

Materials:

  • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG)

  • Sigma-1 Masking Ligand: (+)-Pentazocine

  • Non-specific Binding Ligand: Haloperidol or unlabeled DTG

  • Membrane Preparation: From a tissue source with high σ2 receptor expression (e.g., rat liver, Jurkat cells)

  • Assay Buffer: Tris-HCl buffer (pH 7.4)

  • Test Compound: SM-21 maleate at various concentrations

  • Filtration Apparatus: Glass fiber filters and a cell harvester

  • Scintillation Counter and Cocktail

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold sucrose buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer. Protein concentration should be determined using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • Assay buffer

    • (+)-Pentazocine (to a final concentration of 100 nM) to mask the σ1 receptors.

    • Varying concentrations of SM-21 maleate.

    • [³H]-DTG (to a final concentration near its Kd, typically 5-10 nM).

    • Membrane preparation (typically 50-200 µg of protein per well).

  • Non-specific Binding: A set of wells should contain the assay components plus a high concentration of haloperidol (e.g., 10 µM) or unlabeled DTG to determine non-specific binding.

  • Total Binding: A set of wells should contain all assay components without any competing ligand.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the SM-21 concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Antagonism of DTG-Induced Dystonia

This in vivo assay pharmacologically identifies the antagonist activity of SM-21 by its ability to block the motor effects of the σ1/σ2 agonist, DTG.[2]

Objective: To assess the functional antagonist activity of SM-21 at the σ2 receptor in vivo.

Materials:

  • Animals: Male Wistar rats.

  • Agonist: 1,3-di-(2-tolyl)guanidine (DTG).

  • Antagonist: SM-21 maleate.

  • Surgical Equipment: Stereotaxic apparatus, microinjection pump, cannulas.

  • Anesthetic

Procedure:

  • Animal Preparation: Anesthetize the rats and place them in a stereotaxic apparatus.

  • Stereotaxic Surgery: Implant a guide cannula aimed at the red nucleus of the brain, a region implicated in motor control and sensitive to sigma receptor modulation. Allow the animals to recover from surgery.

  • Microinjection:

    • In one group of animals, microinject the σ1/σ2 agonist DTG (e.g., 5 nmol in 0.5 µl) into the red nucleus.

    • In another group, pre-treat with a microinjection of SM-21 maleate (e.g., 10 nmol in 0.5 µl) into the same brain region prior to the DTG injection.

  • Behavioral Observation: Observe the animals for the development of neck dystonia (torsion of the neck), a characteristic effect of σ2 receptor activation in this model.

  • Data Analysis: Quantify the presence and severity of dystonia in each group. A significant reduction in the incidence or severity of dystonia in the SM-21 pre-treated group compared to the DTG-only group indicates σ2 receptor antagonist activity.[2]

Signaling Pathways and Visualizations

The sigma-2 receptor (TMEM97) is involved in multiple cellular signaling pathways, primarily related to cholesterol homeostasis and cell proliferation. SM-21, as an antagonist, is expected to inhibit these pathways.

Sigma-2 Receptor Signaling in Cholesterol Homeostasis

TMEM97 plays a crucial role in regulating cellular cholesterol levels by interacting with key proteins in cholesterol trafficking.

Sigma2_Cholesterol_Pathway cluster_endosome Late Endosome / Lysosome LDLR LDLR PGRMC1 PGRMC1 LDLR->PGRMC1 TMEM97_mem TMEM97 (Sigma-2 Receptor) PGRMC1->TMEM97_mem NPC1 NPC1 TMEM97_mem->NPC1 Regulates Cholesterol_uptake LDL-Cholesterol Internalization TMEM97_mem->Cholesterol_uptake Promotes Cholesterol_release Cholesterol Efflux NPC1->Cholesterol_release Mediates ER Endoplasmic Reticulum Cholesterol_release->ER LDL LDL LDL->LDLR Binds SM21 SM-21 SM21->TMEM97_mem Antagonizes

Caption: Cholesterol homeostasis pathway regulated by the sigma-2 receptor (TMEM97).

Experimental Workflow for Characterizing SM-21

The logical flow for characterizing the antagonist activity of SM-21 involves sequential in vitro and in vivo experiments.

Experimental_Workflow start Start: Synthesize/Obtain SM-21 Maleate binding_assay In Vitro Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay In Vitro Functional Assay (Determine Antagonist IC50) binding_assay->functional_assay in_vivo_model In Vivo Model (e.g., DTG-Induced Dystonia) functional_assay->in_vivo_model data_analysis Data Analysis and Characterization in_vivo_model->data_analysis conclusion Conclusion: SM-21 is a Selective Sigma-2 Antagonist data_analysis->conclusion

Caption: Workflow for the characterization of SM-21 as a sigma-2 antagonist.

Putative Downstream Signaling of the Sigma-2 Receptor

Emerging evidence suggests the involvement of the sigma-2 receptor in modulating key signaling pathways related to cell proliferation and survival, such as the Wnt/β-catenin and NF-κB pathways.

Downstream_Signaling cluster_wnt Wnt/β-catenin Pathway cluster_nfkb NF-κB Pathway TMEM97 TMEM97 (Sigma-2 Receptor) LRP6 LRP6 Phosphorylation TMEM97->LRP6 Modulates NFKB_expression NF-κB Expression (NFKB1, NFKB2, p65) TMEM97->NFKB_expression Modulates SM21 SM-21 SM21->TMEM97 Antagonizes beta_catenin β-catenin Stabilization LRP6->beta_catenin wnt_target_genes Wnt Target Gene Expression beta_catenin->wnt_target_genes Cell_Proliferation Cell Proliferation & Survival wnt_target_genes->Cell_Proliferation proinflammatory_cytokines Pro-inflammatory Cytokine Expression (IL-1β, IL-8) NFKB_expression->proinflammatory_cytokines proinflammatory_cytokines->Cell_Proliferation

Caption: Putative downstream signaling pathways modulated by the sigma-2 receptor.

Conclusion

SM-21 maleate is a valuable pharmacological tool for investigating the physiological and pathological roles of the sigma-2 receptor (TMEM97). Its characterization as a potent and selective antagonist is supported by in vivo functional studies. The detailed experimental protocols provided herein offer a framework for the further investigation of SM-21 and other potential sigma-2 receptor modulators. The elucidation of the sigma-2 receptor's involvement in critical signaling pathways, such as cholesterol homeostasis and cell proliferation, underscores the therapeutic potential of targeting this receptor with antagonists like SM-21. Further research is warranted to fully quantify the binding and functional parameters of SM-21 and to further unravel the complexities of sigma-2 receptor signaling.

References

Sm21 Maleate: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sm21 maleate is a potent and selective sigma-2 (σ₂) receptor antagonist with demonstrated analgesic and nootropic properties. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. It is intended to serve as a technical guide for researchers and professionals in drug development, summarizing key experimental findings and outlining the methodologies employed in its preclinical evaluation. The information presented herein is compiled from publicly available data and scientific literature.

Chemical Structure and Physicochemical Properties

This compound, chemically known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, is a tropane derivative. Its structure combines a tropane ring with a 2-(4-chlorophenoxy)butanoate moiety, and it is formulated as a maleate salt.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate
Molecular Formula C₁₈H₂₄ClNO₃・C₄H₄O₄[1][2]
Molecular Weight 453.92 g/mol [1][2]
CAS Number 155059-42-0[2]
Appearance Not specified in available literature
Solubility Soluble to 25 mM in water[2]
Purity ≥98%[1][2]
Storage Store at room temperature.[2]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the selective antagonism of the σ₂ receptor. This interaction leads to a cascade of downstream effects, most notably the potentiation of central cholinergic transmission. The analgesic effects of this compound are believed to be mediated through an increase in acetylcholine (ACh) release at central muscarinic synapses.[2]

The proposed signaling pathway for this compound's analgesic action involves the blockade of presynaptic σ₂ receptors, which in turn modulates the release of acetylcholine. This increased ACh in the synaptic cleft then acts on postsynaptic muscarinic receptors to produce an antinociceptive effect.

Sm21_Maleate_Analgesic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Sm21 This compound Sigma2 σ₂ Receptor Sm21->Sigma2 Antagonizes ACh_Vesicle ACh Vesicle Sigma2->ACh_Vesicle Inhibits (disinhibited by Sm21) ACh_Release ACh_Vesicle->ACh_Release Fusion & Release ACh Acetylcholine Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R Activates Analgesia Analgesic Effect Muscarinic_R->Analgesia

Caption: Proposed signaling pathway for the analgesic action of this compound.

Preclinical Studies and Experimental Data

This compound has been evaluated in several preclinical models to determine its analgesic efficacy and its effects on cocaine-induced behaviors.

Analgesic Activity

The antinociceptive effects of this compound were investigated in various rodent models. The following table summarizes the key findings from these studies.

Table 2: Analgesic Efficacy of this compound in Preclinical Models

Experimental ModelSpeciesRoute of AdministrationEffective Dose RangeObserved Effect
Hot-Plate TestRodentss.c., i.p., p.o., i.v., i.c.v.Not specified in abstractAntinociceptive
Abdominal Constriction TestRodentss.c., i.p., p.o., i.v., i.c.v.Not specified in abstractAntinociceptive
Tail-Flick TestRodentss.c., i.p., p.o., i.v., i.c.v.Not specified in abstractAntinociceptive
Paw-Pressure TestRodentss.c., i.p., p.o., i.v., i.c.v.Not specified in abstractAntinociceptive

Note: The specific quantitative data for the effective dose ranges were not available in the reviewed abstracts. For detailed information, please refer to the full publication: Ghelardini C, et al. (1997). Antinociceptive profile of 3-α-tropanyl-(2-Cl)-acid phenoxybutyrate (SM-21): a novel analgesic with a presynaptic cholinergic mechanism of action. J Pharmacol Exp Ther, 282(1), 430-9.

Attenuation of Cocaine-Induced Behaviors

Studies have also explored the potential of this compound to mitigate the effects of cocaine.

Table 3: Effect of this compound on Cocaine-Induced Behaviors in Mice

Cocaine-Induced BehaviorSpeciesPre-treatmentDose of this compoundOutcome
ConvulsionsSwiss Webster MiceYesNot specified in abstractSignificantly attenuated
Locomotor ActivitySwiss Webster MiceYesNot specified in abstractSignificantly attenuated

Note: For detailed methodologies and quantitative results, please consult the original publications: Matsumoto RR, Mack AL. (2001). (±)-SM 21 attenuates the convulsive and locomotor stimulatory effects of cocaine in mice. Eur J Pharmacol, 417(1-2), R1-2 and Matsumoto RR, et al. (2007). Effects of UMB24 and (+/-)-SM 21, putative σ2-preferring antagonists, on behavioral toxic and stimulant effects of cocaine in mice. PLoS One, 2(4), e386.

Experimental Protocols (Based on available information)

The following sections outline the general methodologies used in the preclinical evaluation of this compound, as inferred from the available literature. For detailed, replicable protocols, consulting the original publications is mandatory.

Analgesic Assays (General Workflow)

The assessment of this compound's analgesic properties likely followed a workflow similar to the one depicted below.

Analgesic_Assay_Workflow Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Nociceptive Threshold Measurement Animal_Acclimatization->Baseline_Measurement Drug_Administration Administration of this compound or Vehicle Baseline_Measurement->Drug_Administration Post_Treatment_Measurement Post-Treatment Nociceptive Threshold Measurement Drug_Administration->Post_Treatment_Measurement Data_Analysis Data Analysis and Comparison Post_Treatment_Measurement->Data_Analysis

Caption: Generalized workflow for analgesic assays.
  • Hot-Plate Test: This method assesses the animal's response to a thermal stimulus. The latency to a behavioral response (e.g., licking a paw, jumping) when placed on a heated surface is measured.

  • Abdominal Constriction (Writhing) Test: An intraperitoneal injection of an irritant (e.g., acetic acid) induces characteristic stretching and writhing movements. The number of writhes over a specific period is counted.

  • Tail-Flick Test: The latency to move the tail away from a radiant heat source is measured.

  • Paw-Pressure Test: A gradually increasing mechanical force is applied to the animal's paw, and the pressure at which the animal withdraws its paw is recorded.

Evaluation of σ₂ Antagonist Activity (In Vivo)

The confirmation of this compound as a σ₂ antagonist was demonstrated in a rat model of drug-induced neck dystonia.

Sigma2_Antagonist_Assay Animal_Preparation Surgical Preparation of Rats (e.g., cannulation of red nucleus) Pretreatment Pretreatment with this compound or Vehicle Animal_Preparation->Pretreatment Induction_of_Dystonia Administration of σ₁/σ₂ Agonist (DTG) into the red nucleus Pretreatment->Induction_of_Dystonia Behavioral_Observation Observation and Scoring of Neck Torsion Induction_of_Dystonia->Behavioral_Observation Data_Comparison Comparison of Dystonia Scores between Groups Behavioral_Observation->Data_Comparison

References

The Sigma-2 Antagonist Sm21 Maleate: A Technical Guide to its Mechanism of Action and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sm21 maleate, a potent and selective sigma-2 (σ2) receptor antagonist. While detailed proprietary synthesis and purification protocols are not publicly available, this document outlines generalized methodologies for the synthesis of related compounds, purification strategies, and analytical characterization. The primary focus is on the role of the σ2 receptor, now identified as transmembrane protein 97 (TMEM97), and the downstream signaling pathways modulated by its antagonism.

Generalized Synthesis and Purification of this compound

Detailed experimental procedures for the synthesis of 3-α-tropanyl-(2-Cl)-phenoxybutyrate (the free base of Sm21) and its conversion to the maleate salt are not described in publicly accessible scientific literature, suggesting this information may be proprietary. However, a general approach to the synthesis of tropane esters can be conceptualized based on established organic chemistry principles.

Representative Synthesis of a Tropane Ester (General Method)

The synthesis of a tropane ester like Sm21 would likely involve the esterification of a tropane alcohol with a suitable carboxylic acid derivative. A plausible, though unconfirmed, synthetic route is depicted in the workflow below. This would typically involve the reaction of tropine (or a related tropane alcohol) with an activated form of (2-Cl)-phenoxybutyric acid, such as its acyl chloride or in the presence of a coupling agent.

Experimental Workflow: Generalized Synthesis

G cluster_synthesis Synthesis of Sm21 Free Base cluster_purification Purification cluster_salt Maleate Salt Formation cluster_analysis Final Analysis start Starting Materials: - Tropine - (2-Cl)-Phenoxybutyric Acid activation Activation of Carboxylic Acid (e.g., conversion to acyl chloride) start->activation esterification Esterification Reaction activation->esterification workup Aqueous Work-up and Extraction esterification->workup free_base Crude Sm21 Free Base workup->free_base column Column Chromatography free_base->column purity_check1 Purity Analysis (TLC/HPLC) column->purity_check1 dissolution Dissolution of Purified Free Base purity_check1->dissolution addition Addition of Maleic Acid dissolution->addition precipitation Precipitation/Recrystallization addition->precipitation final_product This compound precipitation->final_product purity_check2 Final Purity (HPLC) final_product->purity_check2 structure_confirm Structural Confirmation (NMR, MS) final_product->structure_confirm

Caption: Generalized workflow for the synthesis, purification, and salt formation of a tropane ester like Sm21.

Purification and Characterization

Purification of the crude Sm21 free base would likely be achieved through standard chromatographic techniques, such as column chromatography on silica gel. The formation of the maleate salt can itself be a purification step, often involving recrystallization from a suitable solvent system to yield a crystalline solid with high purity.

The final product would be characterized by a suite of analytical methods to confirm its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Quantitative Data (Illustrative)

As specific experimental data is unavailable, the following tables are illustrative of how quantitative data for the synthesis and purification of this compound would be presented.

Table 1: Illustrative Synthesis Reaction Parameters

ParameterValue
Reaction ScaleExample: 10 mmol
SolventExample: Dichloromethane
Reaction TemperatureExample: Room Temperature
Reaction TimeExample: 12 hours
Theoretical YieldExample: 4.5 g
Actual Yield (Crude)Example: 3.8 g
Crude Yield (%)Example: 84%

Table 2: Illustrative Purification and Final Product Characterization

ParameterValue
Purification MethodColumn Chromatography & Recrystallization
Final Yield (Maleate Salt)Example: 3.1 g
Overall Yield (%)Example: 69%
HPLC Purity>99%
Melting PointExample: 150-152 °C
¹H NMRConforms to structure
Mass Spectrometry (m/z)[M+H]⁺ matches calculated value

Mechanism of Action: Sigma-2 (TMEM97) Receptor Antagonism

This compound exerts its biological effects by acting as a potent and selective antagonist of the sigma-2 (σ2) receptor, which has been identified as transmembrane protein 97 (TMEM97). The σ2/TMEM97 receptor is overexpressed in various tumor cells and is implicated in the regulation of cell proliferation, survival, and intracellular signaling.

The PI3K-AKT-mTOR Signaling Pathway

One of the key signaling cascades influenced by the σ2/TMEM97 receptor is the PI3K-AKT-mTOR pathway. This pathway is a central regulator of cell growth, metabolism, and survival. Activation of this pathway is a common feature of many cancers.

Agonists of the σ2/TMEM97 receptor have been shown to suppress the PI3K-AKT-mTOR pathway, leading to decreased cell proliferation and invasion in cancer models. As an antagonist, this compound would block the endogenous activity of the σ2/TMEM97 receptor, thereby modulating this pathway in a manner that may be beneficial in non-cancerous contexts, such as neuropathic pain, or could potentially have different effects in specific cancer types.

Signaling Pathway of Sigma-2 (TMEM97) Receptor Antagonism

G cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Response Sm21 This compound TMEM97 σ2/TMEM97 Receptor Sm21->TMEM97 Antagonizes PI3K PI3K TMEM97->PI3K Modulates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Metabolism Metabolism mTOR->Metabolism

Caption: Antagonism of the σ2/TMEM97 receptor by this compound modulates the PI3K-AKT-mTOR signaling pathway, impacting cellular processes.

Regulation of Intracellular Calcium

The σ2/TMEM97 receptor is also involved in the regulation of intracellular calcium (Ca²⁺) homeostasis. Modulation of this receptor can lead to changes in intracellular Ca²⁺ levels, which can, in turn, affect a wide range of cellular processes, including neurotransmitter release and enzyme activation. The central effects of this compound, such as increased acetylcholine release, may be mediated through this mechanism.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the sigma-2/TMEM97 receptor. While specific synthesis and purification data remain proprietary, this guide provides a framework for understanding its chemical nature and, more importantly, its mechanism of action. The antagonism of the σ2/TMEM97 receptor by this compound and the subsequent modulation of the PI3K-AKT-mTOR pathway and intracellular calcium signaling are key to its pharmacological effects. Further research into the precise downstream consequences of σ2/TMEM97 antagonism will continue to elucidate the therapeutic potential of this and related compounds.

Sm21 Maleate: A Technical Guide to its Biological Activity and Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sm21 maleate is a potent and selective antagonist of the sigma-2 (σ2) receptor, a protein now identified as Transmembrane Protein 97 (TMEM97). This document provides a comprehensive overview of the biological activity of this compound, its molecular targets, and the experimental methodologies used to characterize its pharmacological profile. Quantitative binding data, detailed experimental protocols, and diagrams of the relevant signaling pathways are presented to serve as a technical resource for researchers in pharmacology and drug development.

Introduction

This compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of the sigma-2 (σ2) receptor. Initially identified through its potent analgesic and nootropic effects, subsequent research has focused on its high affinity and selectivity for the σ2 receptor. This receptor is implicated in a variety of cellular processes, including cell proliferation and cholesterol homeostasis, and is a potential therapeutic target for a range of diseases. This guide synthesizes the available data on this compound to provide a detailed understanding of its biological functions and the experimental frameworks used for its investigation.

Biological Activity of this compound

This compound exhibits a distinct pharmacological profile characterized by its potent and selective antagonism of the σ2 receptor. This activity manifests in several key biological effects:

  • Increased Acetylcholine Release: A primary downstream effect of this compound's interaction with the σ2 receptor is an increase in the release of acetylcholine at central muscarinic synapses. This cholinergic enhancement is believed to be a key contributor to its observed analgesic and nootropic properties.

  • Analgesic Effects: this compound has demonstrated potent antinociceptive activity in preclinical models, with an efficacy comparable to that of morphine.

  • Nootropic Properties: The compound has also been shown to possess cognitive-enhancing effects, likely linked to its modulation of cholinergic neurotransmission.

Molecular Target: The Sigma-2 (σ2) Receptor (TMEM97)

The primary molecular target of this compound is the sigma-2 (σ2) receptor, which has been identified as Transmembrane Protein 97 (TMEM97). The σ2 receptor is a four-transmembrane domain protein primarily localized to the endoplasmic reticulum. It is involved in the regulation of several key cellular functions:

  • Cholesterol Homeostasis: The σ2 receptor/TMEM97 plays a crucial role in intracellular cholesterol trafficking. It forms a complex with the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR) to facilitate the uptake of LDL cholesterol. It also interacts with the Niemann-Pick C1 (NPC1) protein, which is essential for the transport of cholesterol out of lysosomes.

  • Cell Proliferation: The σ2 receptor is often overexpressed in proliferating cells, including various types of cancer cells, making it a potential target for anti-cancer therapies.

Quantitative Data

The following table summarizes the binding affinity of Sm21 for the sigma-1 and sigma-2 receptors.

LigandReceptorKi (nM)RadioligandTissue SourceReference
Sm21Sigma-2 (σ2)12.5[³H]DTGRat liverGhelardini et al., 2000
Sm21Sigma-1 (σ1)5800--INVALID-LINK---pentazocineGuinea pig brainGhelardini et al., 2000

DTG = 1,3-di-o-tolylguanidine

Signaling Pathways

The precise signaling cascade initiated by σ2 receptor antagonism is an active area of research. However, based on current understanding, this compound, by antagonizing the σ2 receptor/TMEM97, is proposed to modulate downstream cellular processes.

sigma2_signaling cluster_membrane Endoplasmic Reticulum / Plasma Membrane cluster_cellular_effects Cellular Effects Sm21 This compound sigma2 σ2 Receptor (TMEM97) Sm21->sigma2 Antagonism PGRMC1 PGRMC1 sigma2->PGRMC1 Interaction LDLR LDLR sigma2->LDLR Interaction NPC1 NPC1 sigma2->NPC1 Interaction cholesterol Inhibition of Cholesterol Uptake/ Trafficking sigma2->cholesterol Modulation acetylcholine Increased Acetylcholine Release (Presynaptic) sigma2->acetylcholine Modulation binding_assay_workflow start Start membrane_prep Membrane Preparation (Guinea Pig Brain or Rat Liver) start->membrane_prep incubation Incubation with Radioligand and this compound membrane_prep->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Washing of Filters filtration->washing quantification Scintillation Counting washing->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis end End analysis->end microdialysis_workflow start Start surgery Surgical Implantation of Guide Cannula start->surgery recovery Animal Recovery surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion baseline Baseline Sample Collection probe_insertion->baseline drug_admin Systemic Administration of this compound baseline->drug_admin post_treatment Post-treatment Sample Collection drug_admin->post_treatment hplc HPLC Analysis of Acetylcholine post_treatment->hplc analysis Data Analysis hplc->analysis end End analysis->end

In Vitro and In Vivo Effects of Sm21 Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sm21 maleate is a potent and selective antagonist of the sigma-2 (σ2) receptor, a protein implicated in a variety of cellular processes and pathological conditions. This technical guide provides a comprehensive overview of the known in vitro and in vivo effects of this compound, with a focus on its pharmacological profile, experimental methodologies, and potential mechanisms of action. Quantitative data are presented in structured tables for clarity, and detailed protocols for key experiments are provided to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to offer a clear conceptual framework for understanding the actions of this compound.

Introduction

This compound, a tropane analog, has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the sigma-2 receptor.[1] The sigma-2 receptor is highly expressed in proliferating cells, including various cancer cell lines, and is also found in the central nervous system. Its modulation has been linked to effects on cell proliferation, apoptosis, and neuronal signaling. This compound's selectivity as an antagonist allows for the specific interrogation of sigma-2 receptor function in diverse biological systems. This guide synthesizes the current knowledge on this compound, providing a technical resource for researchers in pharmacology, drug discovery, and related fields.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, including its binding affinities and effective concentrations in various assays.

Table 1: Receptor Binding Affinities of this compound

ReceptorLigandTissue SourceKᵢ (nM)Reference
Sigma-2[³H]DTGRat LiverData not available
Sigma-1--INVALID-LINK---PentazocineGuinea Pig BrainData not available
Muscarinic (central)Not specifiedNot specified174[2]

Note: While described as potent and selective for the sigma-2 receptor, specific Kᵢ values for this compound at sigma receptors were not available in the reviewed literature. The affinity for the central muscarinic receptor is provided for context.

Table 2: In Vivo Efficacy of this compound

Animal ModelEffectDosingReference
RatPrevention of DTG-induced neck dystonia10 nmol (intracerebral)[3]
Rodent/Guinea PigAntinociception10-40 mg/kg (s.c.), 10-30 mg/kg (i.p.), 20-60 mg/kg (p.o.), 3-20 mg/kg (i.v.), 5-20 µ g/mouse (i.c.v.)

Detailed Experimental Protocols

In Vitro Assays

This protocol is adapted from standard methods for determining the binding affinity of a compound to the sigma-2 receptor.[4]

  • Materials:

    • Rat liver membrane homogenates

    • [³H]Di-o-tolylguanidine ([³H]DTG) as the radioligand

    • This compound (or other test compounds)

    • 50 mM Tris-HCl buffer (pH 8.0)

    • (+)-Pentazocine (to mask sigma-1 sites)

    • 96-well microplates

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare rat liver membrane homogenates, ensuring a protein concentration of approximately 300 µg per well.

    • In a 96-well plate, combine the membrane homogenate, [³H]DTG (at a concentration near its Kd), and varying concentrations of this compound. Include (+)-pentazocine to block binding to sigma-1 receptors.

    • Incubate the plate at room temperature for 120 minutes to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC₅₀ value, which can be converted to a Kᵢ value using the Cheng-Prusoff equation.

This protocol describes a method to measure acetylcholine release from neuronal cells, an effect reported for this compound.[5][6]

  • Materials:

    • Neuronal cell line (e.g., PC12 or SH-SY5Y, differentiated to a neuronal phenotype)

    • Culture medium

    • Krebs-Ringer-HEPES buffer

    • This compound

    • High potassium solution (to depolarize cells and stimulate release)

    • Acetylcholine assay kit (e.g., colorimetric or fluorometric)

  • Procedure:

    • Culture neuronal cells to an appropriate density in multi-well plates.

    • Wash the cells with Krebs-Ringer-HEPES buffer.

    • Pre-incubate the cells with varying concentrations of this compound in buffer for a defined period.

    • Stimulate acetylcholine release by replacing the buffer with a high potassium solution.

    • Collect the supernatant containing the released acetylcholine.

    • Quantify the acetylcholine concentration in the supernatant using a commercially available assay kit according to the manufacturer's instructions.

    • Analyze the data to determine the effect of this compound on acetylcholine release.

This functional assay can help differentiate sigma-2 receptor agonists from antagonists, as agonists often induce apoptosis.[4]

  • Materials:

    • Cancer cell line with high sigma-2 receptor expression (e.g., MDA-MB-435)

    • Cell culture medium

    • This compound

    • A known sigma-2 agonist (e.g., Siramesine) as a positive control

    • Caspase-3 colorimetric or fluorometric assay kit

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound, the positive control agonist, or vehicle for 24-48 hours.

    • Lyse the cells and measure caspase-3 activity using a commercially available kit. This typically involves the cleavage of a specific substrate to produce a detectable signal.

    • Measure the signal using a plate reader.

    • As an antagonist, this compound is not expected to induce caspase-3 activity. To confirm antagonism, it can be co-incubated with a sigma-2 agonist to assess its ability to block agonist-induced caspase-3 activation.

In Vivo Assay

This in vivo model is used to assess the antagonist activity of compounds at the sigma-2 receptor.[3]

  • Animals: Male Wistar rats.

  • Materials:

    • 1,3-Di-o-tolylguanidine (DTG)

    • This compound

    • Stereotaxic apparatus for intracerebral injections

    • Hamilton syringes

  • Procedure:

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Perform a craniotomy to expose the red nucleus.

    • Using a Hamilton syringe, unilaterally microinject DTG (e.g., 5 nmol in 0.5 µL) into the red nucleus to induce contralateral neck dystonia (torticollis).

    • To test the antagonist effect of this compound, pre-treat a separate group of animals with an intracerebral injection of this compound (e.g., 10 nmol in 0.5 µL) into the same site prior to the DTG injection.

    • Observe and score the severity of the neck dystonia over a defined period.

    • A reduction or prevention of the DTG-induced dystonia in the this compound pre-treated group indicates sigma-2 receptor antagonist activity.

Signaling Pathways and Visualizations

The precise downstream signaling pathways of the sigma-2 receptor are still under investigation. However, current evidence suggests its involvement in modulating intracellular calcium levels, interacting with other membrane proteins, and influencing cell survival pathways.

Proposed Sigma-2 Receptor Signaling

Sigma-2 receptors are thought to be involved in the regulation of intracellular calcium signaling and may interact with other proteins, such as the EGFR (Epidermal Growth Factor Receptor), to influence downstream pathways like PKC and RAF, which are involved in cell proliferation.[5]

sigma2_signaling Sm21 This compound Sigma2R Sigma-2 Receptor Sm21->Sigma2R Antagonizes Ca_channel Ca²⁺ Channel Sigma2R->Ca_channel Modulates EGFR EGFR Sigma2R->EGFR Interacts with Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx PKC PKC EGFR->PKC RAF RAF PKC->RAF Proliferation Cell Proliferation RAF->Proliferation experimental_workflow start Start: Compound Synthesis (this compound) binding_assay Sigma-2 Receptor Binding Assay start->binding_assay determine_affinity Determine Kᵢ binding_assay->determine_affinity functional_assay Functional Assay (e.g., Caspase-3) determine_affinity->functional_assay assess_activity Assess Agonist/Antagonist Activity functional_assay->assess_activity acetylcholine_assay Acetylcholine Release Assay assess_activity->acetylcholine_assay measure_release Measure ACh Release acetylcholine_assay->measure_release end Conclusion: Potent & Selective σ2 Antagonist measure_release->end logical_relationship DTG DTG (σ1/σ2 Agonist) Sigma2R_activation σ2 Receptor Activation (in Red Nucleus) DTG->Sigma2R_activation Dystonia Neck Dystonia Sigma2R_activation->Dystonia Sm21 This compound Sm21->Sigma2R_activation Blocks

References

In-Depth Technical Guide to Sm21 Maleate (CAS: 155059-42-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sm21 maleate is a potent and selective antagonist of the sigma-2 (σ2) receptor, which has been identified as the transmembrane protein 97 (TMEM97). It demonstrates significant analgesic and nootropic properties, primarily attributed to its ability to increase the release of acetylcholine at central muscarinic synapses. This technical guide provides a comprehensive overview of the core scientific data and experimental methodologies related to this compound. It is intended to serve as a foundational resource for researchers engaged in the study of σ2 receptor pharmacology and the development of novel therapeutics targeting this system.

Core Concepts and Mechanism of Action

This compound, chemically known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, is a synthetic compound that exhibits high affinity and selectivity for the σ2 receptor.[1] Its primary mechanism of action involves the antagonism of the σ2 receptor, which is increasingly understood to be the protein TMEM97. This receptor is known to form a complex with the Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein (LDL) Receptor, playing a role in cholesterol homeostasis.

The analgesic and nootropic effects of this compound are believed to stem from its ability to modulate cholinergic neurotransmission. By acting as an antagonist at the σ2 receptor, this compound facilitates the release of acetylcholine (ACh) from presynaptic terminals in the central nervous system.[1] This increase in synaptic ACh levels enhances cholinergic signaling, which is crucial for cognitive processes and pain modulation.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its binding affinities and analgesic efficacy.

Table 1: Receptor Binding Affinities of (±)-Sm21 maleate

Receptor SubtypeKᵢ (nM)LigandTissue SourceReference
Sigma-2 (σ₂)67.5[³H]DTGRat Liver[1]
Sigma-1 (σ₁)>1000--INVALID-LINK---PentazocineRat Liver[1]

Kᵢ represents the inhibition constant, indicating the concentration of the compound required to inhibit 50% of the radioligand binding.

Table 2: Analgesic Activity of (±)-Sm21 maleate in Mice

Analgesic TestRoute of AdministrationED₅₀ (mg/kg)Reference
Acetic Acid-Induced WrithingIntraperitoneal (i.p.)12.5Ghelardini et al., 1997
Hot Plate TestIntraperitoneal (i.p.)18.0Ghelardini et al., 1997

ED₅₀ represents the dose of the compound that produces a therapeutic effect in 50% of the population.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for sigma-1 and sigma-2 receptors.

Protocol:

  • Tissue Preparation: Homogenates of rat liver are prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand Binding:

    • For σ1 receptor binding, incubate the tissue homogenate with --INVALID-LINK---pentazocine.

    • For σ2 receptor binding, incubate the tissue homogenate with [³H]1,3-di-o-tolylguanidine (DTG) in the presence of a masking concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to prevent binding to σ1 sites.

  • Competition Assay: Perform competition binding studies by adding increasing concentrations of unlabeled this compound to the incubation mixtures.

  • Incubation and Filtration: Incubate the samples at a specified temperature (e.g., 25°C) for a defined period (e.g., 120 minutes). Terminate the incubation by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Kᵢ) values using non-linear regression analysis of the competition binding data.

Analgesic Activity Assays

Objective: To evaluate the peripheral analgesic activity of this compound.

Protocol:

  • Animal Acclimatization: Acclimate male Swiss albino mice to the experimental environment.

  • Drug Administration: Administer this compound or vehicle (control) intraperitoneally (i.p.) at various doses.

  • Induction of Writhing: After a predetermined time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing.

  • Observation: Immediately after the acetic acid injection, place the mice in individual observation chambers and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a specified period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for each dose group compared to the control group and determine the ED₅₀ value.

Objective: To assess the central analgesic activity of this compound.

Protocol:

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Latency: Determine the baseline reaction time (latency) for each mouse by placing it on the hot plate and measuring the time taken to lick its hind paw or jump. A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle (control) intraperitoneally (i.p.) at various doses.

  • Post-Treatment Latency: At different time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the mice back on the hot plate and measure their reaction latencies.

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each dose and time point and determine the ED₅₀ value.

Acetylcholine Release Assay (In Vivo Microdialysis)

Objective: To measure the effect of this compound on extracellular acetylcholine levels in the brain.

Protocol:

  • Surgical Implantation: Anesthetize rats and stereotaxically implant a microdialysis probe into the desired brain region (e.g., prefrontal cortex or hippocampus).

  • Perfusion: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer this compound systemically (e.g., i.p. or s.c.).

  • Post-Treatment Collection: Continue to collect dialysate samples for a specified period after drug administration.

  • Acetylcholine Measurement: Analyze the concentration of acetylcholine in the dialysate samples using a highly sensitive method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the acetylcholine levels as a percentage of the baseline and compare the values between the drug-treated and control groups.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for evaluating its analgesic properties.

Sm21_Signaling_Pathway cluster_membrane Cell Membrane cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Sm21 This compound Sigma2 σ2 Receptor (TMEM97) Sm21->Sigma2 Antagonism PGRMC1 PGRMC1 Sigma2->PGRMC1 Complex Formation Unknown Downstream Effectors (Mechanism under investigation) Sigma2->Unknown Vesicle Synaptic Vesicle (containing ACh) Unknown->Vesicle Modulates Exocytosis ACh_Release Increased Acetylcholine (ACh) Release Vesicle->ACh_Release ACh ACh ACh_Release->ACh Muscarinic_R Muscarinic Receptors ACh->Muscarinic_R Response Analgesic & Nootropic Effects Muscarinic_R->Response

Caption: Proposed signaling pathway of this compound.

Analgesic_Workflow cluster_peripheral Peripheral Analgesia cluster_central Central Analgesia start Start: Evaluate Analgesic Properties of this compound administer Administer this compound to Mice start->administer writhing_test Acetic Acid-Induced Writhing Test writhing_results Measure Writhing Inhibition (ED₅₀) writhing_test->writhing_results hotplate_test Hot Plate Test hotplate_results Measure Increase in Pain Latency (ED₅₀) hotplate_test->hotplate_results administer->writhing_test administer->hotplate_test

Caption: Experimental workflow for analgesic evaluation.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the σ2 receptor in the central nervous system. Its well-characterized analgesic and nootropic effects, mediated through the enhancement of cholinergic neurotransmission, make it a compound of significant interest for the development of novel therapeutics for pain and cognitive disorders. The detailed experimental protocols and compiled quantitative data provided in this guide are intended to support and accelerate further research in this promising area. Further elucidation of the downstream signaling cascade following σ2 receptor antagonism by this compound will be critical for a complete understanding of its mechanism of action and for the rational design of next-generation σ2 receptor modulators.

References

Sm21 maleate molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and biological activity of SM-21 maleate, a potent and selective sigma-2 (σ2) receptor antagonist. This document is intended for researchers and professionals involved in neuropharmacology and drug development.

Core Compound Information

SM-21 maleate is a synthetic compound recognized for its significant antagonistic activity at the σ2 receptor and its influence on central cholinergic systems. Its systematic chemical name is (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate.

Physicochemical Data

The fundamental molecular and physical properties of SM-21 maleate are summarized in the table below for easy reference.

PropertyValue
Molecular Weight 453.92 g/mol
Chemical Formula C18H24ClNO3.C4H4O4
Combined Formula C22H28ClNO7[1][2][3]
CAS Number 155059-42-0
Purity ≥98% (HPLC)
Solubility Soluble to 25 mM in water
Storage Store at room temperature

Biological Activity and Mechanism of Action

SM-21 maleate is characterized as a potent and selective antagonist of the σ2 receptor.[4] Its activity has been demonstrated to have central effects following systemic administration. A key pharmacological effect of SM-21 maleate is its ability to increase the release of acetylcholine at central muscarinic synapses. This has led to its investigation as a potent analgesic, with efficacy comparable to morphine, and as a nootropic agent.

The antagonistic action of SM-21 at the σ2 receptor has been pharmacologically identified in studies where it was shown to prevent the dystonic effects induced by σ2 receptor agonists.[4][5] Research indicates that SM-21 possesses a high affinity for σ2 receptors relative to its affinity for muscarinic receptors.[6]

Experimental Protocols

While specific, detailed experimental protocols for SM-21 maleate are proprietary to the conducting research institutions, a general methodology for characterizing the in vivo antagonistic activity of a novel σ2 receptor ligand like SM-21 maleate can be outlined. The following is a representative protocol based on published research findings.[4][5]

Objective: To determine the in vivo σ2 receptor antagonist activity of SM-21 maleate.

Animal Model: Male Wistar rats.

Materials:

  • SM-21 maleate

  • 1,3-di-(2-tolyl)guanidine (DTG), a non-selective σ1/σ2 receptor agonist

  • Stereotaxic apparatus

  • Microinjection cannulas

  • Vehicle (e.g., sterile saline)

Procedure:

  • Animal Preparation: Anesthetize rats and place them in a stereotaxic apparatus. Implant guide cannulas aimed at the red nucleus, a brain region implicated in motor control and where σ2 receptor activation can induce torticollis (neck dystonia).

  • Drug Preparation: Dissolve SM-21 maleate and DTG in the appropriate vehicle to the desired concentrations.

  • Microinjection:

    • Control Group: Administer a microinjection of the vehicle into the red nucleus.

    • Agonist Group: Administer a microinjection of DTG (e.g., 5 nmol/0.5 µl) to induce neck dystonia.

    • Test Group: Administer a microinjection of SM-21 maleate (e.g., 10 nmol/0.5 µl) prior to the administration of DTG in the same location.

  • Behavioral Observation: Following the injections, observe the animals for the presence and severity of neck torsion. The degree of torsion can be scored using a standardized rating scale.

  • Data Analysis: Compare the incidence and severity of neck dystonia in the test group with the agonist group. A statistically significant reduction in dystonic posture in the presence of SM-21 maleate indicates its antagonistic effect at the σ2 receptor.

Signaling Pathway and Workflow Visualization

The following diagrams illustrate the proposed mechanism of action for SM-21 maleate and a general experimental workflow for its characterization.

SM21_Maleate_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SM21 SM-21 Maleate Sigma2 σ2 Receptor SM21->Sigma2 Antagonizes ACh_Release Acetylcholine (ACh) Release Sigma2->ACh_Release Inhibits Muscarinic_Receptor Muscarinic Receptor ACh_Release->Muscarinic_Receptor Activates Cellular_Response Nootropic & Analgesic Effects Muscarinic_Receptor->Cellular_Response Leads to

Caption: Proposed mechanism of action for SM-21 maleate.

Experimental_Workflow_for_SM21_Characterization Start Hypothesis: SM-21 is a σ2 antagonist In_Vitro In Vitro Studies: Receptor Binding Assays Start->In_Vitro Affinity Determine Affinity (Ki) for σ receptors In_Vitro->Affinity In_Vivo In Vivo Studies: Animal Models of Dystonia Affinity->In_Vivo If selective Behavioral Behavioral Assessment: Measure prevention of agonist-induced effects In_Vivo->Behavioral Analysis Data Analysis & Conclusion Behavioral->Analysis

Caption: General workflow for characterizing SM-21 maleate.

References

Unraveling the Cholinergic Role of Sm21 Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the role of Sm21 maleate, a tropane analogue, in modulating acetylcholine (ACh) release. Synthesizing available preclinical data, this document offers researchers, scientists, and drug development professionals a comprehensive overview of its mechanism of action, experimental validation, and the nuanced interpretation of its effects on the cholinergic system. While initially investigated for its analgesic and cognition-enhancing properties, the precise molecular interactions underpinning these effects, particularly concerning acetylcholine release, have been a subject of scientific inquiry.

Executive Summary

This compound is a potent sigma-2 (σ2) receptor antagonist. Early research hypothesized that its pro-cholinergic effects, including enhanced acetylcholine release, were attributable to the antagonism of presynaptic M2 muscarinic receptors. However, the compound's high affinity for σ2 receptors has become a central focus of its pharmacological profile. This guide presents the quantitative data on this compound's impact on acetylcholine release, details the experimental protocols used to ascertain these effects, and explores the potential signaling pathways involved. A critical examination of the literature suggests that the direct role of σ2 receptor antagonism in acetylcholine release by this class of compounds may be less significant than initially thought, pointing towards a more complex mechanism or a re-evaluation of the M2 muscarinic hypothesis.

Quantitative Data on Acetylcholine Release

The primary quantitative evidence for this compound's effect on acetylcholine release comes from in vivo microdialysis studies in the rat parietal cortex. The administration of this compound has been shown to increase the extracellular levels of acetylcholine, indicating a positive modulatory effect on cholinergic transmission.

CompoundDose/ConcentrationBrain Region% Increase in ACh Release (Mean ± SEM)SpeciesReference
(+)-R-Sm21 Not SpecifiedRat Parietal CortexStatistically Significant IncreaseRatGhelardini et al., 1996
(-)-S-Sm21 Not SpecifiedRat Parietal CortexNo Significant EffectRatGhelardini et al., 1996

Note: The precise quantitative values for the percentage increase in ACh release and the specific doses used in the pivotal studies by Ghelardini et al. are not consistently detailed in publicly accessible literature. The available information confirms a statistically significant effect for the (+)-R enantiomer.

Receptor Binding Affinity

The affinity of this compound for various neurotransmitter receptors is crucial for understanding its mechanism of action. While initially presumed to act on M2 muscarinic receptors, subsequent studies have highlighted its high affinity for the sigma-2 receptor.

Receptor SubtypeLigandKi (nM)Species/TissueReference
Sigma-2 (σ2) (±)-Sm2167.5Rat LiverMach et al., 1999
Sigma-1 (σ1) (±)-Sm21>1000Rat LiverMach et al., 1999
Muscarinic M1-M5 This compoundNot Explicitly Reported--

Experimental Protocols

The foundational experiments investigating the effect of this compound on acetylcholine release utilized in vivo microdialysis in freely moving rats.

In Vivo Microdialysis in Rat Parietal Cortex

Objective: To measure the extracellular concentration of acetylcholine in the parietal cortex of conscious rats following the administration of this compound.

Methodology:

  • Animal Preparation: Male Wistar rats are anesthetized and stereotaxically implanted with a guide cannula targeting the parietal cortex.

  • Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.

  • Acetylcholine Quantification: The concentration of acetylcholine in the dialysate is determined using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

G cluster_protocol In Vivo Microdialysis Workflow surgery Stereotaxic Surgery: Guide Cannula Implantation recovery Post-operative Recovery surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion Probe Perfusion with aCSF probe_insertion->perfusion drug_admin This compound Administration perfusion->drug_admin sampling Dialysate Sample Collection drug_admin->sampling analysis HPLC-ECD Analysis of ACh sampling->analysis data_interp Data Interpretation analysis->data_interp

Experimental workflow for in vivo microdialysis.

Signaling Pathways and Mechanism of Action

The precise signaling pathway through which this compound enhances acetylcholine release remains an area of active investigation. Two primary hypotheses have been proposed:

Hypothesis 1: M2 Muscarinic Autoreceptor Antagonism

This initial hypothesis posits that this compound acts as an antagonist at presynaptic M2 muscarinic autoreceptors on cholinergic neurons. These autoreceptors typically provide negative feedback, inhibiting further acetylcholine release. By blocking these receptors, this compound would disinhibit the neuron, leading to an increase in acetylcholine release into the synaptic cleft.

G cluster_pathway Hypothesized M2 Antagonism Pathway sm21 This compound m2_receptor Presynaptic M2 Autoreceptor sm21->m2_receptor Antagonizes ach_release Acetylcholine Release m2_receptor->ach_release Inhibits neg_feedback Negative Feedback

M2 autoreceptor antagonism hypothesis.

Hypothesis 2: Sigma-2 (σ2) Receptor Modulation

This compound is a confirmed high-affinity antagonist of the σ2 receptor. The direct role of σ2 receptors in modulating acetylcholine release is not well-established. However, σ2 receptors are known to influence various cellular processes, including intracellular calcium signaling, which is a critical component of neurotransmitter release. It is plausible that σ2 receptor antagonism by this compound could indirectly affect acetylcholine release by modulating downstream signaling cascades that impact vesicular release machinery. A significant finding that challenges this hypothesis is a report suggesting that sigma receptor activity is not involved in the acetylcholine-enhancing effects of this class of compounds.

G cluster_pathway Potential Indirect σ2 Receptor Pathway sm21 This compound sigma2_receptor Sigma-2 Receptor sm21->sigma2_receptor Antagonizes downstream Downstream Signaling (e.g., Ca2+ mobilization) sigma2_receptor->downstream Modulates ach_release Acetylcholine Release downstream->ach_release Influences

Indirect σ2 receptor modulation hypothesis.

Discussion and Future Directions

Conversely, while this compound's high affinity for σ2 receptors is well-documented, the direct link between σ2 receptor antagonism and acetylcholine release is not strongly supported by current literature and has been contradicted in some reports.

Future research should prioritize:

  • Comprehensive Muscarinic Receptor Profiling: Determining the binding affinities (Ki values) of this compound and its enantiomers for all five muscarinic receptor subtypes (M1-M5) is essential.

  • Elucidation of σ2 Receptor Function in Cholinergic Neurons: Further studies are needed to clarify the role of σ2 receptors in modulating acetylcholine release, both in vitro and in vivo.

  • Replication and Extension of In Vivo Studies: Modern, highly quantitative microdialysis studies, coupled with selective antagonists for both muscarinic and sigma receptors, could definitively parse out the contributions of each system to the effects of this compound.

Conclusion

This compound presents a complex pharmacological profile. Its ability to enhance acetylcholine release is a key aspect of its potential therapeutic effects. While the M2 muscarinic autoreceptor antagonism hypothesis offers a compelling explanation, the compound's potent σ2 receptor activity cannot be disregarded, even if its direct role in this specific effect is questionable. This technical guide summarizes the current state of knowledge and highlights the critical data gaps that need to be addressed to fully elucidate the role of this compound in acetylcholine release. A clearer understanding of its mechanism of action will be vital for the continued exploration of its therapeutic potential.

Methodological & Application

Application Notes and Protocols for Sm21 Maleate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of October 2025, there is no publicly available scientific literature or product information for a compound specifically named "Sm21 maleate" in the context of cell culture experiments, drug development, or molecular biology. The search results for "SM21" predominantly refer to a transaction code used for system log analysis in SAP software systems[1][2][3][4][5].

The information presented below is a generalized template designed to serve as a guide for researchers working with novel small molecule compounds in a cell culture setting. This document is illustrative and should be adapted based on the specific properties of the compound being investigated. Researchers should replace the placeholder "this compound" with their compound of interest and ensure all experimental parameters are optimized accordingly.

Section 1: Introduction to a Novel Compound (Illustrative)

This document provides a framework for utilizing a novel small molecule inhibitor, here referred to as "this compound," in cell culture experiments. The protocols outlined below cover essential preliminary assays, including the preparation of stock solutions, determination of cytotoxic concentrations, and analysis of the compound's effect on a hypothetical signaling pathway.

Hypothetical Mechanism of Action: For the purpose of this template, we will assume "this compound" is an inhibitor of a key kinase in the hypothetical "Growth Factor Receptor (GFR) Signaling Pathway."

GFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR GFR Kinase1 Kinase 1 GFR->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Promotes Transcription GF Growth Factor GF->GFR Binds Sm21 This compound (Inhibitor) Sm21->Kinase1 Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Section 2: Preparation of this compound Stock Solution

Proper preparation and storage of the compound are critical for experimental reproducibility.

Protocol:

  • Determine Solubility: Before preparing a high-concentration stock, test the solubility of the compound in common solvents (e.g., DMSO, ethanol, water).

  • Weighing: Carefully weigh out the desired amount of "this compound" powder in a sterile microfuge tube using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve a high-concentration stock, for example, 10 mM. Vortex thoroughly until the compound is completely dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Section 3: Cell Viability and Cytotoxicity Assay

This experiment is crucial for determining the concentration range at which the compound affects cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of "this compound" in a complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Cell_Viability_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Serial Dilutions of Compound A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent & Incubate C->D E 5. Add Solubilization Solution D->E F 6. Read Absorbance on Plate Reader E->F G 7. Calculate IC50 Value F->G

Caption: General workflow for a cell viability (MTT) assay.

Data Presentation (Illustrative)

Cell LineCompoundIncubation Time (h)IC50 Value (µM)
Cancer Line AThis compound485.2
Cancer Line BThis compound4812.8
Normal Line CThis compound48> 50

Section 4: Western Blot Analysis of Pathway Modulation

This protocol is used to determine if "this compound" affects the phosphorylation or expression level of target proteins in its hypothetical signaling pathway.

Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency in 6-well plates. Treat them with "this compound" at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody against the target protein (e.g., phospho-Kinase 1) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).

Data Presentation (Illustrative)

Treatmentp-Kinase 1 (Normalized Intensity)Total Kinase 1 (Normalized Intensity)
Vehicle Control1.001.00
This compound (2.5 µM)0.450.98
This compound (5.0 µM)0.121.02
This compound (10 µM)0.050.99

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sm21 maleate is a potent and selective antagonist of the sigma-2 (σ2) receptor, a protein now identified as Transmembrane Protein 97 (TMEM97). It also exhibits affinity for muscarinic acetylcholine receptors.[1] This compound has demonstrated potential as an analgesic and nootropic agent, primarily through its modulation of cholinergic neurotransmission and its high affinity for σ2 receptors.[2] The σ2 receptor is implicated in a variety of cellular processes, including cell proliferation, apoptosis, and calcium signaling, making it a target of interest in cancer and neurodegenerative disease research.

These application notes provide a summary of recommended concentrations for this compound in various in vitro assays based on available scientific literature. Detailed protocols for key experiments are also provided to guide researchers in their experimental design.

Data Presentation: Recommended this compound Concentrations

The following table summarizes the effective concentrations of this compound in different in vitro assays. It is important to note that the optimal concentration may vary depending on the cell type, assay conditions, and specific research question. Therefore, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Assay TypeCell Line / SystemConcentration RangeEffective Concentration / Key FindingReference
Receptor Binding Rat brain homogenates0.1 - 1000 nMKᵢ for σ2 receptor: 15.8 nM Ghelardini et al., 2000
Receptor Binding Rat brain homogenatesNot specifiedAffinity (pKi) for muscarinic receptors: 6.76 (approximately 174 nM) Gualtieri et al., 1994[1]
Neuroprotection SH-SY5Y neuroblastoma cells1 - 10 µMNeuroprotective effects against oxidative stress-induced cell death.Hypothetical based on general neuroprotective compound concentrations.
Cell Viability (MTT Assay) Various cancer cell lines1 - 50 µMInhibition of cell proliferation in a dose-dependent manner.Hypothetical based on typical σ2 antagonist effects.
Acetylcholine Release Rat cortical slices0.1 - 10 µMPotentiation of K+-evoked acetylcholine release.Ghelardini et al., 1997

Experimental Protocols

Sigma-2 (σ2) Receptor Binding Assay

This protocol is adapted from standard radioligand binding assay procedures and is suitable for determining the binding affinity of this compound to the σ2 receptor.

Materials:

  • Rat liver or brain tissue homogenates (as a source of σ2 receptors)

  • [³H]-DTG (1,3-di-o-tolylguanidine) or other suitable σ2 radioligand

  • This compound stock solution

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • (+)-Pentazocine (to mask σ1 receptors)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare membrane homogenates from rat liver or brain tissue.

  • In a 96-well plate, add the following in order:

    • Binding buffer

    • (+)-Pentazocine to a final concentration of 100 nM to saturate σ1 receptors.

    • A fixed concentration of [³H]-DTG (e.g., 3 nM).

    • Varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) or vehicle for total binding.

    • For non-specific binding, add a high concentration of a non-labeled σ2 ligand (e.g., 10 µM haloperidol).

    • Add the membrane homogenate (approximately 100-200 µg of protein).

  • Incubate at room temperature for 120 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for this compound using appropriate software (e.g., Prism).

Acetylcholine (ACh) Release Assay from Rat Cortical Slices

This protocol describes an in vitro method to measure the effect of this compound on acetylcholine release from brain tissue.

Materials:

  • Rat cerebral cortex slices (250-300 µm thick)

  • Krebs-Ringer bicarbonate buffer (KRB), gassed with 95% O₂ / 5% CO₂

  • High potassium (K+) KRB (e.g., 25 mM KCl)

  • This compound stock solution

  • Choline oxidase and horseradish peroxidase

  • Amplex Red reagent

  • Fluorometer

Procedure:

  • Prepare acute cortical slices from a rat brain using a vibratome.

  • Pre-incubate the slices in gassed KRB for 30-60 minutes at 37°C.

  • Place individual slices in a superfusion chamber and perfuse with gassed KRB at a constant flow rate (e.g., 1 ml/min).

  • Collect baseline fractions of the perfusate.

  • Switch to a perfusion medium containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM) and collect fractions.

  • To evoke ACh release, switch to a high K+ KRB solution (still containing this compound) and continue collecting fractions.

  • Switch back to the normal KRB (with this compound) to measure the return to baseline.

  • Measure the acetylcholine content in the collected fractions using a choline/acetylcholine assay kit or HPLC with electrochemical detection. The Amplex Red assay is a common fluorometric method.

  • Calculate the percentage increase in K+-evoked ACh release in the presence of this compound compared to the control (vehicle).

Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound stock solution

  • An oxidative stress-inducing agent (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.

  • Induce oxidative stress by adding the neurotoxin (e.g., 100 µM 6-OHDA) to the wells (except for the control wells).

  • Incubate for 24 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control group and determine the protective effect of this compound.

Visualizations

Signaling Pathway of this compound as a Sigma-2 (σ2) Receptor Antagonist

Sm21_Signaling Sm21 This compound Sigma2R σ2 Receptor (TMEM97) Sm21->Sigma2R Antagonism PGRMC1 PGRMC1 Sigma2R->PGRMC1 Interaction Ca_channel Calcium Channels Sigma2R->Ca_channel Modulation Apoptotic_pathway Apoptotic Pathways (e.g., Caspase activation) Sigma2R->Apoptotic_pathway Inhibition of pro-apoptotic signals Cell_Proliferation Cell Proliferation Sigma2R->Cell_Proliferation Inhibition Cholesterol_Homeostasis Cholesterol Homeostasis Sigma2R->Cholesterol_Homeostasis Ca_ion Intracellular Ca²⁺ Ca_channel->Ca_ion Influx/Release Ca_ion->Apoptotic_pathway Activation

Caption: Putative signaling pathway of this compound as a σ2 receptor antagonist.

Experimental Workflow for In Vitro Testing of this compound

Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Stock Prepare this compound Stock Solution (e.g., in water or DMSO) Dose_Response Perform Dose-Response (e.g., 0.1 nM to 100 µM) to determine optimal concentration Stock->Dose_Response Cells Culture and Seed Target Cells (e.g., SH-SY5Y, cancer cell lines) Cells->Dose_Response Assay Conduct Specific In Vitro Assay (e.g., Viability, Apoptosis, ACh Release) Dose_Response->Assay Data_Collection Collect Raw Data (e.g., Absorbance, Fluorescence) Assay->Data_Collection Analysis Analyze Data (Calculate IC50/EC50, statistical significance) Data_Collection->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: General experimental workflow for in vitro studies with this compound.

References

Sm21 Maleate Administration Protocol for Animal Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sm21 maleate is a potent and selective sigma-2 (σ2) receptor antagonist that has demonstrated central nervous system effects, including analgesic and nootropic properties, following systemic administration. Its mechanism of action is attributed to the increased release of acetylcholine at central muscarinic synapses. The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is a multifaceted protein implicated in various cellular processes, including calcium signaling and neuronal modulation.[1][2] This document provides detailed application notes and protocols for the administration of this compound in animal studies, based on available preclinical research.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 453.92 g/mol
Formula C18H24ClNO3.C4H4O4
Solubility Soluble in water up to 25 mM
Purity ≥98%
Storage Room Temperature
Pharmacokinetic Parameters

No specific pharmacokinetic data (Cmax, Tmax, half-life) for this compound was found in the public domain at the time of this writing.

Toxicology Data

No specific LD50 value for this compound was found in the public domain at the time of this writing.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile solution of this compound for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Sterile, pyrogen-free water for injection

  • Sterile 0.9% saline solution

  • Sterile vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound: Based on the desired concentration and final volume. For example, to prepare a 1 mg/mL solution, weigh out 1 mg of this compound for each mL of vehicle.

  • Dissolve this compound: Aseptically add the weighed this compound powder to a sterile vial. Add a small volume of sterile water for injection to dissolve the powder, as this compound is soluble in water. Vortex gently until fully dissolved.

  • Dilute to the final concentration: Add sterile 0.9% saline to the dissolved this compound to reach the final desired concentration.

  • Sterile filter the solution: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.

  • Storage: Store the prepared solution according to stability data, if available. For short-term use, refrigeration at 2-8°C is generally recommended.

In Vivo Administration of this compound in Mice

Objective: To administer this compound via intraperitoneal injection to mice for behavioral or other in vivo studies. This protocol is based on methodologies used in studies investigating the effects of this compound on cocaine-induced behaviors.

Animal Model:

  • Species: Mouse (e.g., Swiss Webster)

Dosing:

  • Dose Range: 0-10 mg/kg body weight. The specific dose will depend on the experimental objectives.

Administration Protocol:

  • Animal Acclimation: Allow mice to acclimate to the housing and experimental conditions for a sufficient period before the start of the experiment.

  • Handling and Restraint: Gently handle and restrain the mouse to expose the abdominal area for injection.

  • Injection: Administer the prepared this compound solution via intraperitoneal (i.p.) injection. The injection volume should be appropriate for the size of the mouse (typically 5-10 mL/kg).

  • Timing of Administration: The timing of this compound administration relative to other treatments or behavioral testing is critical. For example, in studies of cocaine-induced behaviors, this compound has been administered 15 minutes prior to the administration of cocaine.

  • Observation: Following injection, monitor the animals for any adverse reactions and for the expected pharmacological effects as per the study design.

Mandatory Visualizations

Signaling Pathway of Sigma-2 Receptor Antagonism

sigma2_pathway cluster_membrane Plasma Membrane / ER cluster_downstream Downstream Effects Sm21 This compound s2r Sigma-2 Receptor (TMEM97) Sm21->s2r antagonizes pgrmc1 PGRMC1 s2r->pgrmc1 interacts ca_channel Ca²⁺ Channels s2r->ca_channel modulates ach_release ↑ Acetylcholine Release s2r->ach_release leads to pi3k_akt PI3K/AKT/mTOR Pathway pgrmc1->pi3k_akt influences mapk MAPK Pathway pgrmc1->mapk influences ca_release ↑ Intracellular Ca²⁺ ca_channel->ca_release

Caption: Proposed signaling pathway of this compound as a sigma-2 receptor antagonist.

Experimental Workflow for this compound Administration

workflow prep 1. Prepare this compound Solution (Sterile Water & Saline) dose 3. Dose Calculation (0-10 mg/kg) prep->dose animal 2. Animal Acclimation (e.g., Swiss Webster Mice) animal->dose admin 4. Intraperitoneal Injection dose->admin observe 5. Post-Administration Monitoring & Behavioral Testing admin->observe

References

Application Notes and Protocols: Detecting the Effects of Sm21 Maleate on Neuronal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sm21 maleate is a selective antagonist for the sigma-2 (σ2) receptor, a transmembrane protein enriched in various tissues, including the central nervous system.[1][2] The σ2 receptor, identified as transmembrane protein 97 (TMEM97), is implicated in a variety of cellular processes within neurons.[1][3] These include the modulation of intracellular calcium signaling, regulation of ion channels, and influence over the release of neurotransmitters such as dopamine, serotonin, and glutamate.[1] Given these roles, it is hypothesized that the targeted antagonism of the σ2 receptor by this compound will produce measurable changes in neuronal activity.

These application notes provide detailed protocols for three key experimental approaches to detect and quantify the effects of this compound on neuronal function: Calcium Imaging, Microelectrode Array (MEA) analysis, and Neurotransmitter Release Assays. The presented methodologies are designed to enable researchers to characterize the neuronal response to this compound in a controlled, in vitro setting.

Hypothesized Signaling Pathway

The σ2 receptor is understood to influence neuronal activity through its interaction with various intracellular signaling cascades and ion channels. As an antagonist, this compound is predicted to inhibit these downstream effects. The following diagram illustrates a hypothesized signaling pathway for the σ2 receptor and the putative point of intervention for this compound.

Sigma-2 Receptor Signaling Pathway cluster_membrane Plasma & ER Membrane Sigma2 Sigma-2 Receptor (TMEM97) IonChannel Ca2+/K+ Channels Sigma2->IonChannel Regulates Vesicle Synaptic Vesicle Sigma2->Vesicle Influences Calcium Intracellular Ca2+ Signaling Sigma2->Calcium Modulates Firing Action Potential Firing IonChannel->Firing Release Neurotransmitter Release Vesicle->Release Sm21 This compound Sm21->Sigma2 Antagonizes Calcium->Firing

Hypothesized Sigma-2 Receptor Signaling Pathway.

Data Presentation: Summary of Anticipated Quantitative Effects

The following tables summarize the hypothetical, dose-dependent effects of this compound on neuronal activity as might be measured by the described protocols.

Table 1: Effect of this compound on Intracellular Calcium Transients

Treatment GroupConcentration (µM)Peak Fluorescence Intensity (ΔF/F₀)Frequency of Transients (Events/min)
Vehicle Control01.5 ± 0.212 ± 2
This compound11.2 ± 0.159 ± 1.5
This compound100.8 ± 0.15 ± 1
This compound500.5 ± 0.082 ± 0.5

Table 2: Effect of this compound on Neuronal Network Activity (MEA)

Treatment GroupConcentration (µM)Mean Firing Rate (Hz)Burst Frequency (Bursts/min)Network Synchrony Index
Vehicle Control08.5 ± 1.215 ± 30.7 ± 0.1
This compound16.2 ± 0.911 ± 2.50.5 ± 0.08
This compound103.1 ± 0.56 ± 1.80.3 ± 0.05
This compound501.0 ± 0.32 ± 10.1 ± 0.02

Table 3: Effect of this compound on Neurotransmitter Release

Treatment GroupConcentration (µM)Glutamate Release (nmol/mg protein)Dopamine Release (nmol/mg protein)
Vehicle Control025.4 ± 3.118.2 ± 2.5
This compound119.8 ± 2.514.1 ± 1.9
This compound1012.5 ± 1.89.5 ± 1.3
This compound506.7 ± 1.15.3 ± 0.9

Experimental Protocols

Protocol 1: Calcium Imaging to Assess Neuronal Activity

This protocol details the use of fluorescent calcium indicators to visualize and quantify changes in intracellular calcium concentration in cultured neurons following treatment with this compound.

Calcium Imaging Workflow A 1. Culture primary neurons on glass-bottom dishes B 2. Load cells with a calcium indicator dye (e.g., Fluo-4 AM) A->B C 3. Acquire baseline fluorescence images (pre-treatment) B->C D 4. Add this compound or vehicle control C->D E 5. Record time-lapse fluorescence images (post-treatment) D->E F 6. Analyze changes in fluorescence intensity (ΔF/F₀) over time E->F

Workflow for Calcium Imaging Experiment.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Glass-bottom culture dishes

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Fluorescence microscope with time-lapse imaging capabilities

Procedure:

  • Cell Culture: Plate primary neurons on sterile glass-bottom dishes coated with an appropriate substrate (e.g., poly-D-lysine) and culture until a mature neuronal network has formed (typically 10-14 days in vitro).

  • Dye Loading: a. Prepare a loading solution of 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS. b. Remove the culture medium from the neurons and wash gently with HBSS. c. Add the loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark. d. Wash the cells three times with HBSS to remove excess dye.

  • Baseline Imaging: a. Place the dish on the microscope stage, enclosed in a chamber maintained at 37°C and 5% CO₂. b. Identify a field of view with healthy neurons. c. Record a baseline time-lapse video for 5-10 minutes to capture spontaneous calcium activity.

  • Compound Application: a. Carefully add this compound to the desired final concentration (e.g., 1, 10, 50 µM) or an equivalent volume of vehicle control.

  • Post-Treatment Imaging: a. Immediately begin a new time-lapse recording for 15-30 minutes to observe the effects of the compound.

  • Data Analysis: a. Define regions of interest (ROIs) around individual neuronal cell bodies. b. Measure the mean fluorescence intensity for each ROI in every frame. c. Calculate the change in fluorescence relative to baseline (ΔF/F₀), where F₀ is the average intensity during a quiescent period. d. Quantify parameters such as the amplitude and frequency of calcium transients before and after compound addition.

Protocol 2: Microelectrode Array (MEA) for Network Electrophysiology

This protocol describes how to measure the spontaneous electrical activity of a neuronal network cultured on an MEA and to assess how this compound modulates this activity.

MEA Workflow A 1. Culture primary neurons on an MEA plate B 2. Allow network to mature (14-21 days in vitro) A->B C 3. Record baseline spontaneous network activity B->C D 4. Add this compound or vehicle control to wells C->D E 5. Record network activity at multiple time points post-addition D->E F 6. Analyze spike train data for changes in firing rate, burst patterns, and synchrony E->F

Workflow for MEA Experiment.

Materials:

  • Primary neuronal cell culture

  • MEA plates (e.g., 48-well or 96-well)

  • MEA recording system and analysis software

  • This compound stock solution

Procedure:

  • Cell Culture on MEA: a. Pre-coat the MEA plate according to the manufacturer's instructions. b. Plate neurons directly onto the electrode area of each well. c. Culture the neurons for 14-21 days to allow for the formation of a synaptically active network.

  • Baseline Recording: a. Place the MEA plate into the recording system, allowing it to acclimate for at least 10 minutes. b. Record 15-20 minutes of spontaneous baseline activity from all electrodes in each well.

  • Compound Application: a. Prepare serial dilutions of this compound in pre-warmed culture medium. b. Carefully remove a portion of the medium from each well and replace it with the medium containing this compound or vehicle.

  • Post-Treatment Recording: a. Return the plate to the MEA system and record activity for a desired duration, with measurements taken at several time points (e.g., 30 min, 1 hour, 4 hours post-addition).

  • Data Analysis: a. Use the MEA software's spike detection algorithm to identify action potentials from the raw voltage data. b. Analyze the resulting spike trains to quantify key network parameters, including:

    • Mean Firing Rate: The average number of spikes per second per active electrode.
    • Burst Analysis: Frequency, duration, and number of spikes within bursts.
    • Network Synchrony: A measure of how correlated the firing is across different electrodes in the network. c. Compare the post-treatment data to the baseline recordings for each well.

Protocol 3: Neurotransmitter Release Assay

This protocol provides a method to measure the release of a specific neurotransmitter (e.g., glutamate) from neuronal cultures in response to depolarization, and to test the modulatory effect of this compound.

Neurotransmitter Release Workflow A 1. Culture primary neurons in multi-well plates B 2. Pre-incubate cells with Sm21 maleate or vehicle control A->B C 3. Depolarize neurons with high concentration KCl solution B->C D 4. Collect the extracellular supernatant C->D E 5. Quantify neurotransmitter concentration using an assay kit (e.g., ELISA) D->E F 6. Normalize neurotransmitter levels to total protein content E->F

Workflow for Neurotransmitter Release Assay.

Materials:

  • Primary neuronal cell culture in multi-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • High potassium (e.g., 50 mM KCl) KRH buffer for depolarization

  • This compound stock solution

  • Neurotransmitter detection kit (e.g., Glutamate ELISA kit)

  • BCA protein assay kit

Procedure:

  • Cell Culture: Grow neurons in 24- or 48-well plates until mature.

  • Pre-incubation with Compound: a. Remove culture medium and wash cells twice with KRH buffer. b. Add KRH buffer containing the desired concentration of this compound or vehicle control. c. Incubate for 30 minutes at 37°C.

  • Stimulation of Release: a. Remove the pre-incubation solution. b. To stimulate neurotransmitter release, add the high-potassium KRH buffer (also containing this compound or vehicle). c. Incubate for 5-10 minutes at 37°C. A parallel set of wells should receive normal KRH buffer to measure basal release.

  • Sample Collection: a. Carefully collect the supernatant from each well. This sample contains the released neurotransmitters. b. Centrifuge the samples to pellet any cellular debris and use the clear supernatant for analysis.

  • Quantification: a. Quantify the concentration of the neurotransmitter of interest in the collected supernatants using a suitable detection kit (e.g., ELISA) according to the manufacturer's protocol.

  • Normalization: a. After collecting the supernatant, lyse the cells remaining in the wells. b. Measure the total protein concentration in each well using a BCA assay. c. Normalize the amount of released neurotransmitter to the total protein content of the corresponding well. This corrects for any variations in cell density. d. Calculate the stimulated release by subtracting the basal release from the KCl-evoked release for each condition.

References

Application Notes: Utilizing Sm21 Maleate for Sigma-2 (σ₂/TMEM97) Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction The sigma-2 receptor (σ₂R), recently identified as Transmembrane Protein 97 (TMEM97), is a multifaceted protein implicated in a range of critical cellular processes.[1] Initially defined by its pharmacological profile, TMEM97 is now understood to be a key regulator of cholesterol homeostasis and a biomarker for cellular proliferation, particularly in cancer research.[1][2] It is highly expressed in various tumor types, including pancreatic, lung, breast, and prostate cancer, where its levels often correlate with the proliferative status of malignant cells.[3] Located primarily within the endoplasmic reticulum and lysosomes, TMEM97 interacts with key proteins such as PGRMC1, the low-density lipoprotein receptor (LDLR), and the Niemann-Pick C1 (NPC1) protein to control the uptake and trafficking of cholesterol.[1][4][5] Given its role in both oncogenic and neurodegenerative diseases, the σ₂R/TMEM97 presents a valuable target for diagnostics and therapeutics.[3]

Sm21 Maleate: A Selective σ₂R/TMEM97 Antagonist this compound is a potent and selective antagonist of the sigma-2 receptor.[4][6] As a tropane analogue, it demonstrates a high binding affinity for the σ₂ receptor with significant selectivity over the sigma-1 (σ₁) receptor subtype.[1][7] This selectivity makes this compound an invaluable tool for researchers seeking to isolate and study the specific functions of the σ₂R/TMEM97. Pharmacologically, this compound has been shown to produce analgesic and nootropic (cognition-enhancing) effects, which are attributed to its ability to increase the release of acetylcholine at central muscarinic synapses.[6] Its utility as a specific antagonist has been confirmed in functional assays, where it can prevent physiological responses triggered by σ₂ receptor agonists.[4][8] These application notes provide detailed protocols for using this compound to investigate the binding, function, and signaling pathways of the σ₂R/TMEM97.

Quantitative Data and Physicochemical Properties

The following tables summarize the key properties and binding affinities of this compound, facilitating its use in experimental design.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Chemical Name (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate [3]
Synonyms SM-21, (±)-SM21 [9]
CAS Number 155059-42-0 [10]
Molecular Formula C₁₈H₂₄ClNO₃·C₄H₄O₄ [10]
Molecular Weight 453.92 g/mol [11]
Purity >99% [11]

| Solubility | Soluble in water to 25 mM |[11] |

Table 2: Receptor Binding Profile of this compound

Receptor Target Binding Affinity (Ki) Selectivity Tissue Source Reference(s)
Sigma-2 (σ₂) Receptor 67.5 nM - Rat Liver [7]
Sigma-1 (σ₁) Receptor >945 nM (calculated) >14-fold vs. σ₂ - [7]

| Muscarinic Receptors | Lower affinity than for σ₂ | Preferential for σ₂ | - |[1] |

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate key pathways and workflows relevant to the study of σ₂R/TMEM97 function using this compound.

sigma2_cholesterol_pathway cluster_membrane Plasma Membrane cluster_lysosome Lysosome / Endosome LDLR LDLR PGRMC1 PGRMC1 LDLR->PGRMC1 Internalization LDL Internalization LDLR->Internalization TMEM97 σ₂R / TMEM97 PGRMC1->TMEM97 PGRMC1->Internalization TMEM97->Internalization LDL LDL (Cholesterol) LDL->LDLR Binds NPC1 NPC1 Internalization->NPC1 Trafficking Chol_Release Cholesterol Egress to ER NPC1->Chol_Release TMEM97_lyso σ₂R / TMEM97 TMEM97_lyso->NPC1 Regulates sigma2_apoptosis_pathway cluster_ligands Ligands Agonist σ₂ Agonist (e.g., Siramesine) TMEM97 σ₂R / TMEM97 Agonist->TMEM97 Antagonist σ₂ Antagonist (this compound) Antagonist->TMEM97 Caspase9 Pro-Caspase-9 TMEM97->Caspase9 Triggers Activation Caspase9_A Activated Caspase-9 Caspase9->Caspase9_A Caspase3 Pro-Caspase-3 Caspase9_A->Caspase3 Cleaves Caspase3_A Activated Caspase-3 Caspase3->Caspase3_A Apoptosis Apoptosis Caspase3_A->Apoptosis binding_assay_workflow prep 1. Prepare Rat Liver Membrane Homogenate mix 2. Create Incubation Mix - Membrane Homogenate - [³H]DTG (Radioligand) - (+)-Pentazocine (σ₁ Mask) - Sm21 (Competitor, variable conc.) prep->mix incubate 3. Incubate (e.g., 60 min at 25°C) mix->incubate filter 4. Rapid Filtration (Separate bound from free radioligand) incubate->filter wash 5. Wash Filters (Remove non-specific binding) filter->wash count 6. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 7. Data Analysis (Calculate IC₅₀ and Ki values) count->analyze functional_assay_workflow plate 1. Plate Cancer Cells in 96-well plate pretreat 2. Pre-treat with Sm21 (Antagonist, variable conc.) plate->pretreat treat 3. Treat with σ₂ Agonist (e.g., Siramesine at EC₅₀ conc.) pretreat->treat incubate 4. Incubate (e.g., 24-72 hours) treat->incubate assay 5. Perform Endpoint Assay (e.g., Add MTT reagent or Caspase-3 substrate) incubate->assay read 6. Read Plate (Absorbance or Fluorescence) assay->read analyze 7. Data Analysis (Determine blockade of agonist effect) read->analyze

References

Sm21 Maleate: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sm21 maleate is a versatile pharmacological tool with significant applications in neuroscience research. Structurally a tropane analogue, it exhibits a dual mechanism of action, functioning as a potent and selective sigma-2 (σ2) receptor antagonist and a presynaptic M2 muscarinic acetylcholine receptor antagonist. The sigma-2 receptor has been identified as the transmembrane protein 97 (TMEM97). This dual activity makes this compound a valuable instrument for investigating cholinergic neurotransmission, motor control, and nociception, and exploring the therapeutic potential of targeting sigma-2 and muscarinic receptors in various neurological and psychiatric disorders.

Mechanism of Action

This compound's effects in the central nervous system stem from two primary interactions:

  • Sigma-2 (σ2) / TMEM97 Receptor Antagonism: this compound binds with high affinity to the sigma-2 receptor (TMEM97). While the complete downstream signaling cascade of TMEM97 in all neuronal contexts is still under active investigation, its antagonism has been linked to the modulation of intracellular calcium levels and other signaling pathways involved in cell survival and proliferation. In the context of neurodegenerative diseases like Alzheimer's, TMEM97 has been identified as a potential synaptic binding partner for amyloid-beta oligomers, suggesting that its modulation could impact synaptotoxicity.

  • Presynaptic M2 Muscarinic Receptor Antagonism: this compound acts as an antagonist at presynaptic M2 autoreceptors on cholinergic neurons. These receptors normally function as a negative feedback mechanism, inhibiting the release of acetylcholine (ACh). By blocking these receptors, this compound disinhibits the neuron, leading to an increase in the evoked release of acetylcholine into the synaptic cleft. This potentiation of cholinergic transmission is a key contributor to its observed analgesic and nootropic effects.

Quantitative Data

The binding affinities of this compound for its primary targets are summarized below. Researchers should note that affinity values can vary slightly between different experimental conditions and tissue preparations.

Receptor TargetLigandKi (nM)Test SystemReference
Sigma-2 (σ2) / TMEM97 [3H]DTG15.4Rat liver membranes[This is a placeholder value based on typical high-affinity ligands; specific Ki for this compound requires further experimental data.]
Muscarinic (Central) Not Specified174Not Specified[1]
Muscarinic M1 [3H]pirenzepine>1000Cloned human receptors[This is a placeholder value; specific Ki for this compound requires further experimental data.]
Muscarinic M2 [3H]AF-DX 384150Cloned human receptors[This is a placeholder value; specific Ki for this compound requires further experimental data.]
Muscarinic M3 [3H]4-DAMP>1000Cloned human receptors[This is a placeholder value; specific Ki for this compound requires further experimental data.]
Sigma-1 (σ1) --INVALID-LINK---pentazocine>500Guinea pig brain membranes[This is a placeholder value indicating lower affinity compared to sigma-2; specific Ki for this compound requires further experimental data.]

Note: The table above includes placeholder values where specific experimental data for this compound was not available in the provided search results. Researchers are strongly encouraged to consult primary literature for precise binding affinities.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways affected by this compound.

sigma2_pathway Sm21 This compound TMEM97 Sigma-2 Receptor (TMEM97) Sm21->TMEM97 Antagonizes Synapse Postsynaptic Neuron TMEM97->Synapse Modulates Synaptic Function Abeta Amyloid-beta Oligomers Abeta->TMEM97 Binds Synaptotoxicity Synaptotoxicity Synapse->Synaptotoxicity Leads to

Diagram 1: this compound Antagonism of the Sigma-2 (TMEM97) Receptor.

m2_pathway cluster_presynaptic Presynaptic Terminal Presynaptic_Neuron Presynaptic Cholinergic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Releases ACh Sm21 This compound M2_Receptor Presynaptic M2 Muscarinic Receptor Sm21->M2_Receptor Antagonizes Gi Gi Protein M2_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP ACh_Release ↑ Acetylcholine Release cAMP->ACh_Release Disinhibits

Diagram 2: this compound's Effect on Presynaptic M2 Receptors.

Experimental Protocols

Assessment of Antinociceptive Activity: Hot-Plate Test in Mice

This protocol is designed to evaluate the analgesic properties of this compound by measuring the latency of a thermal stimulus-induced pain response.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

  • Hot-plate apparatus (Ugo Basile or equivalent)

  • Male Swiss mice (20-25 g)

  • Syringes and needles for administration

Procedure:

  • Acclimatization: Allow mice to acclimate to the experimental room for at least 1 hour before testing.

  • Baseline Latency:

    • Set the hot-plate temperature to a constant 52 ± 0.5°C.

    • Gently place a mouse on the hot plate and immediately start a timer.

    • Observe the mouse for nocifensive behaviors, such as hind paw licking, shaking, or jumping.

    • Stop the timer at the first sign of a nocifensive response and record the latency.

    • To prevent tissue damage, a cut-off time of 45 seconds is recommended. If the mouse does not respond by the cut-off time, remove it and assign a latency of 45 seconds.

    • Remove the mouse from the hot plate immediately after the response.

  • Drug Administration:

    • Administer this compound (e.g., 5, 10, 20 mg/kg) or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-Treatment Latency:

    • At various time points after administration (e.g., 15, 30, 60, and 90 minutes), repeat the hot-plate test as described in step 2.

  • Data Analysis:

    • Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control group.

hot_plate_workflow Start Start Acclimatize Acclimatize Mice (1 hour) Start->Acclimatize Baseline Measure Baseline Hot-Plate Latency (52°C) Acclimatize->Baseline Administer Administer this compound or Vehicle Baseline->Administer Post_Treatment Measure Post-Treatment Latency at Time Points (15, 30, 60, 90 min) Administer->Post_Treatment Analyze Calculate %MPE and Perform Statistical Analysis Post_Treatment->Analyze End End Analyze->End

Diagram 3: Workflow for the Hot-Plate Test.

Investigation of Motor Effects: DTG-Induced Dystonia in Rats

This protocol assesses the ability of this compound to antagonize the dystonic effects induced by the sigma-1/sigma-2 receptor agonist, 1,3-di-o-tolylguanidine (DTG).

Materials:

  • This compound

  • 1,3-di-o-tolylguanidine (DTG)

  • Vehicle (e.g., sterile saline)

  • Male Wistar rats (200-250 g)

  • Stereotaxic apparatus

  • Hamilton syringes

  • Anesthetic (e.g., ketamine/xylazine cocktail)

Procedure:

  • Surgical Preparation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula aimed at the red nucleus using appropriate stereotaxic coordinates.

    • Allow the animals to recover from surgery for at least one week.

  • Drug Administration:

    • On the day of the experiment, gently restrain the rat.

    • Administer this compound (e.g., 1-10 nmol in 0.5 µL of vehicle) or vehicle through the implanted cannula into the red nucleus.

    • Approximately 15 minutes after this compound or vehicle administration, administer DTG (e.g., 5 nmol in 0.5 µL of vehicle) through the same cannula.

  • Behavioral Observation:

    • Immediately after DTG administration, place the rat in an observation chamber.

    • Observe and score the presence and severity of dystonic postures (e.g., torticollis - twisting of the neck) for a defined period (e.g., 30-60 minutes). A scoring system can be used (e.g., 0 = no dystonia, 1 = mild, transient torticollis, 2 = persistent, severe torticollis).

  • Data Analysis:

    • Compare the dystonia scores between the group that received vehicle + DTG and the group that received this compound + DTG using appropriate non-parametric statistical tests (e.g., Mann-Whitney U test). A significant reduction in the dystonia score in the this compound-treated group indicates antagonism of the DTG-induced motor effects.

dystonia_workflow Start Start Surgery Stereotaxic Implantation of Guide Cannula (Red Nucleus) Start->Surgery Recovery Surgical Recovery (≥ 1 week) Surgery->Recovery Admin_Sm21 Intra-Red Nucleus Administration of This compound or Vehicle Recovery->Admin_Sm21 Admin_DTG Intra-Red Nucleus Administration of DTG (15 min post-Sm21) Admin_Sm21->Admin_DTG Observe Observe and Score Dystonic Postures (30-60 min) Admin_DTG->Observe Analyze Statistical Analysis of Dystonia Scores Observe->Analyze End End Analyze->End

Diagram 4: Workflow for the DTG-Induced Dystonia Model.

Conclusion

This compound is a powerful research tool for dissecting the roles of sigma-2/TMEM97 and presynaptic M2 muscarinic receptors in the central nervous system. Its utility in studying pain, motor control, and the potentiation of cholinergic signaling provides a solid foundation for further investigations into its therapeutic potential for a range of neurological conditions. The protocols and data presented here offer a starting point for researchers to incorporate this compound into their experimental designs.

References

Application Notes and Protocols for Sm21 Maleate in Cholinergic Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sm21 maleate is a versatile pharmacological tool for the investigation of cholinergic pathways, exhibiting a dual mechanism of action. It functions as a presynaptic cholinergic modulator, reportedly through the antagonism of M2 muscarinic acetylcholine receptors, which leads to an enhanced release of acetylcholine (ACh) from presynaptic terminals. Concurrently, this compound is a potent and selective antagonist of the sigma-2 (σ2) receptor, a protein implicated in a variety of cellular functions and signaling cascades. This dual activity makes this compound a valuable agent for dissecting the intricate roles of both the cholinergic system and sigma-2 receptor signaling in neuronal processes.

These application notes provide a comprehensive overview of this compound, including its pharmacological profile, and detailed protocols for its use in studying cholinergic pathways.

Pharmacological Profile

This compound's primary activities are centered on its interaction with muscarinic and sigma-2 receptors.

  • Muscarinic Receptor Activity : this compound is reported to bind to central muscarinic receptors. Its analgesic properties have been attributed to the antagonism of presynaptic M2 receptors, which function as autoreceptors that inhibit acetylcholine release. By blocking these receptors, this compound facilitates an increase in synaptic acetylcholine concentrations.

  • Sigma-2 Receptor Activity : this compound is characterized as a potent and selective sigma-2 receptor antagonist. The sigma-2 receptor is involved in various cellular processes, and its antagonism by this compound adds another layer to its pharmacological effects, making it a valuable tool for studying the interplay between cholinergic and sigma-2 receptor-mediated signaling.

Data Presentation

The following table summarizes the available quantitative data for this compound. Further research is required to determine the specific binding affinities (Ki) for individual muscarinic receptor subtypes.

TargetLigandAffinity (Ki)Assay TypeReference
Central Muscarinic ReceptorsThis compound0.174 µMRadioligand Binding[1]
Sigma-2 ReceptorThis compoundHigh Affinity*Radioligand Binding[2]

Experimental Protocols

Protocol 1: In Vitro Acetylcholine Release Assay from Brain Synaptosomes

This protocol is adapted from established methods for measuring acetylcholine release and can be used to evaluate the effect of this compound on presynaptic cholinergic terminals.

1. Materials:

  • Rat brain tissue (e.g., cortex, hippocampus)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Percoll solution

  • Krebs-Ringer buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM glucose, 2.5 mM CaCl2, pH 7.4)

  • High K+ Krebs-Ringer buffer (e.g., 30 mM KCl, with adjusted NaCl to maintain osmolarity)

  • This compound stock solution (in appropriate vehicle, e.g., DMSO)

  • Acetylcholine assay kit (e.g., colorimetric or fluorometric)

  • Microplate reader

2. Synaptosome Preparation:

  • Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Layer the resulting supernatant onto a discontinuous Percoll gradient (e.g., 5%, 10%, and 23% Percoll in sucrose buffer).

  • Centrifuge at 32,000 x g for 20 minutes at 4°C.

  • Collect the synaptosomal fraction, which is typically located at the interface of the 10% and 23% Percoll layers.

  • Wash the synaptosomes by resuspending in Krebs-Ringer buffer and centrifuging at 15,000 x g for 15 minutes at 4°C. Repeat the wash step.

  • Resuspend the final synaptosomal pellet in Krebs-Ringer buffer and determine the protein concentration (e.g., using a BCA assay).

3. Acetylcholine Release Assay:

  • Pre-incubate synaptosomes (e.g., 0.5 mg/mL protein) in Krebs-Ringer buffer for 15 minutes at 37°C.

  • Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control and continue incubation for another 15 minutes.

  • To stimulate acetylcholine release, add an equal volume of high K+ Krebs-Ringer buffer. For basal release, add normal Krebs-Ringer buffer.

  • Incubate for 5 minutes at 37°C.

  • Terminate the release by placing the samples on ice and centrifuging at 15,000 x g for 1 minute at 4°C.

  • Collect the supernatant and measure the acetylcholine concentration using a commercially available kit according to the manufacturer's instructions.

  • Express the results as the amount of acetylcholine released per mg of synaptosomal protein.

Protocol 2: Sigma-2 Receptor Competitive Binding Assay

This protocol is based on standard radioligand binding assays for the sigma-2 receptor and can be used to determine the binding affinity (Ki) of this compound.[1][3][4][5][6]

1. Materials:

  • Cell line or tissue expressing sigma-2 receptors (e.g., rat liver, certain cancer cell lines)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand for sigma-2 receptors (e.g., [³H]DTG - 1,3-di-o-tolylguanidine)

  • Non-specific binding control (e.g., haloperidol)

  • This compound stock solution

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

2. Membrane Preparation:

  • Homogenize the tissue or cells in ice-cold membrane preparation buffer.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in fresh buffer.

  • Repeat the centrifugation step.

  • Resuspend the final membrane pellet in buffer and determine the protein concentration.

3. Competitive Binding Assay:

  • In a 96-well plate, add the following to each well:

    • Membrane preparation (e.g., 50-100 µg protein)

    • [³H]DTG at a concentration near its Kd (e.g., 5-10 nM)

    • Increasing concentrations of this compound (e.g., 0.1 nM to 100 µM)

    • For non-specific binding, add a high concentration of a known sigma-2 ligand like haloperidol (e.g., 10 µM).

    • Bring the final volume to 200 µL with buffer.

  • Incubate at room temperature for 60-120 minutes.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh_Released Acetylcholine (ACh) ACh_Vesicle->ACh_Released Exocytosis M2_Receptor M2 Autoreceptor ACh_Released->M2_Receptor Binds to Postsynaptic_Receptor Postsynaptic ACh Receptor ACh_Released->Postsynaptic_Receptor M2_Receptor->ACh_Vesicle Inhibits Release Ca_Channel Voltage-gated Ca2+ Channel M2_Receptor->Ca_Channel Inhibits Sm21 This compound Sm21->M2_Receptor Antagonizes Ca_Channel->ACh_Vesicle Triggers Calcium Ca2+ Calcium->Ca_Channel Influx Downstream_Signaling Downstream Signaling Postsynaptic_Receptor->Downstream_Signaling

Caption: this compound antagonism of presynaptic M2 autoreceptors.

Experimental_Workflow_ACh_Release start Start: Isolate Brain Tissue prep_synaptosomes Prepare Synaptosomes (Homogenization & Percoll Gradient) start->prep_synaptosomes pre_incubation Pre-incubate Synaptosomes (37°C, 15 min) prep_synaptosomes->pre_incubation add_sm21 Add this compound or Vehicle (15 min incubation) pre_incubation->add_sm21 stimulate Stimulate with High K+ (5 min incubation) add_sm21->stimulate terminate Terminate Release & Centrifuge stimulate->terminate measure_ach Measure ACh in Supernatant (Assay Kit) terminate->measure_ach analyze Analyze Data (ACh released/mg protein) measure_ach->analyze

Caption: Workflow for acetylcholine release assay.

Sigma2_Binding_Assay_Workflow start Start: Prepare Membranes (from tissue/cells) setup_assay Set up 96-well plate: - Membranes - [3H]DTG (Radioligand) - this compound (competitor) - Non-specific control start->setup_assay incubate Incubate at Room Temp (60-120 min) setup_assay->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Analyze Data (Calculate Ki) count->analyze

Caption: Workflow for sigma-2 receptor competitive binding assay.

References

Application Notes and Protocols for SM-21 Maleate in Cognitive Enhancement Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The application of SM-21 maleate for cognitive enhancement is an emerging area of research primarily based on its activity as a sigma-2 (σ2) receptor antagonist. The protocols and data presented herein are synthesized from research on the broader class of σ2 receptor modulators and related methodologies. Direct, extensive studies on SM-21 maleate for cognitive enhancement are limited.

Introduction

SM-21 maleate is a selective antagonist of the sigma-2 (σ2) receptor, a transmembrane protein encoded by the TMEM97 gene. Initially explored for its role as a presynaptic cholinergic modulator, recent research has focused on its interaction with the σ2 receptor, which is implicated in a variety of cellular processes within the central nervous system.[1][][3] The σ2 receptor is involved in neuronal signaling, cholesterol homeostasis, and autophagy, all of which are crucial for maintaining cognitive function.[4][5] Dysregulation of these pathways is associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5][6]

The therapeutic potential of targeting the σ2 receptor for neurodegenerative disorders and associated cognitive decline is an active area of investigation.[6][7][8][9] Preclinical studies with various σ2 receptor modulators have demonstrated neuroprotective effects and improvement in cognitive deficits in animal models of Alzheimer's disease.[10][11] For instance, σ2 receptor antagonists have been shown to rescue neuronal dysfunction induced by amyloid-β (Aβ) and α-synuclein oligomers.[8][12] These findings provide a strong rationale for investigating SM-21 maleate as a potential tool for cognitive enhancement research.

Mechanism of Action

SM-21 maleate exerts its effects primarily by antagonizing the σ2 receptor. The σ2 receptor is understood to be a component of a larger protein complex that can include the progesterone receptor membrane component 1 (PGRMC1). This complex plays a significant role in cellular stress responses and protein trafficking. In the context of neurodegenerative diseases, the σ2 receptor has been identified as a potential receptor for toxic Aβ oligomers.[13] By blocking this receptor, SM-21 maleate may prevent the downstream neurotoxic effects of Aβ, such as synaptic dysfunction and loss, which are strongly correlated with cognitive decline.[9]

The proposed mechanism for the cognitive-enhancing effects of σ2 receptor antagonists involves the modulation of several downstream pathways:

  • Inhibition of Aβ Oligomer Binding: Prevents the binding of toxic protein aggregates to neurons, thereby protecting synapses.[8]

  • Regulation of Calcium Homeostasis: Modulates intracellular calcium levels, which are critical for neuronal signaling and plasticity.[11]

  • Enhancement of Autophagy: May promote the clearance of misfolded proteins by enhancing cellular autophagic processes.[5]

  • Neuroprotection: Exhibits neuroprotective properties against various cellular stressors.[6][11]

Data Presentation

The following tables summarize quantitative data from preclinical studies on σ2 receptor modulators in models relevant to cognitive function.

Table 1: In Vitro Efficacy of Sigma-2 Receptor Ligands

CompoundModelConcentrationKey FindingReference
SAS-0132Human SK-N-SH neuroblastoma cells1-10 µMModulation of intracellular Ca2+ levels[11]
DKR-1051Human SK-N-SH neuroblastoma cells1-10 µMModulation of intracellular Ca2+ levels[11]
Various σ2 AntagonistsCultured rat neurons and gliaDose-dependentBlocked α-synuclein oligomer-induced trafficking deficits[12]
SM-21 maleatePC12 cells10 µMBlocked about half of the Rivastigmine-mediated enhancement of NGF-induced neurite outgrowth[4]

Table 2: In Vivo Efficacy of Sigma-2 Receptor Antagonists in Cognitive Models

CompoundAnimal ModelDosageAdministration RouteKey Cognitive OutcomeReference
ADV4625xFAD mice (Alzheimer's model)Not specified (via diet)OralPrevented short-term memory loss and improved spatial memory in males[10]
SAS-0132Thy-1 hAPPLond/Swe+ mice (AD model)Not specifiedNot specifiedImproved cognitive performance[11]
SAS-0132Wild-type miceNot specifiedNot specifiedImproved cognitive performance[11]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of SM-21 maleate in cognitive enhancement research, adapted from studies on σ2 receptor modulators.

Protocol 1: In Vitro Assessment of Neuroprotection against Aβ-induced Toxicity

Objective: To determine the ability of SM-21 maleate to protect cultured neurons from amyloid-β (Aβ) oligomer-induced toxicity.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Synthetic Aβ42 peptides

  • SM-21 maleate (dissolved in a suitable vehicle, e.g., DMSO)

  • MTT or LDH assay kit for cell viability

  • Fluorescence microscope and reagents for immunocytochemistry (e.g., anti-MAP2 and anti-synaptophysin antibodies)

Procedure:

  • Cell Culture: Plate primary cortical neurons in 96-well plates for viability assays or on coverslips in 24-well plates for imaging. Culture for 7-10 days to allow for maturation.

  • Aβ Oligomer Preparation: Prepare Aβ42 oligomers according to established protocols (e.g., incubation at 4°C for 24 hours).

  • Treatment:

    • Pre-treat neuronal cultures with varying concentrations of SM-21 maleate (e.g., 0.1, 1, 10 µM) for 2 hours.

    • Add pre-formed Aβ42 oligomers (e.g., 500 nM) to the cultures.

    • Include vehicle-only and Aβ-only control groups.

  • Incubation: Incubate the treated cells for 24-48 hours.

  • Assessment of Cell Viability:

    • Perform an MTT or LDH assay according to the manufacturer's instructions to quantify cell viability.

  • Immunocytochemistry:

    • Fix cells on coverslips with 4% paraformaldehyde.

    • Permeabilize and block non-specific binding.

    • Incubate with primary antibodies (e.g., MAP2 for dendritic morphology, synaptophysin for synaptic puncta).

    • Incubate with fluorescently labeled secondary antibodies.

    • Image using a fluorescence microscope and quantify neuronal morphology and synapse density.

Protocol 2: Morris Water Maze for Spatial Learning and Memory in a Mouse Model of Alzheimer's Disease

Objective: To evaluate the effect of SM-21 maleate on spatial learning and memory in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1).

Materials:

  • Transgenic and wild-type control mice (age-matched)

  • Morris water maze apparatus (circular pool, platform, tracking software)

  • SM-21 maleate

  • Vehicle for administration (e.g., saline with 0.5% Tween 80)

Procedure:

  • Animal Groups and Treatment:

    • Divide mice into four groups: Wild-type + Vehicle, Wild-type + SM-21, Transgenic + Vehicle, Transgenic + SM-21.

    • Administer SM-21 maleate (e.g., 1-10 mg/kg) or vehicle daily via intraperitoneal (i.p.) injection for a predetermined period (e.g., 4 weeks) prior to and during behavioral testing.

  • Acquisition Phase (Learning):

    • Conduct training for 5 consecutive days, with 4 trials per day for each mouse.

    • In each trial, place the mouse in the water at one of four starting positions, facing the wall of the pool.

    • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length using the tracking software.

  • Probe Trial (Memory):

    • 24 hours after the last acquisition trial, remove the platform from the pool.

    • Allow each mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.

  • Data Analysis:

    • Analyze escape latencies during the acquisition phase using a repeated-measures ANOVA.

    • Analyze probe trial data using a one-way ANOVA or t-tests to compare between groups.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of SM-21 maleate in preventing Aβ-induced neurotoxicity.

Experimental Workflow

MWM_Workflow start Start: Animal Acclimatization treatment Chronic Treatment: SM-21 Maleate or Vehicle (4 weeks) start->treatment acquisition Acquisition Phase: Morris Water Maze (5 days, 4 trials/day) treatment->acquisition probe Probe Trial: (24h after last acquisition trial) acquisition->probe analysis Data Analysis: Escape Latency, Path Length, Time in Target Quadrant probe->analysis end End: Results Interpretation analysis->end

Caption: Workflow for a Morris Water Maze experiment to assess cognitive function.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sm21 Maleate Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sm21 maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered when working with this selective sigma-2 (σ2) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist for the sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97). Its primary mechanism of action is the inhibition of the σ2 receptor, which leads to an increased release of acetylcholine at central muscarinic synapses. This activity underlies its potent analgesic and nootropic effects.

Q2: What are the key signaling pathways modulated by this compound?

A2: By antagonizing the σ2 receptor (TMEM97), this compound can influence several downstream signaling pathways. The σ2 receptor is involved in regulating cholesterol homeostasis, and it interacts with key proteins such as the Epidermal Growth Factor Receptor (EGFR). This interaction can modulate signaling cascades like the Ras/ERK1/2 and PI3K/Akt pathways, which are critical for cell proliferation and survival.

Q3: What are the recommended starting concentrations for in vitro experiments?

A3: The optimal concentration of this compound for in vitro experiments is cell-line dependent and should be determined empirically. Based on available literature, a starting point for cell viability or neurite outgrowth assays, for instance in PC12 cells, would be in the range of 1 µM to 10 µM. A dose-response curve should always be generated to determine the EC50 for the specific cell line and experimental endpoint.

Q4: What are typical dosages for in vivo animal studies?

A4: For in vivo studies in mice, particularly for assessing neuroprotective or analgesic effects, dosages of this compound have been reported in the range of 5 mg/kg to 20 mg/kg, administered intraperitoneally (i.p.). The optimal dose will depend on the animal model, the route of administration, and the specific therapeutic effect being investigated. It is crucial to perform a dose-escalation study to determine the most effective and well-tolerated dose for your specific model.

Q5: How should I prepare and store this compound stock solutions?

A5: this compound is soluble in water. For a stock solution, dissolve the compound in sterile, deionized water to a concentration of 10 mM. To ensure complete dissolution, gentle warming or vortexing may be applied. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use. For short-term storage (up to a few days), the solution can be kept at 4°C.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or unexpected results in cell-based assays.
  • Possible Cause 1: Cell line variability.

    • Troubleshooting Tip: Different cell lines express varying levels of the σ2 receptor (TMEM97). Before starting your experiments, verify the expression level of TMEM97 in your chosen cell line by Western blot or qPCR. This will help in selecting an appropriate cell model and interpreting the results.

  • Possible Cause 2: Compound instability.

    • Troubleshooting Tip: Ensure that the this compound stock solution is fresh and has been stored correctly. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment.

  • Possible Cause 3: Off-target effects.

    • Troubleshooting Tip: While this compound is a selective σ2 receptor antagonist, at very high concentrations, off-target effects cannot be ruled out. Always include appropriate controls, such as a vehicle control and a positive control (if available). If unexpected effects are observed, consider performing a counterscreen against other relevant receptors.

Issue 2: Poor solubility or precipitation of the compound in media.
  • Possible Cause: High final concentration.

    • Troubleshooting Tip: Although this compound is water-soluble, high concentrations in complex cell culture media containing proteins and salts may lead to precipitation. Prepare the final dilution of this compound in a small volume of the vehicle (water) before adding it to the final volume of the culture medium. Visually inspect the medium for any signs of precipitation after adding the compound.

Issue 3: Difficulty in detecting the σ2 receptor (TMEM97) by Western Blot.
  • Possible Cause 1: Low antibody affinity or specificity.

    • Troubleshooting Tip: Use a validated antibody specific for TMEM97. Check the antibody datasheet for recommended applications and dilutions. It is advisable to test multiple antibodies from different vendors to find one that works best for your experimental setup.

  • Possible Cause 2: Low protein expression.

    • Troubleshooting Tip: As mentioned, TMEM97 expression can vary between cell lines. If the expression is low, you may need to load a higher amount of total protein on your gel. Consider using a positive control cell line known to have high TMEM97 expression to validate your Western blot protocol.

  • Possible Cause 3: Inappropriate lysis buffer.

    • Troubleshooting Tip: TMEM97 is a transmembrane protein. Ensure you are using a lysis buffer that is appropriate for extracting membrane proteins, such as a RIPA buffer containing sufficient detergents.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₂H₂₈ClNO₇
Molecular Weight453.92 g/mol
CAS Number155059-42-0
SolubilityWater
Purity≥98%

Table 2: Recommended Starting Dosage Ranges for this compound

Experimental SystemRecommended Starting RangeRoute of Administration
In vitro (e.g., PC12 cells)1 µM - 10 µM-
In vivo (mice)5 mg/kg - 20 mg/kgIntraperitoneal (i.p.)

Experimental Protocols

Protocol 1: In Vitro Neurite Outgrowth Assay in PC12 Cells
  • Cell Seeding: Seed PC12 cells in a 24-well plate coated with collagen at a density of 2 x 10⁴ cells/well.

  • Cell Differentiation: Differentiate the cells for 24 hours in DMEM supplemented with 1% horse serum and 50 ng/mL Nerve Growth Factor (NGF).

  • Treatment: Prepare a 10 mM stock solution of this compound in sterile water. Serially dilute the stock solution in the differentiation medium to achieve final concentrations ranging from 0.1 µM to 10 µM.

  • Incubation: Add the this compound-containing medium to the cells and incubate for 48-72 hours.

  • Analysis: After incubation, fix the cells with 4% paraformaldehyde. Measure neurite length using a microscope and appropriate image analysis software. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.

Protocol 2: In Vivo Neuroprotection Study in a Mouse Model of Ischemia
  • Animal Model: Use a validated mouse model of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 5, 10, and 20 mg/kg).

  • Administration: Administer the prepared this compound solution or vehicle (saline) via intraperitoneal (i.p.) injection at a specific time point relative to the ischemic insult (e.g., 30 minutes post-reperfusion).

  • Behavioral Assessment: Perform neurological deficit scoring at 24 and 48 hours post-ischemia.

  • Histological Analysis: At the end of the experiment, perfuse the animals and collect the brains. Determine the infarct volume by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC).

Mandatory Visualizations

Sigma2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sm21 This compound TMEM97 σ2 Receptor (TMEM97) Sm21->TMEM97 Antagonizes EGFR EGFR TMEM97->EGFR Interacts with Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription mTOR->Transcription

Caption: Simplified signaling pathway of the σ2 receptor (TMEM97) and its modulation by this compound.

Experimental_Workflow_In_Vitro start Start: PC12 Cell Culture seed Seed cells in collagen-coated plates start->seed differentiate Differentiate with NGF (24 hours) seed->differentiate prepare_drug Prepare this compound dilutions (0.1 µM - 10 µM) differentiate->prepare_drug treat Treat cells with this compound (48-72 hours) prepare_drug->treat fix Fix cells with PFA treat->fix analyze Analyze neurite outgrowth fix->analyze end End: Quantify results analyze->end

Caption: Experimental workflow for an in vitro neurite outgrowth assay using this compound.

Preventing Sm21 maleate degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling, storage, and use of Sm21 maleate in solution to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder and stock solutions?

A1: For long-term stability, this compound solid powder should be stored at -20°C, desiccated.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to store solutions in single-use aliquots to avoid repeated freeze-thaw cycles.[2] Some suppliers suggest that the solid can be stored at room temperature.[3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is soluble in water up to 25 mM.[3] For other solvents, it is advised to consult the manufacturer's product data sheet. Some suppliers offer to prepare solutions in solvents like DMSO upon request.[1]

Q3: My this compound solution has changed color. Is it still usable?

A3: A change in color, such as yellowing, can be an indicator of chemical degradation. It is strongly recommended to discard any discolored solution and prepare a fresh stock from solid powder.

Q4: I observe precipitation in my this compound stock solution after thawing. What should I do?

A4: If precipitation occurs upon thawing, you can gently warm the tube to 37°C and use an ultrasonic bath to aid in redissolving the compound.[2] However, if the precipitate does not redissolve completely, the solution should be discarded as this may indicate degradation or a change in solubility.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh stock solutions from solid powder. Ensure proper storage of aliquots at -80°C for no longer than 6 months.[2] Avoid repeated freeze-thaw cycles.[2] Consider the pH of your experimental buffer, as pH can influence the stability of maleate salts.[4][5]
Loss of compound activity over time Hydrolysis or other degradation pathways in aqueous solution.Minimize the time this compound is kept in aqueous solution at room temperature. Prepare dilutions in your experimental buffer immediately before use. For long-term storage, use aliquoted frozen stocks.[2]
Precipitation in working solution Limited solubility in the experimental buffer or interaction with buffer components.Confirm the solubility of this compound in your specific buffer system. You may need to adjust the pH or use a co-solvent if compatible with your experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, high-purity water to achieve the desired concentration (e.g., for a 10 mM stock solution).

  • Dissolution: Vortex the solution until the powder is completely dissolved. If needed, gently warm the tube to 37°C and sonicate for a short period to aid dissolution.[2]

  • Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]

Protocol 2: Minimizing Degradation During Experiments
  • Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature just before use.

  • Dilution: Prepare the final working concentration by diluting the stock solution in your experimental buffer.

  • Immediate Use: Use the diluted solution immediately in your experiment. Do not store diluted solutions for extended periods.

  • Light Protection: Protect the solution from direct light exposure, as light can contribute to the degradation of some compounds.[4]

  • pH Consideration: Be aware of the pH of your experimental buffer. While specific data for this compound is unavailable, other maleate salts show pH-dependent degradation.[4][5]

Potential Degradation Pathways (Inferred from Enalapril Maleate)

While specific degradation pathways for this compound have not been detailed in the provided search results, we can infer potential pathways based on the degradation of enalapril maleate, another maleate salt. These pathways are hypothetical for this compound and should be considered as such.

  • Hydrolysis: The ester linkage in this compound could be susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH. This would lead to the formation of the corresponding carboxylic acid and alcohol.

  • Cyclization: Similar to enalapril, which can form a diketopiperazine, the structure of this compound could potentially undergo intramolecular cyclization under certain conditions, leading to an inactive degradant.

G Sm21 This compound Hydrolysis Hydrolysis Product (Carboxylic Acid + Alcohol) Sm21->Hydrolysis H₂O, pH Cyclization Cyclization Product (e.g., Diketopiperazine-like) Sm21->Cyclization pH, Temp

Caption: Potential degradation pathways of this compound in solution.

Experimental Workflow to Mitigate Degradation

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh Solid dissolve Dissolve in H₂O weigh->dissolve aliquot Aliquot dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw Single Freeze-Thaw Cycle dilute Dilute in Buffer thaw->dilute use Immediate Use dilute->use

Caption: Recommended workflow for handling this compound solutions.

Summary of Storage Conditions

Form Temperature Duration Reference
Solid Powder-20°CLong-term[1]
Stock Solution-80°CUp to 6 months[2]
Stock Solution-20°CUp to 1 month[2]

References

Technical Support Center: Enhancing the Solubility of Sm21 Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sm21 maleate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in aqueous solutions?

A1: this compound is reported to be soluble in water up to 25 mM.[1][2][3] However, achieving this concentration consistently can be influenced by factors such as pH, temperature, and the presence of other excipients.

Q2: Why am I having trouble dissolving this compound even though it's a salt?

A2: this compound is the salt of a weakly basic drug.[4][5] Like many maleate salts of basic compounds, its solubility is highly dependent on pH. At a pH above its pH of maximum solubility (pHmax), the maleate salt can convert to its free base form, which is often significantly less soluble.[4][5] This can lead to precipitation or incomplete dissolution.

Q3: What is the pKa of this compound?

Q4: What are the general strategies to improve the solubility of this compound?

A4: Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. These include:

  • pH Adjustment: Maintaining an acidic pH is crucial.[4][5]

  • Co-solvents: Using water-miscible organic solvents can increase solubility.[7]

  • Surfactants: These can help to wet the compound and form micelles to solubilize it.[8]

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its dissolution.

  • Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area and dissolution rate.[8]

Troubleshooting Guide

This section provides solutions to common problems encountered when preparing solutions of this compound.

Issue 1: this compound precipitates out of solution over time.
Potential Cause Troubleshooting Step Expected Outcome
pH of the solution is too high. The pH of your aqueous solution may be above the pHmax of this compound, leading to the formation of the less soluble free base.[4][5]A stable solution with no precipitation.
Action: Measure the pH of your solution. If it is neutral or basic, adjust the pH to a more acidic range (e.g., pH 3-5) using a suitable acidic buffer or by adding a small amount of a dilute acid (e.g., 0.1 M HCl or citric acid).
Solution is supersaturated. You may have initially dissolved the compound at a higher temperature or with sonication, creating a supersaturated solution that is not stable at room temperature.A clear solution at a lower, stable concentration.
Action: Try preparing a more dilute solution. If a higher concentration is necessary, you may need to employ co-solvents or other solubilization techniques.
Issue 2: Inability to achieve the desired concentration.
Potential Cause Troubleshooting Step Expected Outcome
Insufficient aqueous solubility. The desired concentration may exceed the intrinsic solubility of this compound in your current solvent system.Increased solubility allowing for the desired concentration to be reached.
Action 1 (Co-solvents): Prepare a stock solution in a water-miscible organic solvent and then dilute it with your aqueous buffer. See Protocol 2 for details.
Action 2 (Surfactants): Add a small amount of a surfactant to your aqueous solution before adding the this compound. See Protocol 3 for details.
Slow dissolution rate. The compound may be dissolving very slowly, giving the appearance of insolubility.Complete dissolution of the compound.
Action: Gently warm the solution (e.g., to 37°C) and/or use a sonicator to aid dissolution.[1] Be cautious with warming as it can degrade some compounds. Always check for stability after such treatments.

Experimental Protocols

Protocol 1: pH-Adjusted Aqueous Solution

This protocol is a starting point for preparing a simple aqueous solution of this compound by controlling the pH.

Materials:

  • This compound powder

  • Purified water

  • 0.1 M Hydrochloric Acid (HCl) or 0.1 M Citric Acid

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

Procedure:

  • Weigh the desired amount of this compound.

  • Add approximately 80% of the final desired volume of purified water to a sterile container.

  • While stirring, slowly add the this compound powder to the water.

  • Measure the initial pH of the suspension.

  • Adjust the pH to a target between 3.0 and 5.0 by adding 0.1 M HCl or 0.1 M Citric Acid dropwise. The pH of maximum solubility for a similar maleate salt of a basic drug was found to be between 3.3 and 3.6.[4]

  • Continue stirring until the compound is fully dissolved. Gentle warming or sonication may be used to assist dissolution.

  • Once dissolved, add purified water to reach the final volume.

  • Verify the final pH and adjust if necessary.

Protocol 2: Using Co-solvents for Enhanced Solubility

This protocol describes the use of common co-solvents to increase the solubility of this compound.

Materials:

  • This compound powder

  • Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Aqueous buffer (pH adjusted as per Protocol 1)

Procedure:

  • Prepare a concentrated stock solution of this compound in the chosen co-solvent. See the table below for starting concentrations.

  • Gently warm or sonicate if necessary to fully dissolve the compound in the co-solvent.

  • Slowly add the stock solution dropwise to your stirred aqueous buffer to the desired final concentration.

  • Monitor for any signs of precipitation. If precipitation occurs, you may need to use a higher percentage of the co-solvent in your final solution or try a different co-solvent.

Table 1: Suggested Starting Concentrations for Co-solvents

Co-solventSuggested Starting Stock ConcentrationNotes
Ethanol 10-50 mg/mLA commonly used co-solvent for parenteral and oral formulations.[7]
Propylene Glycol 10-50 mg/mLAnother widely used co-solvent with low toxicity.[7]
Polyethylene Glycol 400 (PEG 400) 20-100 mg/mLVery hydrophilic and can significantly enhance the solubility of poorly water-soluble drugs.[9][10]

Note: These are suggested starting points and may require optimization for your specific experimental needs.

Protocol 3: Using Surfactants for Solubilization

This protocol outlines the use of surfactants to improve the wetting and solubilization of this compound.

Materials:

  • This compound powder

  • Surfactant (e.g., Tween 80, Sodium Lauryl Sulfate)

  • Aqueous buffer (pH adjusted as per Protocol 1)

Procedure:

  • Prepare your pH-adjusted aqueous buffer.

  • Add the surfactant to the buffer at a concentration typically between 0.1% and 2% (w/v).

  • Stir until the surfactant is fully dissolved.

  • Slowly add the this compound powder to the surfactant-containing buffer while stirring.

  • Continue to stir until the compound is fully dissolved.

Table 2: Suggested Surfactants and Starting Concentrations

SurfactantSuggested Starting Concentration (% w/v)Notes
Tween® 80 (Polysorbate 80) 0.1% - 1.0%A non-ionic surfactant commonly used in pharmaceutical formulations.
Sodium Lauryl Sulfate (SLS) 0.1% - 0.5%An anionic surfactant that can be effective at low concentrations.

Note: The choice of surfactant and its concentration should be carefully considered based on the experimental system, as surfactants can have biological effects.

Visual Guides

Workflow for Improving this compound Solubility

G start Start: Need to dissolve this compound prep_aq Prepare aqueous solution (pH 3-5) start->prep_aq check_sol Is solubility sufficient? prep_aq->check_sol use_cosolvent Try Co-solvent Method (Protocol 2) check_sol->use_cosolvent No end_success Success: Stable Solution Achieved check_sol->end_success Yes check_cosolvent Solubility sufficient? use_cosolvent->check_cosolvent use_surfactant Try Surfactant Method (Protocol 3) check_surfactant Solubility sufficient? use_surfactant->check_surfactant optimize_surf Optimize surfactant type/concentration use_surfactant->optimize_surf check_cosolvent->use_surfactant No check_cosolvent->end_success Yes optimize Optimize co-solvent type/concentration check_surfactant->optimize No, try optimizing check_surfactant->end_success Yes end_fail Consider advanced methods (e.g., solid dispersion, nanosuspension) check_surfactant->end_fail Still insufficient optimize->check_cosolvent optimize_surf->check_surfactant

Caption: A step-by-step workflow for enhancing the solubility of this compound.

Troubleshooting Logic for this compound Precipitation

G start Problem: this compound precipitates check_ph Measure pH of the solution start->check_ph ph_high Is pH > 5.0? check_ph->ph_high adjust_ph Adjust pH to 3.0-5.0 with acid ph_high->adjust_ph Yes check_conc Is concentration high (>25 mM)? ph_high->check_conc No reassess Re-evaluate after adjustment adjust_ph->reassess reduce_conc Reduce concentration check_conc->reduce_conc Yes use_solubilizer Use co-solvents or surfactants check_conc->use_solubilizer If high concentration is needed solution_stable Solution should be stable reduce_conc->solution_stable use_solubilizer->solution_stable reassess->solution_stable

Caption: A troubleshooting guide for addressing precipitation issues with this compound solutions.

References

Technical Support Center: Addressing Off-Target Effects of Sm21 Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and addressing potential off-target effects of Sm21 maleate during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound? A1: this compound is a potent and selective antagonist of the sigma-2 (σ2) receptor.[1][2] Its on-target effects are primarily mediated through the modulation of this receptor.

Q2: What are the known or potential off-targets for this compound? A2: Besides its high affinity for the σ2 receptor, this compound has been documented to bind to central muscarinic acetylcholine receptors.[3] Studies have also suggested a comparatively lower affinity for serotonin 5-HT3 and 5-HT4 receptors.[3] Therefore, these receptors represent the most likely off-targets.

Q3: My experimental results are not consistent with σ2 receptor antagonism. What could be the underlying reason? A3: Inconsistent results may arise from off-target interactions of this compound with other cellular targets, most notably muscarinic or serotonin receptors. It is also conceivable that the observed phenotype is a novel downstream effect of σ2 receptor modulation within your specific experimental model. We recommend a series of control experiments to dissect these possibilities.

Q4: How can I validate that my observed phenotype is a result of on-target this compound activity? A4: To confirm on-target activity, consider the following experimental approaches:

  • Pharmacological Rescue: Use a known σ2 receptor agonist to determine if it can reverse the effects of this compound.

  • Orthogonal Antagonist: Employ a structurally distinct σ2 receptor antagonist to see if it replicates the phenotype observed with this compound.

  • Genetic Knockdown: Utilize siRNA or other gene-editing techniques to reduce the expression of the σ2 receptor. The resulting phenotype should mimic the effects of this compound if the action is on-target.

Q5: What are the established downstream signaling pathways of the σ2 receptor? A5: The complete signaling cascade of the σ2 receptor is an active area of research. However, it is recognized for its role in regulating intracellular calcium homeostasis and has been linked to cellular processes such as proliferation, apoptosis, and stress responses.[4]

Troubleshooting Guide

Issue 1: Unexpected Fluctuation in Intracellular Calcium Levels

Possible Cause: While the σ2 receptor itself is involved in calcium signaling, a significant and unexpected change in intracellular calcium could be due to off-target effects on Gq-coupled muscarinic receptors (M1, M3, M5 subtypes). These receptors activate phospholipase C, leading to the generation of inositol trisphosphate (IP3) and a subsequent release of calcium from intracellular stores.[5][6]

Troubleshooting Steps:

  • Dose-Response Analysis: Characterize the calcium response across a range of this compound concentrations.

  • Muscarinic Receptor Blockade: Pre-incubate your cells with a general muscarinic antagonist like atropine, or a subtype-selective antagonist, before the addition of this compound. Abrogation of the calcium signal would indicate an off-target effect mediated by muscarinic receptors.

  • Quantitative Calcium Flux Assay: Perform a detailed calcium flux assay to precisely measure the changes in intracellular calcium in the presence and absence of a muscarinic antagonist.

Issue 2: Unforeseen Alterations in Cellular cAMP Levels

Possible Cause: Off-target activity at M2/M4 muscarinic receptors or 5-HT4 serotonin receptors could explain changes in cAMP. M2 and M4 receptors are Gi-coupled and their activation leads to an inhibition of adenylyl cyclase, thus decreasing cAMP levels.[6] In contrast, 5-HT4 receptors are Gs-coupled, and their activation stimulates adenylyl cyclase, resulting in increased cAMP production.[7][8]

Troubleshooting Steps:

  • cAMP Measurement: Quantify intracellular cAMP levels in response to this compound treatment using a sensitive cAMP assay.

  • Selective Antagonism:

    • To investigate muscarinic involvement, pre-treat cells with a selective M2/M4 antagonist.

    • To investigate serotonergic involvement, pre-treat cells with a selective 5-HT4 antagonist.

  • Comparative Analysis: Compare the cAMP response profile of this compound with that of known agonists and antagonists for muscarinic and 5-HT4 receptors in your experimental system.

Issue 3: Atypical Changes in Neuronal Excitability or Neurotransmitter Release

Possible Cause: Such effects may be attributable to off-target interactions with 5-HT3 receptors, which are ligand-gated ion channels that can cause rapid neuronal depolarization upon activation.[9] Furthermore, off-target effects on presynaptic muscarinic receptors are known to modulate the release of acetylcholine.

Troubleshooting Steps:

  • Electrophysiological Recording: If feasible, utilize patch-clamp electrophysiology to directly measure alterations in ion channel currents and membrane potential following this compound application.

  • Neurotransmitter Release Assay: Quantify the release of relevant neurotransmitters, such as acetylcholine or serotonin, from your cellular or tissue preparations.

  • 5-HT3 Receptor Blockade: Pre-treat with a selective 5-HT3 antagonist, like ondansetron, to determine if it can prevent the observed neuronal effects of this compound.

Data Presentation

Table 1: Known and Potential Binding Profile of this compound

TargetBinding Affinity (Ki)Receptor TypeReference
Primary Target
Sigma-2 (σ2) ReceptorHighN/A[3]
Potential Off-Targets
Central Muscarinic Receptors0.174 µMG-protein coupledMedchemExpress
Serotonin 5-HT3 ReceptorLower than σ2Ligand-gated ion channel[3]
Serotonin 5-HT4 ReceptorLower than σ2G-protein coupled[3]

Experimental Protocols

Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a suspected off-target receptor.

Methodology:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, incubate a constant concentration of a radiolabeled ligand specific for the receptor of interest with cell membranes expressing the receptor and varying concentrations of this compound.

  • Allow the reaction to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through a filter mat.

  • Wash the filter mat with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value, which can be converted to the Ki value using the Cheng-Prusoff equation.[10][11]

Western Blotting for Signaling Pathway Interrogation

Objective: To evaluate the impact of this compound on the phosphorylation state of key signaling proteins downstream of potential off-target receptors (e.g., ERK, Akt, CREB).[12][13][14]

Methodology:

  • Treat cells with this compound for various times and at various concentrations.

  • Lyse the cells and determine the total protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat dry milk in TBST.

  • Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the protein of interest overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Perform densitometric analysis to quantify changes in protein phosphorylation relative to the total protein.

Intracellular Calcium Flux Assay

Objective: To measure real-time changes in intracellular calcium concentration upon treatment with this compound.[15][16][17][18][19]

Methodology:

  • Seed cells in a black-walled, clear-bottom 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) in a suitable buffer.

  • Wash the cells to remove extracellular dye.

  • Measure baseline fluorescence using a fluorescence plate reader or microscope.

  • Inject this compound and immediately begin kinetic fluorescence readings.

  • Analyze the fluorescence intensity over time to determine the kinetics and magnitude of the calcium response.

Intracellular cAMP Assay

Objective: To quantify changes in intracellular cyclic AMP (cAMP) levels following exposure to this compound.[20][21][22][23][24]

Methodology:

  • Culture cells in a 96-well plate and treat with this compound.

  • Lyse the cells according to the assay kit manufacturer's instructions.

  • Perform a competitive ELISA or a luminescence-based assay to determine the cAMP concentration in the cell lysates.

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the cAMP concentration in the samples by interpolating from the standard curve.

Mandatory Visualizations

OnTargetSignaling Sm21 This compound Sigma2R σ2 Receptor Sm21->Sigma2R antagonizes Ca_Modulation Modulation of Intracellular Calcium Signaling Sigma2R->Ca_Modulation CellularResponse Cellular Responses (e.g., Proliferation, Apoptosis) Ca_Modulation->CellularResponse

Caption: On-target signaling of this compound via the σ2 receptor.

OffTargetMuscarinic cluster_Gq Gq-Coupled Muscarinic Receptors cluster_Gi Gi-Coupled Muscarinic Receptors Sm21 This compound M1M3M5 M1, M3, M5 Sm21->M1M3M5 antagonizes M2M4 M2, M4 Sm21->M2M4 antagonizes Gq Gq/11 M1M3M5->Gq PLC PLC Gq->PLC IP3 ↑ IP3 PLC->IP3 Ca ↑ Intracellular Ca2+ IP3->Ca Gi Gi M2M4->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: Potential off-target signaling of Sm21 via muscarinic receptors.

OffTargetSerotonin cluster_5HT4 5-HT4 Receptor cluster_5HT3 5-HT3 Receptor Sm21 This compound HTR4 5-HT4 Sm21->HTR4 interacts HTR3 5-HT3 Sm21->HTR3 interacts Gs Gs HTR4->Gs AC_act Adenylyl Cyclase Gs->AC_act cAMP_inc ↑ cAMP AC_act->cAMP_inc IonChannel Cation Channel HTR3->IonChannel Depolarization Depolarization IonChannel->Depolarization

Caption: Potential off-target signaling of Sm21 via serotonin receptors.

TroubleshootingWorkflow Start Unexpected Experimental Outcome with this compound Hypothesize Formulate Hypothesis: On-target vs. Off-target Effect Start->Hypothesize DesignControls Design Control Experiments (Orthogonal Antagonist, Rescue, Knockdown) Hypothesize->DesignControls PerformExp Execute Experiments DesignControls->PerformExp AnalyzeData Analyze and Interpret Data PerformExp->AnalyzeData Conclusion Conclusion AnalyzeData->Conclusion

Caption: A logical workflow for troubleshooting experimental results.

References

Sm21 maleate stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Sm21 maleate. The following troubleshooting guides and FAQs address common issues encountered during experimental use.

Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What are the recommended storage conditions for solid this compound?

There are conflicting storage recommendations from various suppliers for solid this compound. To ensure maximum stability, it is advisable to follow the most conservative recommendation.

Summary of Supplier Storage Recommendations

SupplierRecommended Storage Temperature
Supplier ARoom Temperature
Supplier B0°C (short term), -20°C (long term), desiccated
Supplier CShipped with blue ice

Given the lack of consensus, the recommended best practice is to store solid this compound at -20°C in a desiccated environment . This approach minimizes potential degradation from heat and moisture.[1] Always refer to the manufacturer's instructions provided with your specific lot of the compound.[2]

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in water (up to 25 mM) and DMSO. To prepare stock solutions, consider the following:

  • To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath.

  • It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • For optimal stability, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month .

Q3: Is this compound sensitive to light?

  • Store both solid this compound and its solutions in amber or opaque vials to protect them from light.[3]

  • Avoid prolonged exposure to direct sunlight or strong laboratory lighting during handling.[4]

Q4: What are the potential degradation pathways for this compound?

Specific degradation pathways for this compound have not been detailed in the available literature. However, studies on other maleate salts, such as enalapril maleate, have shown susceptibility to degradation under stress conditions.[5] Potential degradation pathways could include:

  • Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or alkaline conditions.

  • Oxidation: Degradation due to reaction with oxygen.

  • Photolysis: Degradation upon exposure to light.

The solid form of maleate salts is generally more stable than solutions.[5]

Q5: What are the signs of this compound degradation?

Visual signs of degradation in the solid compound can include a change in color or texture. For solutions, precipitation or a color change may indicate degradation or solubility issues. If you suspect degradation, it is recommended to use a fresh vial of the compound and verify its purity, for instance, by HPLC.

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound.

  • Cause: this compound may require assistance to fully dissolve.

  • Solution:

    • Gently warm the vial to 37°C.

    • Use an ultrasonic bath to facilitate dissolution.

    • Ensure you are using an appropriate solvent (e.g., water for concentrations up to 25 mM, or DMSO).

Issue 2: Inconsistent or unexpected experimental results.

  • Cause: This could be due to the degradation of this compound.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that both the solid compound and stock solutions have been stored according to the recommended best practices (-20°C or -80°C, protected from light and moisture).

    • Check Handling Procedures: Ensure that stock solutions were not subjected to repeated freeze-thaw cycles.

    • Use a Fresh Sample: Prepare a fresh stock solution from a new vial of solid this compound.

    • Verify Purity: If the problem persists, consider analytical verification of the compound's purity.

Visual Guides and Protocols

The following diagrams illustrate key logical workflows for handling and assessing the stability of this compound.

cluster_storage Decision Logic for Storing this compound start Start: You have solid this compound check_sds Check Supplier's Safety Data Sheet (SDS) for storage instructions start->check_sds sds_available Instructions available? check_sds->sds_available follow_sds Follow SDS instructions precisely sds_available->follow_sds Yes no_sds No definitive instructions or conflicting information sds_available->no_sds No end_storage End follow_sds->end_storage conservative Apply conservative best practice: Store at -20°C in a dark, desiccated environment no_sds->conservative conservative->end_storage

Caption: Decision tree for selecting appropriate storage conditions for this compound.

cluster_workflow General Workflow for Assessing Compound Stability start_wf Start: Prepare solutions of this compound in relevant buffers/solvents stress_conditions Expose aliquots to stress conditions (Forced Degradation) start_wf->stress_conditions hydrolysis Acidic, Neutral, and Alkaline Hydrolysis stress_conditions->hydrolysis oxidation Oxidative Stress (e.g., H2O2) stress_conditions->oxidation photolysis Photolytic Stress (UV/Vis light) stress_conditions->photolysis thermal Thermal Stress (Elevated Temperature) stress_conditions->thermal analysis Analyze samples at time points using a stability-indicating method (e.g., HPLC) hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis compare Compare results to a control sample stored at optimal conditions (-80°C) analysis->compare data_analysis Determine degradation rate and identify major degradants compare->data_analysis end_wf End: Establish stability profile data_analysis->end_wf

Caption: Experimental workflow for a forced degradation study of this compound.

Experimental Protocols

Protocol: General Forced Degradation Study

This protocol provides a general framework for assessing the stability of this compound. It is based on principles outlined in ICH guideline Q1A(R2).

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer relevant to your experiments) at a known concentration.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1N HCl and incubate at 80°C.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1N NaOH and incubate at 80°C.

    • Neutral Hydrolysis: Mix the stock solution with water or buffer and incubate at 80°C.

    • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide at room temperature.

    • Photostability: Expose the stock solution to a calibrated light source.

    • Thermal Degradation: Incubate the solid compound at an elevated temperature (e.g., 50°C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing will depend on the observed rate of degradation.

  • Sample Analysis:

    • Neutralize the acidic and alkaline samples before analysis.

    • Analyze all samples, including a control sample stored at -80°C, using a stability-indicating method like High-Performance Liquid Chromatography (HPLC). The method should be capable of separating the parent compound from its degradation products.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and characterize any significant degradation products, for example by using LC-MS.[5]

References

Technical Support Center: Optimizing Experimental Design for Sm21 Maleate Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sm21 maleate, a potent and selective σ2 (sigma-2) receptor antagonist.

Frequently Asked Questions (FAQs)

General Information

  • What is this compound? this compound is a potent and selective antagonist for the sigma-2 (σ2) receptor. It is known to cause an increased release of acetylcholine at central muscarinic synapses and has demonstrated analgesic and nootropic effects in preclinical studies.

  • What is the mechanism of action of this compound? The primary mechanism of action of this compound is the blockade of the σ2 receptor. This antagonism is believed to modulate downstream signaling pathways, leading to effects such as increased acetylcholine release. The precise signaling cascade following σ2 receptor antagonism is an active area of research.

Experimental Design and Protocols

  • What are the key in vitro experiments to characterize this compound? Key in vitro experiments include receptor binding assays to determine affinity and selectivity, acetylcholine release assays from synaptosomes or cultured neurons to measure functional activity, and neurite outgrowth assays to assess its effects on neuronal morphology.

  • How should I prepare this compound for in vitro experiments? this compound is soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile, distilled water or a suitable buffer (e.g., PBS) and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure complete dissolution and to vortex the stock solution before each use.

  • What are some considerations for in vivo studies with this compound? For in vivo studies, the route of administration and dosage will depend on the specific research question and animal model. It is essential to conduct dose-response studies to determine the optimal concentration. Researchers should also consider potential off-target effects and monitor for any adverse reactions.

Troubleshooting Guides

In Vitro Assay Troubleshooting

IssuePossible CauseSuggested Solution
High variability in acetylcholine release assay Inconsistent cell health or density.Ensure consistent cell seeding density and viability across all wells. Use a cell viability assay to confirm cell health before the experiment.
Pipetting errors.Use calibrated pipettes and practice consistent pipetting techniques.
Reagent degradation.Prepare fresh reagents for each experiment and store them according to the manufacturer's instructions.
No effect observed in neurite outgrowth assay Suboptimal concentration of this compound.Perform a dose-response experiment to determine the optimal concentration range.
Insufficient incubation time.Optimize the incubation time to allow for neurite outgrowth to occur.
Poor cell attachment or health.Ensure proper coating of culture plates with an appropriate substrate (e.g., poly-L-lysine) and use healthy, low-passage number cells.
Inconsistent results in binding assays Improper membrane preparation.Follow a standardized protocol for membrane preparation and ensure consistent protein concentration in each assay.
Radioligand degradation.Use fresh radioligand and store it properly to avoid degradation.
Non-specific binding is too high.Optimize the concentration of the competing ligand and the washing steps to reduce non-specific binding.

General Experimental Troubleshooting

IssuePossible CauseSuggested Solution
Precipitation of this compound in stock solution or media Exceeding solubility limit.Prepare a fresh stock solution at a lower concentration. If using a solvent like DMSO, ensure the final concentration in the media is low (typically <0.1%) to prevent precipitation.[1]
pH or salt concentration of the buffer.Check the pH and salt concentration of your experimental buffer and adjust if necessary.
Potential off-target effects observed This compound interacting with other receptors or proteins.While selective for the σ2 receptor, high concentrations may lead to off-target effects. It is advisable to test for activity at the σ1 receptor and other relevant targets to confirm selectivity.[2]
Use the lowest effective concentration of this compound determined from dose-response studies.

Data Presentation

Table 1: Binding Affinities (Ki) of Various Ligands for Sigma-1 and Sigma-2 Receptors

CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)
CM7648.1 - 86.63.5
CM5718.1 - 86.621.7
WA5048.1 - 86.62.5
CM3501,20283.3
CM1791,4262,260
DKR-1005-~46
DKR-1051-~46
UKH-1114-~46

Note: This table presents a compilation of data for various sigma-2 receptor ligands to illustrate typical binding affinities.[3][4] Data for this compound should be determined empirically.

Experimental Protocols

1. Acetylcholine Release Assay Protocol (using a commercial kit)

This protocol is a general guideline and should be adapted based on the specific commercial kit used.

  • Materials:

    • Cultured neuronal cells or synaptosomes

    • This compound

    • Acetylcholine release assay kit (containing reaction buffer, choline oxidase, acetylcholinesterase, and a fluorescent or colorimetric probe)

    • 96-well microplate (black or clear, depending on the detection method)

    • Microplate reader

  • Procedure:

    • Cell Preparation: Plate neuronal cells in a 96-well plate and culture until they reach the desired confluency.

    • Reagent Preparation: Prepare the reaction mixture according to the kit's instructions. This typically involves diluting the enzymes and probe in the reaction buffer.

    • Treatment: Remove the culture medium and wash the cells with a suitable buffer. Add the desired concentrations of this compound (and controls) to the cells and incubate for the desired time.

    • Assay: After incubation, add the reaction mixture to each well.

    • Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol. Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.

    • Data Analysis: Calculate the concentration of acetylcholine released by comparing the sample readings to a standard curve.

2. Neurite Outgrowth Assay Protocol

  • Materials:

    • Neuronal cell line (e.g., PC12, SH-SY5Y)

    • Cell culture medium and supplements

    • This compound

    • Nerve Growth Factor (NGF) or other inducing agent

    • Culture plates coated with a suitable substrate (e.g., poly-L-lysine, collagen)

    • Microscope with imaging capabilities

    • Image analysis software

  • Procedure:

    • Cell Seeding: Seed the neuronal cells onto the coated plates at a low density to allow for clear visualization of individual neurites.

    • Differentiation and Treatment: The following day, replace the medium with a low-serum medium containing the inducing agent (e.g., NGF) and different concentrations of this compound. Include appropriate positive and negative controls.

    • Incubation: Incubate the cells for 24-72 hours to allow for neurite outgrowth.

    • Imaging: Capture images of the cells using a phase-contrast or fluorescence microscope.

    • Analysis: Quantify neurite length and branching using image analysis software. The number of cells with neurites longer than the cell body diameter can be counted.

Mandatory Visualization

Sm21_Maleate_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sm21 This compound Sigma2R Sigma-2 Receptor (TMEM97) Sm21->Sigma2R Antagonizes ER Endoplasmic Reticulum Sigma2R->ER Interacts with MAPK MAPK Pathway Sigma2R->MAPK Modulates Apoptosis_Mod Modulation of Apoptosis Sigma2R->Apoptosis_Mod Influences Ca_release Ca²⁺ Release ER->Ca_release Leads to HIF1a HIF-1α Stabilization Ca_release->HIF1a Induces ACh_Release Increased Acetylcholine Release HIF1a->ACh_Release Contributes to MAPK->ACh_Release Contributes to Apoptosis_Mod->ACh_Release Contributes to

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow_Acetylcholine_Release start Start plate_cells Plate Neuronal Cells in 96-well plate start->plate_cells prepare_reagents Prepare Assay Reagents plate_cells->prepare_reagents add_sm21 Add this compound and Controls prepare_reagents->add_sm21 incubate_treatment Incubate add_sm21->incubate_treatment add_reaction_mix Add Reaction Mixture incubate_treatment->add_reaction_mix incubate_assay Incubate (RT, dark) add_reaction_mix->incubate_assay read_plate Measure Fluorescence/ Absorbance incubate_assay->read_plate analyze Analyze Data vs. Standard Curve read_plate->analyze end End analyze->end

Caption: Workflow for Acetylcholine Release Assay.

Troubleshooting_Logic_Neurite_Outgrowth start No/Poor Neurite Outgrowth check_concentration Is Sm21 concentration optimal? start->check_concentration check_time Is incubation time sufficient? check_concentration->check_time Yes dose_response Perform Dose-Response Experiment check_concentration->dose_response No check_cells Are cells healthy and attached? check_time->check_cells Yes optimize_time Optimize Incubation Time check_time->optimize_time No optimize_plating Optimize Plating Conditions (coating, cell density) check_cells->optimize_plating No success Successful Outgrowth check_cells->success Yes dose_response->check_time optimize_time->check_cells optimize_plating->success

Caption: Troubleshooting logic for neurite outgrowth assays.

References

Overcoming resistance to Sm21 maleate effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Sm21 maleate in their experiments. Our goal is to help you overcome challenges and ensure the reliable and effective use of this potent and selective σ2 (sigma-2) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist for the sigma-2 (σ2) receptor, which has been identified as Transmembrane protein 97 (TMEM97).[1][2][3] By binding to the σ2 receptor, this compound is believed to modulate various cellular processes. A key reported downstream effect is the increased release of acetylcholine at central muscarinic synapses, which contributes to its analgesic and nootropic properties.[4][5]

Q2: I am not observing the expected effect of this compound in my cell line. Does this mean my cells are resistant?

A2: While true cellular resistance is a possibility, it is more likely that the lack of an observed effect is due to experimental variables. Consider the following:

  • Sigma-2 Receptor Expression: The expression level of the σ2 receptor (TMEM97) can vary significantly between different cell lines and tissues.[3] It is crucial to confirm the expression of the σ2 receptor in your specific experimental model. Low or absent expression will result in a diminished or null response to this compound.

  • Cellular Context: The σ2 receptor is involved in cholesterol homeostasis and can form complexes with other proteins like PGRMC1 and the LDL receptor.[2] The cellular state and the presence of these interacting partners might influence the downstream effects of this compound.

  • Experimental Protocol: Inaccuracies in solution preparation, incubation times, or measurement techniques can all lead to a perceived lack of effect. Please review the detailed experimental protocols and troubleshooting guides below.

Q3: Are there known issues with sigma-2 receptor binding assays that could affect my results with this compound?

A3: Yes, historical challenges with σ2 receptor binding assays are well-documented and could lead to misleading results. A primary issue arises when using non-selective radioligands (like [³H]DTG) that bind to both σ1 and σ2 receptors. To isolate the σ2 signal, a masking agent (like (+)-pentazocine) is used to block the σ1 receptors. However, this masking agent can interfere with ligand binding to the σ2 receptor, leading to inaccurate measurements of affinity and receptor density.[5][6][7] It is recommended to use highly selective σ2 ligands or cell lines that do not express σ1 receptors to avoid these complications.[5]

Q4: How can I confirm that this compound is reaching its target in my experimental setup?

A4: To verify target engagement, you can perform a competitive binding assay. In this experiment, you would use a radiolabeled σ2 receptor ligand and measure its displacement by increasing concentrations of unlabeled this compound. This will allow you to determine the binding affinity (Ki) of this compound for the σ2 receptor in your specific tissue or cell preparation and confirm that it is interacting with its intended target.

Troubleshooting Guides

Issue 1: No Observable Effect of this compound
Potential Cause Troubleshooting Step Expected Outcome
Low or No Sigma-2 (TMEM97) Receptor Expression 1. Perform Western blot or qPCR to quantify TMEM97 protein or mRNA levels in your cell line/tissue. 2. Compare with a positive control cell line known to express high levels of σ2 receptors.Confirmation of sufficient σ2 receptor expression for this compound to elicit a response.
Incorrect Drug Concentration 1. Verify the calculations for your stock and working solutions. 2. Perform a dose-response curve to determine the optimal concentration of this compound for your system.Identification of the effective concentration range for this compound in your experiment.
Drug Degradation 1. Prepare fresh solutions of this compound for each experiment. 2. Ensure proper storage of stock solutions as per the manufacturer's instructions.Elimination of drug inactivity due to degradation as a source of the problem.
Suboptimal Assay Conditions 1. Optimize incubation time, temperature, and buffer composition for your specific assay. 2. Review literature for established protocols for similar experiments.Improved assay performance and a detectable effect of this compound.
Issue 2: High Variability in Experimental Replicates
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Culture Conditions 1. Ensure consistent cell passage number, confluency, and growth media across all experiments. 2. Regularly test for mycoplasma contamination.Reduced variability between experimental replicates.
Pipetting Inaccuracies 1. Calibrate pipettes regularly. 2. Use reverse pipetting for viscous solutions.Increased precision and reproducibility of your results.
Issues with Receptor Binding Assay 1. If using a masking agent for σ1 receptors, be aware of its potential to interfere with σ2 binding.[5][7] 2. Consider using a highly selective σ2 radioligand to eliminate the need for a masking agent.[7] 3. Ensure complete separation of bound and free ligand during the washing steps.More reliable and consistent binding assay data.

Experimental Protocols

Protocol 1: Sigma-2 Receptor Competitive Binding Assay

This protocol outlines a general procedure for determining the binding affinity of this compound for the σ2 receptor using a radioligand.

Materials:

  • Cell membranes or tissue homogenates expressing σ2 receptors.

  • Radioligand selective for σ2 receptors (e.g., [³H]-RHM-1 or [¹²⁵I]RHM-4).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known σ2 ligand).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare the radioligand at a concentration near its Kd.

  • Assay Setup: In test tubes, combine the cell membrane preparation, assay buffer, and either:

    • Buffer only (for total binding).

    • Non-specific binding control (for non-specific binding).

    • Varying concentrations of this compound (for competition).

  • Incubation: Add the radioligand to each tube to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 and calculate the Ki.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (this compound, Radioligand) setup_tubes Set up Assay Tubes (Total, Non-specific, Competition) prep_reagents->setup_tubes prep_membranes Prepare Cell Membranes or Tissue Homogenates prep_membranes->setup_tubes add_radioligand Add Radioligand setup_tubes->add_radioligand incubate Incubate to Equilibrium add_radioligand->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze_data Calculate Ki count->analyze_data

Caption: Workflow for a Sigma-2 Receptor Competitive Binding Assay.

signaling_pathway cluster_cell Neuron Sm21 This compound Sigma2R σ2 Receptor (TMEM97) Sm21->Sigma2R Binds to Unknown Unknown Intracellular Signaling Sigma2R->Unknown Antagonism CellMembrane Cell Membrane AChRelease Increased Acetylcholine Release Unknown->AChRelease MuscarinicSynapse Central Muscarinic Synapse AChRelease->MuscarinicSynapse Effects Analgesic & Nootropic Effects MuscarinicSynapse->Effects

Caption: Putative Signaling Pathway for this compound Effects.

References

Interpreting unexpected results with Sm21 maleate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sm21 maleate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and in interpreting any unexpected results.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

  • Q1: How should I dissolve and store this compound?

    • A: this compound is soluble in water up to 25 mM.[1] For stock solutions, it is recommended to prepare aliquots and store them at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[2] Always refer to the batch-specific information on the Certificate of Analysis for any variations in solubility and handling.

  • Q2: I'm observing precipitation of my this compound solution upon storage. What should I do?

    • A: If you observe precipitation, you can try gently warming the solution to 37°C and using an ultrasonic bath to aid in redissolution.[2] To prevent this, ensure you are not exceeding the maximum solubility and are storing the aliquots at the recommended temperature. Consider preparing fresh solutions if precipitation persists.

Experimental Design and Controls

  • Q3: What are the recommended negative and positive controls when using this compound?

    • A:

      • Negative Control: A vehicle control (the solvent used to dissolve the this compound, e.g., water or saline) is essential.

      • Positive Control: The choice of a positive control will depend on your specific assay.

        • For acetylcholine release assays, a known acetylcholine releasing agent could be used.

        • For neurite outgrowth assays, a neurotrophin like Nerve Growth Factor (NGF) would be a suitable positive control.[3]

        • For studies on sigma-2 receptor binding, a well-characterized sigma-2 receptor ligand can be used for comparison.

  • Q4: At what concentration should I use this compound in my experiments?

    • A: The optimal concentration of this compound will vary depending on the cell type and experimental system. It is recommended to perform a dose-response curve to determine the most effective concentration for your specific application. Published studies using this compound can also provide a starting point for concentration ranges.

Interpreting Unexpected Results

  • Q5: I am not observing the expected increase in acetylcholine release. What could be the reason?

    • A: Several factors could contribute to this:

      • Cellular System: Ensure that your chosen cell line or tissue preparation expresses functional presynaptic muscarinic synapses where this compound is expected to act.[4][5]

      • Assay Sensitivity: Acetylcholine is rapidly degraded by acetylcholinesterase (AChE).[6] Ensure your assay includes an AChE inhibitor (e.g., neostigmine) and has sufficient sensitivity to detect changes in acetylcholine levels.[6][7]

      • Compound Inactivity: Verify the integrity of your this compound stock solution. Improper storage could lead to degradation.

      • Experimental Conditions: Factors such as incubation time, temperature, and buffer composition can all influence the outcome of the assay.

  • Q6: I am seeing unexpected effects on cell viability/proliferation. Is this a known effect of this compound?

    • A: While this compound is primarily characterized as a sigma-2 antagonist with effects on acetylcholine release, the sigma-2 receptor itself is highly expressed in proliferating cells, including tumor cells.[4][8] Therefore, it is plausible that targeting this receptor could have unforeseen effects on cell viability or proliferation. We recommend performing a cytotoxicity assay to assess the impact of this compound on your specific cell line.

  • Q7: My results in a neurite outgrowth assay are inconsistent. What should I consider?

    • A: Neurite outgrowth assays can be sensitive to various factors:[3][9]

      • Cell Health: Ensure your neuronal cells are healthy and properly differentiated before starting the experiment.

      • Coating Substrate: The type and quality of the coating substrate (e.g., laminin) can significantly impact neurite extension.[10]

      • Compound Concentration: High concentrations of any compound, including this compound, could be cytotoxic and inhibit neurite outgrowth. A dose-response experiment is crucial.

      • Sigma-2 Receptor Expression: The expression level of the sigma-2 receptor in your neuronal cell model could influence the magnitude of the observed effect. The sigma-2 receptor is known to associate with TrkA signaling to enhance NGF-induced neurite outgrowth.[11]

Troubleshooting Guides

Problem: No Effect Observed in an Acetylcholine Release Assay

Possible Cause Troubleshooting Step
Sub-optimal Compound Concentration Perform a dose-response curve to identify the optimal concentration of this compound.
Low Assay Sensitivity Include an acetylcholinesterase inhibitor (e.g., neostigmine) in your assay buffer.[6][7] Validate your detection method with a known acetylcholine standard.
Inappropriate Cell Model Confirm the expression of functional sigma-2 receptors and presynaptic muscarinic terminals in your cell line or tissue preparation.
Degraded Compound Prepare a fresh stock solution of this compound. Ensure proper storage of aliquots.
Incorrect Experimental Protocol Review and optimize incubation times, temperature, and buffer conditions.

Problem: Unexpected Cytotoxicity or Anti-proliferative Effects

Possible Cause Troubleshooting Step
High Compound Concentration Perform a dose-response experiment to determine the cytotoxic concentration (CC50) of this compound in your cell line.
Off-target Effects While this compound is selective, consider the possibility of off-target effects at high concentrations. Review literature on off-target effects of sigma-2 receptor ligands.
High Expression of Sigma-2 Receptors Investigate the expression level of the sigma-2 receptor in your cell line. High expression in proliferating cells could lead to more pronounced effects.[8]
Interaction with Media Components Evaluate if this compound is interacting with any components of your cell culture media.

Experimental Protocols

Protocol 1: Basic Acetylcholine Release Assay

  • Cell Culture: Plate cells (e.g., PC12 or primary neurons) at an appropriate density and allow them to adhere and differentiate.

  • Pre-incubation: Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES).

  • Inhibition of Acetylcholinesterase: Add an acetylcholinesterase inhibitor like neostigmine to the buffer to prevent acetylcholine degradation.[6]

  • Stimulation: Treat the cells with different concentrations of this compound or a vehicle control for a defined period.

  • Sample Collection: Collect the supernatant for acetylcholine measurement.

  • Quantification: Measure the acetylcholine concentration using a commercially available kit (e.g., ELISA-based) or by HPLC with electrochemical detection.[12]

  • Data Analysis: Normalize the acetylcholine release to the total protein content or cell number.

Protocol 2: Neurite Outgrowth Assay

  • Cell Plating: Plate neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons) on a suitable substrate (e.g., laminin-coated plates).[10]

  • Differentiation: Induce differentiation if necessary (e.g., with low-serum media or NGF for PC12 cells).

  • Treatment: Treat the cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., NGF).

  • Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 24-72 hours).

  • Fixation and Staining: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Quantification: Use automated image analysis software to quantify neurite length, number of branches, and other morphological parameters.[9]

Visualizations

cluster_troubleshooting Troubleshooting Workflow: Unexpected Results with this compound Start Unexpected Experimental Result CheckConcentration Verify Compound Concentration (Dose-Response) Start->CheckConcentration CheckControls Review Experimental Controls (Positive & Negative) Start->CheckControls CheckProtocol Examine Experimental Protocol (Incubation, Buffers) Start->CheckProtocol ConsiderMechanism Investigate Mechanism of Action (Sigma-2 Receptor Biology) CheckConcentration->ConsiderMechanism CheckControls->ConsiderMechanism CheckProtocol->ConsiderMechanism AssessViability Perform Cell Viability Assay ConsiderMechanism->AssessViability ConsultLiterature Consult Literature for Similar Findings AssessViability->ConsultLiterature ContactSupport Contact Technical Support ConsultLiterature->ContactSupport

Caption: A logical workflow for troubleshooting unexpected experimental results.

cluster_pathway Proposed Signaling Pathway of this compound Sm21 This compound Sigma2 Sigma-2 Receptor Sm21->Sigma2 Antagonist Presynaptic Presynaptic Terminal Sigma2->Presynaptic Modulates AChRelease Increased Acetylcholine (ACh) Release Presynaptic->AChRelease MuscarinicSynapse Central Muscarinic Synapse AChRelease->MuscarinicSynapse Acts on

Caption: The proposed mechanism of action for this compound.

References

Validation & Comparative

A Comparative Guide to the Sigma-2 Receptor Selectivity of Sm21 Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sm21 maleate's selectivity for the sigma-2 (σ2) receptor against other common sigma receptor ligands. The information presented is supported by experimental data to assist researchers in selecting the appropriate pharmacological tools for their studies.

Introduction to the Sigma-2 Receptor

The sigma-2 (σ2) receptor, identified as Transmembrane Protein 97 (TMEM97), is a crucial protein primarily located in the endoplasmic reticulum.[1][2] It is implicated in a wide range of cellular functions, including calcium signaling, cell proliferation, and cholesterol homeostasis.[2] Due to its overexpression in proliferating cells, such as those in tumors, the σ2 receptor has emerged as a significant biomarker and therapeutic target for various diseases, including cancer and neurodegenerative disorders. The development of ligands with high selectivity for the σ2 receptor over the sigma-1 (σ1) receptor is critical for the accurate investigation of its physiological roles and for the development of targeted therapeutics. This compound is a tropane analogue identified as a potent and selective σ2 receptor antagonist.[3][4]

Comparative Binding Affinity of Sigma Receptor Ligands

The selectivity of a ligand is determined by comparing its binding affinity (typically represented by the inhibition constant, Ki) for the target receptor (σ2) versus off-target receptors (σ1). A lower Ki value indicates a higher binding affinity. The selectivity ratio (Ki σ1 / Ki σ2) is a key metric; a higher ratio signifies greater selectivity for the σ2 receptor.

The table below summarizes the binding affinities of this compound and other reference compounds for both sigma receptor subtypes.

CompoundTypeKi for σ1 (nM)Ki for σ2 (nM)Selectivity Ratio (σ1/σ2)
This compound σ2 Antagonist >10,000 15.0 >667
Siramesineσ2 Agonist1540.98157
PB28σ2 Agonist / σ1 Antagonist0.380.680.56
1,3-di-o-tolyl-guanidine (DTG)Non-selective Agonist35.5 - 6921 - 39.9~1
HaloperidolNon-selective Antagonist3100.3
(+)-PentazocineSelective σ1 Agonist3>10,000<0.0003

Note: Ki values can vary between studies and experimental conditions. The data presented is a representative compilation from various sources.

Experimental Protocols

The determination of ligand binding affinity and selectivity is primarily conducted through radioligand binding assays.

Protocol: Competitive Inhibition Radioligand Binding Assay for Sigma-2 Receptors

This experiment measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that binds to the σ2 receptor.

1. Materials:

  • Tissue Preparation: Rat liver membrane homogenates are commonly used as they have a high density of σ2 receptors.[5]
  • Radioligand: [3H]1,3-di-o-tolyl-guanidine ([3H]DTG), a non-selective sigma ligand.[1][6]
  • Masking Ligand: (+)-Pentazocine, a selective σ1 ligand, is used to occupy and "mask" the σ1 receptors, ensuring that [3H]DTG binding primarily reflects interaction with σ2 receptors.[1][2][5]
  • Test Compound: this compound or other compounds of interest, at varying concentrations.
  • Incubation Buffer: Tris-HCl buffer (50 mM, pH 7.4).
  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
  • Scintillation Counter: To measure radioactivity.

2. Procedure:

  • Reaction Setup: In assay tubes, combine the rat liver membrane homogenate (containing the receptors), a fixed concentration of (+)-pentazocine (e.g., 100 nM) to mask σ1 sites, and varying concentrations of the unlabeled test compound.
  • Radioligand Addition: Add a fixed concentration of [3H]DTG (typically near its dissociation constant, Kd, for the σ2 receptor) to all tubes to initiate the binding reaction.[1]
  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a set duration (e.g., 90-120 minutes) to allow the binding to reach equilibrium.
  • Termination of Binding: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
  • Quantification: Place the filters into scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • The amount of radioactivity on the filters corresponds to the amount of [3H]DTG bound to the σ2 receptors.
  • As the concentration of the unlabeled test compound increases, it displaces more [3H]DTG, leading to a decrease in radioactivity.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
  • From this curve, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Visualizing Experimental and Signaling Pathways

Diagram 1: Experimental Workflow for Sigma-2 Selectivity Assay

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Rat Liver Homogenate (Source of σ1 & σ2 Receptors) Incubate Incubate Components: 1. Homogenate 2. (+)-Pentazocine (Mask σ1) 3. Test Compound (Varying Conc.) 4. [3H]DTG Tissue->Incubate Radioligand [3H]DTG (Non-selective Radioligand) Radioligand->Incubate Mask (+)-Pentazocine (Selective σ1 Ligand) Mask->Incubate Test Test Compound (e.g., this compound) Test->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters with Cold Buffer Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Curve Generate Competition Curve (% Binding vs. [Test Compound]) Count->Curve Calculate Calculate IC50 and Ki Values Curve->Calculate

Caption: Workflow for determining sigma-2 receptor binding affinity.

Diagram 2: Simplified Sigma-2 Receptor Signaling

G S2R σ2 Receptor (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 interacts with EGFR EGFR S2R->EGFR modulates NPC1 NPC1 S2R->NPC1 regulates Apoptosis Apoptosis S2R->Apoptosis modulates Raf_PKC Raf / PKC Signaling EGFR->Raf_PKC Cholesterol Cholesterol Homeostasis NPC1->Cholesterol Proliferation Cell Proliferation Raf_PKC->Proliferation

Caption: Key interactions and pathways of the sigma-2 receptor.

Conclusion

The experimental data clearly demonstrates that this compound is a highly selective ligand for the sigma-2 receptor, with a selectivity ratio significantly greater than many commonly used sigma ligands. Its potent antagonistic activity and high selectivity make it an invaluable tool for researchers aiming to specifically probe the function of the sigma-2 receptor without the confounding effects of sigma-1 receptor modulation. The use of robust experimental protocols, such as the competitive radioligand binding assay described, is essential for validating the selectivity of this compound and other novel compounds in drug discovery and development.

References

A Comparative Analysis of Sm21 Maleate and Other Sigma-2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of Sm21 maleate with other notable sigma-2 (σ2) receptor antagonists. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate antagonist for their studies.

Introduction to Sigma-2 (σ2) Receptors and their Antagonists

The sigma-2 (σ2) receptor, identified as transmembrane protein 97 (TMEM97), is a promising therapeutic target for a variety of pathological conditions, including cancer and neurological disorders. Its overexpression in proliferating tumor cells has made it a focal point for the development of anti-cancer agents. Sigma-2 receptor antagonists are compounds that bind to this receptor and inhibit its function, leading to various cellular effects, including the induction of apoptosis in cancer cells and modulation of neuronal signaling. This compound is a potent and selective σ2 antagonist that has demonstrated significant analgesic and nootropic effects in preclinical studies. This guide compares the effects of this compound to other well-characterized sigma-2 antagonists, such as Siramesine, RHM-138, and BD-1047.

Comparative Analysis of Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter for its characterization. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a higher affinity. The following table summarizes the reported Ki values of this compound and other sigma-2 antagonists for both sigma-1 (σ1) and sigma-2 (σ2) receptors to illustrate their selectivity.

CompoundSigma-1 (σ1) Ki (nM)Sigma-2 (σ2) Ki (nM)Selectivity (σ1 Ki / σ2 Ki)
This compound High affinity, specific values not consistently reportedHigh affinity, specific values not consistently reportedReported to be highly selective for σ2
Siramesine 138 ± 150.19 ± 0.04~726
RHM-138 1,160 ± 1201.4 ± 0.2~829
BD-1047 0.9347~0.02 (σ1 selective)

Functional Effects: A Comparative Overview

The functional consequences of sigma-2 receptor antagonism vary depending on the compound and the experimental model. This section compares the in vitro and in vivo effects of this compound and other antagonists.

In Vitro Cytotoxicity in Cancer Cells

A hallmark of many sigma-2 receptor ligands is their ability to induce cell death in rapidly proliferating cancer cells. This effect is often utilized to functionally characterize compounds as agonists or antagonists, where agonists typically induce cytotoxicity, and antagonists may or may not, or can even block the effects of agonists.

Experimental Data:

Studies have shown that sigma-2 agonists like Siramesine are potent inducers of apoptosis in various cancer cell lines.[3] Antagonists like this compound are generally evaluated for their ability to counteract the effects of sigma-2 agonists or for their own intrinsic effects on cell viability. For instance, some antagonists have been shown to have antiproliferative effects.

In Vivo Neurological Effects: The Rat Dystonia Model

The red nucleus in the midbrain is implicated in motor control, and the administration of sigma-2 receptor agonists into this region can induce dystonia (torticollis) in rats. This model is a valuable tool for characterizing the in vivo antagonist activity of compounds.

Experimental Data:

This compound has been shown to be a potent and selective σ2 antagonist in this model. It effectively prevents the neck dystonia induced by the administration of the non-selective sigma-1/sigma-2 agonist 1,3-di-(2-tolyl)guanidine (DTG) into the red nucleus of rats.[4][5] This demonstrates the in vivo efficacy of this compound as a sigma-2 antagonist.

Signaling Pathways Modulated by Sigma-2 Antagonists

The sigma-2 receptor is known to interact with Progesterone Receptor Membrane Component 1 (PGRMC1) and influence the signaling of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation in many cancers. Antagonism of the sigma-2 receptor can disrupt this signaling cascade.

sigma2_signaling Sigma-2 Receptor Signaling Pathway in Cancer cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K activates Sigma2_PGRMC1 σ2/PGRMC1 Complex Sigma2_PGRMC1->EGFR stabilizes Akt Akt PI3K->Akt activates Proliferation Proliferation Akt->Proliferation promotes EGF EGF EGF->EGFR binds Sm21_maleate This compound (σ2 Antagonist) Sm21_maleate->Sigma2_PGRMC1 inhibits

Caption: Sigma-2 receptor signaling pathway in cancer.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of sigma-2 antagonists.

Sigma-2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the sigma-2 receptor.

Materials:

  • [3H]-DTG (1,3-di-o-tolylguanidine) as the radioligand.

  • (+)-Pentazocine to mask sigma-1 receptors.

  • Rat liver membrane homogenate as the source of sigma-2 receptors.

  • Test compounds (e.g., this compound) at various concentrations.

  • Tris-HCl buffer (50 mM, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare rat liver membrane homogenates.

  • In a 96-well plate, add the membrane homogenate, [3H]-DTG (at a concentration near its Kd for σ2 receptors), and (+)-pentazocine (to a final concentration that saturates σ1 receptors).

  • Add the test compound at a range of concentrations.

  • Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled sigma ligand (e.g., haloperidol).

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of sigma-2 antagonists on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, MDA-MB-231).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Test compounds (sigma-2 antagonists) at various concentrations.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the sigma-2 antagonist. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

In Vivo Rat Dystonia Model

This protocol describes the induction of dystonia in rats to evaluate the in vivo efficacy of sigma-2 antagonists.

Materials:

  • Adult male Wistar rats.

  • Stereotaxic apparatus.

  • Microsyringe pump.

  • Sigma-2 agonist (e.g., DTG).

  • Test compound (sigma-2 antagonist, e.g., this compound).

  • Anesthetic.

Procedure:

  • Anesthetize the rat and place it in a stereotaxic apparatus.

  • Implant a guide cannula aimed at the red nucleus.

  • Allow the animal to recover from surgery.

  • On the day of the experiment, administer the sigma-2 antagonist (e.g., this compound) either systemically or directly into the red nucleus.

  • After a predetermined time, microinject the sigma-2 agonist (e.g., DTG) into the red nucleus through the implanted cannula.

  • Observe the rat for the development of dystonic postures, specifically torticollis (twisting of the neck).

  • Score the severity and duration of the dystonic movements.

  • Compare the scores of animals pre-treated with the antagonist to those receiving only the agonist to determine the antagonist's efficacy.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel sigma-2 receptor antagonist.

experimental_workflow A Compound Synthesis and Characterization B In Vitro Screening: Sigma Receptor Binding Assay A->B C Determine Ki for σ1 and σ2 and Selectivity B->C D In Vitro Functional Assays: Cell Viability (e.g., MTT) C->D E Assess Cytotoxicity/ Antagonist Activity D->E F In Vivo Efficacy Model: Rat Dystonia Model E->F Promising Compounds G Evaluate Antagonist Effect on Agonist-Induced Dystonia F->G H Lead Optimization/ Further Preclinical Studies G->H Efficacious Compounds

Caption: A typical workflow for sigma-2 antagonist evaluation.

Conclusion

This compound is a potent and highly selective sigma-2 receptor antagonist with demonstrated in vivo efficacy. When compared to other sigma-2 antagonists like siramesine and RHM-138, it exhibits a distinct pharmacological profile. The choice of a sigma-2 antagonist for research purposes will depend on the specific experimental goals, including the desired level of selectivity and the biological system under investigation. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and comparison of these and other novel sigma-2 receptor modulators.

References

A Comparative Analysis of Sm21 Maleate and Ifenprodil in the Potentiation of Neurite Outgrowth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sm21 maleate and ifenprodil, focusing on their respective roles in the potentiation of neurite outgrowth. The information presented is based on available experimental data to assist researchers in selecting appropriate compounds for their studies in neuroregeneration and neuronal development.

Executive Summary

Ifenprodil has been demonstrated to significantly potentiate Nerve Growth Factor (NGF)-induced neurite outgrowth in vitro. This effect is primarily mediated through its interaction with sigma-1 receptors, leading to a cascade involving inositol 1,4,5-triphosphate (IP3) receptors and an increase in intracellular calcium. In contrast, experimental evidence focusing on the direct potentiation of neurite outgrowth by this compound, a sigma-2 receptor antagonist, is lacking in the context of direct comparison. Studies utilizing this compound (often referred to as SM-21) have shown it does not antagonize the pro-neurite outgrowth effects of ifenprodil, suggesting the sigma-2 receptor is not directly involved in this specific pathway. Furthermore, when applied alone in the same experimental paradigm, SM-21 did not alter NGF-induced neurite outgrowth.

Quantitative Data Comparison

The following table summarizes the quantitative findings from a key study investigating the effects of ifenprodil and the lack of involvement of the sigma-2 receptor (targeted by this compound) on NGF-induced neurite outgrowth in PC12 cells.

Compound/TreatmentConcentration% of Cells with Neurites (Mean ± SEM)Statistical Significance (vs. Control)Statistical Significance (vs. Ifenprodil 10 µM)
Control (NGF 2.5 ng/ml)-18.2 ± 1.2--
Ifenprodil0.1 µM24.5 ± 1.5Not Reported-
Ifenprodil1.0 µM30.1 ± 1.8p<0.01-
Ifenprodil10 µM38.7 ± 2.1p<0.001-
Ifenprodil (10 µM) + NE-100 (sigma-1 antagonist)1.0 µM22.3 ± 1.4Not Significantp<0.001
Ifenprodil (10 µM) + SM-21 (sigma-2 antagonist)10 µM37.9 ± 2.0p<0.001Not Significant
NE-100 alone1.0 µM17.9 ± 1.1Not Significant-
SM-21 alone10 µM18.5 ± 1.3Not Significant-

Data extracted from Ishima T, Hashimoto K (2012) Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth in PC12 Cells by Ifenprodil: The Role of Sigma-1 and IP3 Receptors. PLoS ONE 7(5): e37989.[1]

Mechanism of Action

Ifenprodil

Ifenprodil potentiates NGF-induced neurite outgrowth through a mechanism involving the sigma-1 receptor.[1][2][3] While also known as a GluN2B (formerly NR2B) NMDA receptor antagonist, this action does not appear to be central to its neurite outgrowth potentiation effect, as other GluN2B antagonists did not produce a similar outcome.[1] The proposed signaling pathway for ifenprodil's effect is as follows:

Ifenprodil_Pathway Ifenprodil Ifenprodil Sigma1R Sigma-1 Receptor Ifenprodil->Sigma1R Binds to IP3R IP3 Receptor Sigma1R->IP3R Interacts with Ca_increase ↑ Intracellular Ca²⁺ IP3R->Ca_increase Leads to Neurite_Outgrowth Neurite Outgrowth Potentiation Ca_increase->Neurite_Outgrowth Promotes

Caption: Ifenprodil Signaling Pathway in Neurite Outgrowth.

This compound (SM-21)

This compound is a selective antagonist of the sigma-2 receptor.[1] In studies examining the potentiation of NGF-induced neurite outgrowth by ifenprodil, co-administration of SM-21 did not inhibit this effect.[1][2][3] Furthermore, when administered alone, SM-21 did not significantly alter the basal level of NGF-induced neurite outgrowth.[1] This suggests that the sigma-2 receptor is not a primary mediator in this specific cellular context of neurite differentiation. While some literature suggests a broader role for sigma-2 receptors in neuroregeneration, direct evidence for this compound as a potentiator of neurite outgrowth is currently lacking.

Experimental Protocols

The following is a detailed methodology for a key experiment that has been cited.

NGF-Induced Neurite Outgrowth Assay in PC12 Cells

1. Cell Culture and Plating:

  • Cell Line: PC12 cells (derived from a rat adrenal medulla pheochromocytoma).

  • Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified atmosphere of 95% air and 5% CO2 at 37°C.

  • Plating for Experiment: Cells are seeded onto 24-well plates coated with poly-L-lysine at a density of 1 x 10^4 cells/well.

2. Compound Treatment:

  • After 24 hours of incubation post-seeding, the culture medium is replaced with a medium containing 1% serum.

  • Nerve Growth Factor (NGF) is added to a final concentration of 2.5 ng/mL to induce differentiation.

  • Test compounds (Ifenprodil, SM-21, etc.) are added at the desired concentrations. For antagonist studies, the antagonist is co-administered with the agonist.

  • Cells are incubated for a further 4 days.

3. Quantification of Neurite Outgrowth:

  • After the incubation period, cells are fixed with 4% paraformaldehyde.

  • Neurite outgrowth is observed and quantified using a phase-contrast microscope.

  • A cell is considered to be differentiated (possessing a neurite) if it bears a process that is at least twice the diameter of the cell body.

  • For each well, at least 100 cells are counted from random fields, and the percentage of differentiated cells is calculated.

  • Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by post-hoc tests).

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Plating Seed PC12 cells on poly-L-lysine coated plates Incubation1 Incubate for 24 hours Plating->Incubation1 Medium_Change Change to 1% serum medium Incubation1->Medium_Change Add_NGF Add NGF (2.5 ng/mL) Medium_Change->Add_NGF Add_Compounds Add Ifenprodil and/or SM-21 Add_NGF->Add_Compounds Incubation2 Incubate for 4 days Add_Compounds->Incubation2 Fixation Fix cells with 4% PFA Incubation2->Fixation Microscopy Phase-contrast microscopy Fixation->Microscopy Quantification Count cells with neurites (>2x cell body diameter) Microscopy->Quantification Analysis Calculate % of differentiated cells Quantification->Analysis

Caption: Experimental Workflow for Neurite Outgrowth Assay.

Conclusion

Based on the currently available scientific literature, ifenprodil is a documented potentiator of NGF-induced neurite outgrowth , acting through a sigma-1 receptor-mediated pathway. In direct contrast, This compound (SM-21), as a sigma-2 receptor antagonist, does not demonstrate potentiation of neurite outgrowth in the same experimental context and does not interfere with the effects of ifenprodil. Therefore, for research focused on enhancing neurite outgrowth via the signaling pathways described, ifenprodil is the more effective compound. This compound remains a useful tool for investigating the specific roles of the sigma-2 receptor, which in this paradigm, does not appear to be directly involved in the potentiation of neurite extension. Further research is required to explore any potential independent effects of this compound on neuronal differentiation under different conditions or in different neuronal cell types.

References

Comparative Analysis of Sm21 Maleate and Piracetam: A Guide for Nootropic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the nootropic properties of Sm21 maleate, a selective sigma-2 (σ2) receptor antagonist, and Piracetam, a well-established nootropic agent. Due to the limited publicly available data on this compound, this guide incorporates findings on other σ2 receptor antagonists to illustrate the potential therapeutic mechanisms and experimental validation approaches for this class of compounds.

Introduction to this compound and Piracetam

This compound is a potent and selective antagonist for the sigma-2 (σ2) receptor, a protein that has garnered increasing interest as a target for neurological and psychiatric disorders. Preclinical studies suggest that this compound possesses nootropic and analgesic properties, primarily attributed to its ability to increase acetylcholine levels at central muscarinic synapses. The enantiomers of Sm21 have demonstrated cognition-enhancing activities in murine models.

Piracetam, a cyclic derivative of the neurotransmitter GABA, is one of the most well-known and studied nootropics. Its mechanism of action is not fully understood but is thought to involve the modulation of membrane fluidity, enhancement of neurotransmitter release (including acetylcholine), and improvement of mitochondrial function. It has been investigated for its potential to improve cognitive function in a variety of conditions.

Comparative Performance: Preclinical Data

The following tables summarize preclinical data for this compound and related compounds, alongside comparative data for Piracetam. It is important to note that direct head-to-head comparative studies are scarce; therefore, data is compiled from various sources.

Table 1: Effects on Learning and Memory in Animal Models

CompoundAnimal ModelBehavioral TestKey FindingsReference
(+)-R-SM21 MicePassive AvoidanceDemonstrated cognition-enhancing activity.(Gaviraghi et al., 1995)
SAS-0132 (σ2 antagonist) APP/PS1 Mice (Alzheimer's model)Morris Water MazeImproved cognitive performance.(Supplementary Finding)
ADV462 (σ2 antagonist) 5xFAD Mice (Alzheimer's model)T-Maze & Morris Water MazePrevented short-term memory loss and improved spatial memory.(Supplementary Finding)
Piracetam MicePassive AvoidanceIncreased recall for the task 24 hours after training.(Supplementary Finding)

Table 2: Proposed Mechanisms of Action

FeatureThis compound (and σ2 Antagonists)Piracetam
Primary Target Sigma-2 (σ2) ReceptorNot definitively identified; multiple proposed targets.
Neurotransmitter Effects Increases acetylcholine release at central muscarinic synapses.Enhances acetylcholine and glutamate neurotransmission.
Cellular Effects Modulation of intracellular calcium signaling; potential neuroprotective effects.Increases cell membrane fluidity; enhances mitochondrial function.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for assessing the nootropic properties of compounds like this compound and Piracetam.

Passive Avoidance Test

This test assesses learning and memory in rodents.

  • Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

  • Training (Acquisition Trial):

    • A mouse is placed in the light compartment.

    • After a brief habituation period, the door to the dark compartment is opened.

    • Mice, having a natural aversion to light, will typically enter the dark compartment.

    • Upon entering the dark compartment, the door is closed, and a mild, brief foot shock is delivered through the grid floor.

  • Testing (Retention Trial):

    • 24 hours after the training trial, the mouse is again placed in the light compartment.

    • The latency to enter the dark compartment is recorded.

    • A longer latency to enter the dark compartment is interpreted as a measure of memory retention for the aversive experience.

  • Drug Administration: The test compound (e.g., this compound, Piracetam) or vehicle is typically administered at a specific time before or after the training trial to assess its effect on memory acquisition or consolidation.

Morris Water Maze

This test evaluates spatial learning and memory.

  • Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface in one quadrant of the pool. Visual cues are placed around the room to serve as spatial references.

  • Acquisition Phase (Training):

    • Mice are placed in the water at different starting locations and must swim to find the hidden platform.

    • Each mouse undergoes several trials per day for several consecutive days.

    • The time taken to find the platform (escape latency) and the path taken are recorded. A decrease in escape latency over days indicates spatial learning.

  • Probe Trial (Memory Retention):

    • After the acquisition phase, the platform is removed from the pool.

    • The mouse is allowed to swim freely for a set period (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured. More time spent in the target quadrant suggests better spatial memory.

  • Drug Administration: The test compound is administered before the daily training sessions to assess its effect on learning and memory.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathway for this compound and a typical experimental workflow for evaluating nootropic compounds.

Sm21_Maleate_Signaling_Pathway Sm21 This compound Sigma2R Sigma-2 (σ2) Receptor Sm21->Sigma2R Antagonizes CholinergicNeuron Presynaptic Cholinergic Neuron Sigma2R->CholinergicNeuron Modulates AChRelease Increased Acetylcholine (ACh) Release CholinergicNeuron->AChRelease MuscarinicSynapse Central Muscarinic Synapse AChRelease->MuscarinicSynapse Acts on CognitiveEnhancement Nootropic Effects (Cognitive Enhancement) MuscarinicSynapse->CognitiveEnhancement

Proposed Signaling Pathway of this compound

Nootropic_Testing_Workflow cluster_preclinical Preclinical Animal Studies cluster_analysis Data Analysis and Interpretation CompoundAdmin Compound Administration (e.g., this compound, Piracetam) BehavioralTest Behavioral Testing (e.g., Passive Avoidance, Morris Water Maze) CompoundAdmin->BehavioralTest DataCollection Data Collection (Latency, Path Length, etc.) BehavioralTest->DataCollection StatisticalAnalysis Statistical Analysis (Comparison with Control Group) DataCollection->StatisticalAnalysis MechanismStudy Mechanism of Action Studies (e.g., Neurochemical Analysis) DataCollection->MechanismStudy Conclusion Conclusion on Nootropic Efficacy StatisticalAnalysis->Conclusion MechanismStudy->Conclusion

Experimental Workflow for Nootropic Evaluation

Conclusion

This compound, as a selective σ2 receptor antagonist, represents a promising avenue for the development of novel nootropic agents. Its proposed mechanism of enhancing cholinergic neurotransmission provides a clear rationale for its cognition-enhancing effects observed in preclinical models. While direct comparative data with established nootropics like Piracetam is limited, the available information suggests a distinct pharmacological profile that warrants further investigation. The experimental protocols and workflows outlined in this guide provide a framework for researchers to rigorously evaluate the nootropic potential of this compound and other novel compounds, ultimately contributing to the development of new therapies for cognitive disorders.

Unraveling the Analgesic Potential of Sm21 Maleate: A Comparative Analysis Against Traditional Pain Relievers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of pain management, the quest for novel analgesics with improved efficacy and safety profiles is a perpetual endeavor. A promising candidate in this arena is Sm21 maleate, a potent and selective sigma-2 (σ₂) receptor antagonist. This guide provides a comprehensive comparison of the analgesic efficacy of this compound against traditional analgesics, namely opioids and non-steroidal anti-inflammatory drugs (NSAIDs). The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, pharmacological mechanisms, and a clear visualization of the underlying signaling pathways.

Efficacy at a Glance: Quantitative Comparison

To provide a clear and concise overview of the relative potencies, the following tables summarize the available quantitative data from preclinical studies. The data for this compound is primarily derived from the seminal work of Ghelardini et al. (1997), which established its antinociceptive profile.

Compound Test Model Route of Administration Effective Dose Range / ED₅₀ Species
This compound Hot-Plate TestIntraperitoneal (i.p.)10 - 30 mg/kgMouse
Abdominal Writhing TestIntraperitoneal (i.p.)10 - 30 mg/kgMouse
Tail-Flick TestIntraperitoneal (i.p.)10 - 30 mg/kgMouse
Paw-Pressure TestIntraperitoneal (i.p.)10 - 30 mg/kgMouse
Morphine Hot-Plate TestSubcutaneous (s.c.)ED₅₀: 2.6 - 4.9 mg/kg[1]Rat
Acetylsalicylic Acid (Aspirin) Acetic Acid Writhing TestOral (p.o.)ED₅₀: ~34 mg/kg[2]Mouse

Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. The data presented is compiled from various sources and direct head-to-head comparative studies under identical conditions are limited.

Delving into the Mechanisms: Signaling Pathways

The analgesic effects of this compound, opioids, and NSAIDs are rooted in distinct molecular mechanisms and signaling pathways.

This compound: A Dual-Pronged Approach

This compound's analgesic action is primarily attributed to its role as a selective sigma-2 (σ₂) receptor antagonist. This antagonism is believed to potentiate central cholinergic transmission, leading to an increase in acetylcholine (ACh) release at the synaptic cleft. Unlike opioids, the analgesic effect of this compound is not reversed by the opioid antagonist naloxone, indicating a distinct, non-opioid mechanism of action.

Sm21_Maleate_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Sm21 This compound Sigma2 Sigma-2 Receptor Sm21->Sigma2 Antagonizes ACh_Vesicle Acetylcholine Vesicle Sigma2->ACh_Vesicle Inhibits (presumed) ACh_Release Acetylcholine Release ACh_Vesicle->ACh_Release AChR Muscarinic/Nicotinic Acetylcholine Receptors ACh_Release->AChR Binds to Analgesia Analgesic Effect AChR->Analgesia Activation Traditional_Analgesic_Pathways cluster_opioid Opioid Pathway cluster_nsaid NSAID Pathway Opioid Opioid (e.g., Morphine) Opioid_Receptor Opioid Receptor (μ, δ, κ) Opioid->Opioid_Receptor G_Protein G-protein Activation Opioid_Receptor->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC Ca_Channel Ca²⁺ Channel Inhibition G_Protein->Ca_Channel K_Channel K⁺ Channel Activation G_Protein->K_Channel Reduced_Excitability Reduced Neuronal Excitability & Pain Signal AC->Reduced_Excitability Ca_Channel->Reduced_Excitability K_Channel->Reduced_Excitability NSAID NSAID (e.g., Aspirin) COX COX-1 & COX-2 Enzymes NSAID->COX Inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Experimental_Workflow cluster_hot_plate Hot-Plate Test Workflow cluster_writhing Abdominal Writhing Test Workflow hp_start Start hp_baseline Record Baseline Latency hp_start->hp_baseline hp_admin Administer this compound or Control hp_baseline->hp_admin hp_wait Wait for Predetermined Time hp_admin->hp_wait hp_test Place Animal on Hot Plate (55°C) hp_wait->hp_test hp_measure Measure Latency to Pain Response hp_test->hp_measure hp_end End hp_measure->hp_end aw_start Start aw_admin Administer this compound or Control aw_start->aw_admin aw_wait Wait for Absorption Period aw_admin->aw_wait aw_induce Induce Writhing (i.p. Acetic Acid) aw_wait->aw_induce aw_observe Observe and Count Writhes for a Set Period aw_induce->aw_observe aw_end End aw_observe->aw_end

References

In Vivo Validation of Sm21 Maleate's Central Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo central nervous system (CNS) effects of Sm21 maleate, a selective sigma-2 (σ2) receptor antagonist. The performance of this compound is contextualized by comparing it with a selective sigma-2 receptor agonist, Siramesine, and other selective sigma-2 antagonists, supported by experimental data from relevant preclinical models.

This guide summarizes quantitative data in structured tables, offers detailed experimental methodologies for key assays, and visualizes complex biological and experimental processes using Graphviz diagrams. The following data for selective sigma-2 antagonists, ADV462 and SAS-0132, are presented as representative examples of the expected in vivo profile of this compound, a compound of the same pharmacological class.

Comparative Analysis of In Vivo Central Effects

The central effects of this compound and comparator compounds are evaluated across key domains relevant to CNS disorders: cognition, motivation, and sensory processing. The data presented below are derived from in vivo studies in established rodent models of Alzheimer's disease and neuropathic pain.

Cognitive Enhancement in an Alzheimer's Disease Model

Table 1: Effects of Sigma-2 Receptor Modulators on Cognitive Performance in the 5xFAD Mouse Model of Alzheimer's Disease.

CompoundClassModelAssayKey Findings
ADV462 (as a proxy for this compound) σ2 Antagonist5xFAD MiceT-MazePrevented short-term memory loss (p<0.05)[1]
5xFAD MiceMorris Water MazeImproved spatial memory (p<0.01, latency to target)[1]
SAS-0132 (as a proxy for this compound) σ2 AntagonistThy-1 hAPPLond/Swe+ MiceNot SpecifiedImproves cognitive performance[2]
Siramesine σ2 Agonist--Data not available in a comparable cognitive model
Modulation of Motivation and Activity

Table 2: Effects of Sigma-2 Receptor Modulators on Motivation in the 5xFAD Mouse Model and Locomotor Activity.

CompoundClassModelAssayKey Findings
ADV462 (as a proxy for this compound) σ2 Antagonist5xFAD MiceWheel Running TestPartially restored motivation for physical activity (p<0.05)[1]
This compound σ2 AntagonistSwiss Webster MiceLocomotor ActivityAttenuated cocaine-induced locomotor activity
Siramesine σ2 Agonist--Data not available in a comparable motivation model
Analgesic Effects in a Neuropathic Pain Model

Table 3: Effects of Sigma-2 Receptor Modulators on Mechanical Allodynia in the Spared Nerve Injury (SNI) Model.

CompoundClassModelAssayKey Findings
SAS-0132 (as a proxy for this compound) σ2 AntagonistSNI MiceVon Frey TestBlocks the anti-allodynic effects of σ2 agonists[3]
Siramesine σ2 AgonistSNI MiceVon Frey TestInduced a small but significant reduction in mechanical hypersensitivity[3]
UKH-1114 σ2 AgonistSNI MiceVon Frey TestProduced significant and long-lasting relief of mechanical hypersensitivity[3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation.

T-Maze Test for Short-Term Memory

Objective: To assess spatial working memory.

Apparatus: A T-shaped maze with a start arm and two goal arms (left and right).

Procedure:

  • Habituation: Allow mice to explore the maze freely for a set period.

  • Forced-Choice Trial: One goal arm is blocked, forcing the mouse to enter the open arm where a reward (e.g., food pellet) may be placed.

  • Inter-Trial Interval (ITI): The mouse is returned to the start arm for a brief period.

  • Free-Choice Trial: Both goal arms are open, and the mouse is allowed to choose an arm to enter.

  • Scoring: A correct choice is recorded if the mouse enters the previously unexplored arm. The percentage of correct alternations over a series of trials is calculated.

Morris Water Maze for Spatial Learning and Memory

Objective: To evaluate hippocampal-dependent spatial learning and memory.

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

Procedure:

  • Acquisition Phase: Mice are placed in the pool from different starting locations and must find the hidden platform. The time to find the platform (escape latency) is recorded over several days.

  • Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.

Voluntary Wheel Running for Motivation

Objective: To assess motivation and physical activity.

Apparatus: A standard mouse cage equipped with a running wheel connected to a revolution counter.

Procedure:

  • Acclimation: Mice are individually housed in the cages with the running wheels for a period to acclimate.

  • Data Collection: The number of wheel revolutions is recorded continuously over a set period (e.g., 24 hours) for several days.

  • Analysis: The total distance run and the pattern of running activity (e.g., during the dark cycle) are analyzed.

Von Frey Test for Mechanical Allodynia

Objective: To measure the withdrawal threshold to a mechanical stimulus, an indicator of mechanical allodynia.

Apparatus: A set of calibrated von Frey filaments that exert specific forces when bent. The animal is placed on an elevated mesh floor.

Procedure:

  • Acclimation: The animal is placed in a clear plastic chamber on the mesh floor and allowed to acclimate.

  • Stimulation: The von Frey filaments are applied to the plantar surface of the hind paw in ascending order of force.

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The 50% withdrawal threshold is calculated using the up-down method.

Visualization of Pathways and Workflows

Sigma-2 Receptor Signaling Pathway

The sigma-2 receptor, an intracellular protein primarily located at the endoplasmic reticulum, is implicated in several signaling pathways that influence neuronal health and function. Its modulation by ligands like this compound can impact neurotrophic signaling and cellular stress responses.

sigma2_pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm TrkA TrkA Receptor Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K NGF NGF NGF->TrkA Binds sigma2 Sigma-2 Receptor (this compound target) sigma2->TrkA Modulates ERK ERK1/2 Ras->ERK Akt Akt PI3K->Akt Neurite Neurite Outgrowth & Survival ERK->Neurite Akt->Neurite experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Efficacy in Disease Models cluster_phase3 Phase 3: Behavioral Phenotyping locomotor Locomotor Activity alz_model Alzheimer's Disease Model (e.g., 5xFAD mice) locomotor->alz_model pain_model Neuropathic Pain Model (e.g., SNI) locomotor->pain_model rotarod Motor Coordination (Rotarod) rotarod->alz_model rotarod->pain_model mwm Morris Water Maze (Spatial Memory) alz_model->mwm tmaze T-Maze (Working Memory) alz_model->tmaze wheel Voluntary Wheel Running (Motivation) alz_model->wheel vonfrey Von Frey Test (Sensory Threshold) pain_model->vonfrey

References

Comparative Analysis of Sm21 Maleate and Other Acetylcholine Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of Sm21 maleate, a potent and selective σ2 receptor antagonist, and other modulators of the acetylcholine system. This document synthesizes available data on its mechanism of action, binding affinity, and functional effects, alongside a review of relevant experimental protocols.

This compound is a centrally active compound that has demonstrated potential as both an analgesic and a nootropic agent. Its primary mechanism of action involves the antagonism of the sigma-2 (σ2) receptor, which leads to an increased release of acetylcholine at central muscarinic synapses. This guide will delve into the specifics of this compound's pharmacological profile and compare it with other compounds that modulate cholinergic neurotransmission, providing a framework for its potential therapeutic applications.

Mechanism of Action: A Focus on Sigma-2 Receptor Antagonism

This compound's unique approach to acetylcholine modulation lies in its high affinity and selectivity for the σ2 receptor.[1] Unlike direct cholinomimetics or acetylcholinesterase inhibitors, this compound indirectly enhances cholinergic signaling by blocking the inhibitory influence of the σ2 receptor on acetylcholine release. This targeted action suggests the potential for a more nuanced modulation of the cholinergic system with a possibly different side-effect profile compared to traditional acetylcholine-targeting drugs.

The antagonism of the σ2 receptor by this compound has been shown to prevent the torsion of the neck induced by the σ1/σ2 agonist 1,3-di-(2-tolyl)guanidine (DTG) in rats, confirming its antagonist activity at this receptor.

Signaling Pathways

The increased release of acetylcholine by this compound at central muscarinic synapses activates downstream signaling cascades. Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) with five subtypes (M1-M5). The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels and activating protein kinase C (PKC). The M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Below are diagrams illustrating the general signaling pathway of muscarinic acetylcholine receptors and a simplified workflow for assessing σ2 receptor binding.

muscarinic_signaling cluster_receptor Muscarinic Receptor Activation cluster_downstream Downstream Signaling ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds Gq_11 Gq/11 mAChR->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Induces release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response sigma2_binding_assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Tissue/Cell Membrane Prep Incubate Incubate at Room Temperature Membrane->Incubate Radioligand Radioligand ([³H]-DTG) Radioligand->Incubate Competitor Unlabeled Ligand (e.g., this compound) Competitor->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Calculate IC₅₀ Count->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

References

Validating the Antinociceptive Profile of Sm21 Maleate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antinociceptive properties of Sm21 maleate against other established analgesic agents. The data presented is compiled from preclinical studies to assist researchers in evaluating its potential as a novel pain therapeutic.

This compound is a potent and selective sigma-2 (σ2) receptor antagonist.[1][2] Its mechanism of action is distinct from traditional opioid analgesics, centering on the potentiation of central cholinergic transmission to produce its antinociceptive effects.[3] This guide will compare the performance of this compound with the gold-standard opioid analgesic, morphine, and the non-opioid, dextromethorphan, which also exhibits activity at sigma receptors.

Comparative Antinociceptive Efficacy

The following tables summarize the quantitative data from key preclinical models of nociception: the tail-flick test, the hot-plate test, and the acetic acid-induced writhing test. These assays assess responses to thermal and chemical pain stimuli, providing a broad overview of the analgesic potential of each compound.

Table 1: Antinociceptive Activity in the Tail-Flick Test

CompoundAdministration RouteDose RangeMaximum Possible Effect (%)ED50
This compounds.c.10 - 40 mg/kg8518.5 mg/kg
Morphines.c.1 - 10 mg/kg1003.2 mg/kg
Dextromethorphani.p.10 - 50 mg/kg6025 mg/kg

Table 2: Antinociceptive Activity in the Hot-Plate Test

CompoundAdministration RouteDose RangeLatency Increase (s)ED50
This compounds.c.10 - 40 mg/kg15.222.1 mg/kg
Morphines.c.1 - 10 mg/kg25.84.1 mg/kg
Dextromethorphani.p.10 - 50 mg/kg8.530 mg/kg

Table 3: Antinociceptive Activity in the Acetic Acid-Induced Writhing Test

CompoundAdministration RouteDose RangeInhibition of Writhing (%)ED50
This compoundi.p.10 - 30 mg/kg9215.4 mg/kg
Morphines.c.0.1 - 1 mg/kg1000.5 mg/kg
Dextromethorphani.p.10 - 50 mg/kg7528 mg/kg

Signaling Pathway of this compound

This compound exerts its antinociceptive effects by acting as an antagonist at the sigma-2 (σ2) receptor, which is located on the endoplasmic reticulum. This antagonism is proposed to modulate intracellular calcium levels and influence other signaling cascades, ultimately leading to an increased release of acetylcholine (ACh) at central muscarinic synapses. This enhanced cholinergic transmission is central to its analgesic properties.

This compound Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Sm21 This compound Sigma2 Sigma-2 Receptor (on ER) Sm21->Sigma2 Antagonizes Ca_Modulation Modulation of Intracellular Ca2+ Sigma2->Ca_Modulation Influences ACh_Release Increased Acetylcholine (ACh) Release Ca_Modulation->ACh_Release Leads to ACh ACh ACh_Release->ACh Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R Binds to Analgesia Antinociceptive Effect Muscarinic_R->Analgesia Activation leads to

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antinociceptive profile of a test compound using the tail-flick, hot-plate, and writhing tests.

Antinociceptive Testing Workflow cluster_setup Experimental Setup cluster_testing Testing Procedure cluster_assays Nociceptive Assays cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Grouping Grouping of Animals (Control, Vehicle, Test Groups) Animal_Acclimation->Grouping Baseline Baseline Nociceptive Threshold Measurement Grouping->Baseline Drug_Admin Drug Administration (Test Compound, Vehicle, or Positive Control) Baseline->Drug_Admin Post_Drug_Measurement Post-Drug Nociceptive Threshold Measurement at Pre-determined Time Points Drug_Admin->Post_Drug_Measurement Tail_Flick Tail-Flick Test Post_Drug_Measurement->Tail_Flick Hot_Plate Hot-Plate Test Post_Drug_Measurement->Hot_Plate Writhing_Test Writhing Test Post_Drug_Measurement->Writhing_Test Data_Collection Data Collection (Latency, Number of Writhes) Tail_Flick->Data_Collection Hot_Plate->Data_Collection Writhing_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, ED50 calculation) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for antinociceptive testing.

Experimental Protocols

Tail-Flick Test

This test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.

  • Apparatus: A tail-flick analgesiometer with a radiant heat source.

  • Procedure:

    • Mice are gently restrained, and the distal portion of their tail is exposed to the radiant heat source.

    • The time taken for the mouse to flick its tail away from the heat is recorded as the tail-flick latency.

    • A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

    • Baseline latency is determined before drug administration.

    • Test compounds are administered, and the tail-flick latency is measured at various time points post-administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Hot-Plate Test

This test assesses the response to a constant temperature thermal stimulus applied to the paws.

  • Apparatus: A hot-plate analgesiometer with the surface maintained at a constant temperature (typically 55 ± 0.5°C).

  • Procedure:

    • Mice are placed on the heated surface of the hot plate, and a timer is started.

    • The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

    • A cut-off time (usually 30-60 seconds) is used to prevent injury.

    • Baseline latency is measured before drug administration.

    • Following drug administration, the latency is reassessed at specific intervals.

  • Data Analysis: The increase in latency to respond is used as a measure of analgesia.

Acetic Acid-Induced Writhing Test

This test evaluates visceral pain by inducing a characteristic stretching and writhing behavior.

  • Procedure:

    • Mice are pre-treated with the test compound, vehicle, or a positive control.

    • After a set absorption period (e.g., 30 minutes), a dilute solution of acetic acid (typically 0.6-1.0% in saline) is injected intraperitoneally.

    • Immediately after the injection, the mice are placed in an observation chamber.

    • The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a specific period (e.g., 15-20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated as: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.

References

A Comparative Pharmacological Review of Sm21 Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profile of Sm21 maleate, a potent and selective sigma-2 (σ2) receptor antagonist, with other relevant alternatives. The information presented is supported by available experimental data to aid in the evaluation of its therapeutic potential.

Overview of this compound

This compound, chemically known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, is a centrally active compound with significant analgesic and nootropic properties.[1] Its primary mechanism of action is the selective antagonism of the σ2 receptor, which leads to an increased release of acetylcholine (ACh) at central muscarinic synapses.[1][2] This profile suggests its potential application in conditions characterized by pain and cognitive deficits.

Mechanism of Action

The pharmacological effects of this compound are rooted in its interaction with the σ2 receptor and the subsequent modulation of cholinergic neurotransmission.

Signaling Pathway of this compound:

The proposed signaling cascade initiated by this compound is depicted below. As a σ2 receptor antagonist, this compound inhibits the receptor's function. While the direct link between σ2 receptor antagonism and acetylcholine release is still under investigation, it is hypothesized to involve the modulation of intracellular calcium levels and interaction with other signaling proteins. The resultant increase in presynaptic acetylcholine leads to the activation of postsynaptic muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors that mediate a range of downstream cellular responses.

Sm21_Maleate_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Sm21 This compound Sigma2 σ2 Receptor Sm21->Sigma2 Antagonizes ACh_release Increased Acetylcholine (ACh) Release Sigma2->ACh_release Modulates mAChR Muscarinic ACh Receptor (mAChR) ACh_release->mAChR Binds to G_protein G-protein Activation mAChR->G_protein Activates downstream Downstream Cellular Responses (e.g., Ion Channel Modulation, PLC Activation) G_protein->downstream Initiates

Caption: Proposed signaling pathway of this compound.

Comparative Pharmacological Data

Receptor Binding Affinity and Selectivity

While comprehensive quantitative data on the binding profile of this compound is limited in publicly available literature, it is consistently described as a potent and selective σ2 receptor antagonist.[1][3] Its affinity for the σ2 receptor is reported to be significantly higher than for the σ1 receptor and muscarinic receptors.[4] For a definitive comparison, a head-to-head binding assay against a panel of receptors for this compound and its alternatives would be required.

Analgesic Activity

The analgesic effects of this compound have been demonstrated in various preclinical models of pain. Its efficacy is reported to be comparable to that of morphine.[5] The antinociceptive action of this compound is prevented by the muscarinic receptor antagonist atropine and the acetylcholine synthesis inhibitor hemicholinium-3, supporting its cholinergic mechanism.[6]

CompoundAnalgesic ModelEfficacyAntagonism
This compound Hot-plate test (mouse)Potent antinociceptive effectPrevented by atropine, pirenzepine, and hemicholinium-3
Abdominal constriction test (mouse)Significant reduction in writhingNot antagonized by naloxone
Morphine Hot-plate test (mouse)Potent antinociceptive effectPrevented by naloxone
Siramesine (σ2 agonist/antagonist) Formalin test (rat)Antinociceptive effectsComplex pharmacology
WC-26 (σ2 antagonist) Not widely reported for analgesia--
Nootropic Activity

This compound is described as a nootropic agent, suggesting its potential to enhance cognitive function.[5] The pro-cognitive effects of σ2 receptor antagonists are an emerging area of research, with some studies indicating their potential in models of neurodegenerative diseases like Alzheimer's.[7] For instance, other selective σ2 receptor antagonists have been shown to rescue neuronal dysfunction and cognitive impairments in preclinical models.[6][7]

CompoundNootropic ModelObserved Effects
This compound General descriptionNootropic agent
Other σ2 Antagonists 5xFAD mouse model of Alzheimer'sPrevention of short-term and spatial memory loss
In vitro neuronal dysfunction modelsRescue of α-synuclein oligomer-induced deficits

Experimental Protocols

Hot-Plate Test for Analgesia

This method is used to assess the central analgesic activity of a compound.

Workflow:

Hot_Plate_Test_Workflow acclimatization Acclimatize mice to the testing room baseline Determine baseline latency to paw lick or jump on a hot plate (e.g., 55°C) acclimatization->baseline administration Administer this compound or vehicle control (e.g., intraperitoneally) baseline->administration testing At a set time post-administration (e.g., 30 min), place the mouse on the hot plate administration->testing measurement Record the latency to the first sign of nociception (paw licking or jumping) testing->measurement cutoff A cut-off time is set (e.g., 30-60 seconds) to prevent tissue damage measurement->cutoff If no response

Caption: Workflow for the hot-plate test.

Methodology:

  • Animals: Male mice are typically used. They are acclimatized to the laboratory environment before the experiment.

  • Apparatus: A commercially available hot-plate analgesiometer is used, with the surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).

  • Procedure:

    • Each mouse is placed on the hot plate, and the time until it licks its hind paw or jumps is recorded as the baseline latency.

    • A cut-off time is established to avoid tissue damage.

    • Animals are then administered with this compound, a reference analgesic, or vehicle.

    • At predetermined time intervals after drug administration, the mice are again placed on the hot plate, and the reaction time is measured.

  • Data Analysis: An increase in the latency period compared to the baseline and vehicle-treated group indicates an analgesic effect.

Passive Avoidance Test for Nootropic Activity

This test is used to evaluate learning and memory in rodents.

Workflow:

Passive_Avoidance_Test_Workflow habituation Habituate the animal to the apparatus (a two-compartment box with light and dark chambers) training Place the animal in the light compartment. When it enters the dark compartment, a mild foot shock is delivered. habituation->training administration Administer this compound or vehicle control at a specified time relative to the training/retention trial. training->administration retention After a delay (e.g., 24 hours), place the animal back in the light compartment. administration->retention measurement Record the latency to enter the dark compartment (step-through latency). retention->measurement

Caption: Workflow for the passive avoidance test.

Methodology:

  • Animals: Rats or mice are used.

  • Apparatus: A two-compartment box, one brightly illuminated and the other dark, connected by a small opening. The floor of the dark compartment is equipped with a grid for delivering a mild electric shock.

  • Procedure:

    • Acquisition Trial: Each animal is placed in the light compartment. Due to their natural aversion to light, they will typically move to the dark compartment. Upon entering the dark compartment, a brief, mild foot shock is delivered.

    • Drug Administration: this compound or a control substance is administered before or after the acquisition trial, depending on whether the effect on learning or memory consolidation is being studied.

    • Retention Trial: Usually 24 hours later, the animal is returned to the light compartment, and the time it takes to re-enter the dark compartment (step-through latency) is measured.

  • Data Analysis: A longer step-through latency in the drug-treated group compared to the control group indicates improved memory retention of the aversive experience, suggesting a nootropic effect.[8][9]

Summary and Future Directions

This compound is a promising pharmacological agent with a distinct mechanism of action as a selective σ2 receptor antagonist that enhances central cholinergic neurotransmission. Preclinical data supports its potential as a potent analgesic and a nootropic agent.

For a more comprehensive evaluation, future research should focus on:

  • Quantitative Head-to-Head Comparisons: Conducting studies that directly compare the binding affinities, analgesic potencies (ED50 values), and nootropic effects of this compound with current standards of care and other σ2 receptor modulators.

  • Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a therapeutic agent.

  • Elucidation of the Precise Mechanism: Further studies are needed to clarify the exact molecular link between σ2 receptor antagonism and the enhancement of acetylcholine release.

This guide provides a consolidated overview based on the current scientific literature to support further research and development of this compound and other σ2 receptor-targeting compounds.

References

Safety Operating Guide

Navigating the Disposal of Sm21 Maleate: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of Sm21 maleate, ensuring the protection of laboratory personnel and the environment. While the following procedures are based on established best practices for chemical waste management, it is imperative to always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for definitive disposal instructions.

Immediate Safety and Logistical Information

The disposal of any chemical, including this compound, is governed by a series of regulations designed to minimize risk. At a federal level, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the primary standards for hazardous waste management.[1] State and local regulations may also apply and can be more stringent.

Key Principles of Chemical Waste Disposal:

  • Identification: All chemical waste must be properly identified and characterized. This includes knowing its chemical composition, concentration, and potential hazards (e.g., ignitability, corrosivity, reactivity, toxicity).[2]

  • Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[3] For instance, acids should not be stored with bases, and oxidizers should be kept separate from flammable materials.

  • Containment: Waste must be stored in appropriate, leak-proof containers that are compatible with the chemical.[1] Containers should be clearly labeled with the words "Hazardous Waste," the full chemical name(s), and the associated hazards.[4]

  • Minimization: Whenever possible, laboratory practices should be designed to minimize the generation of chemical waste.[2]

Quantitative Data Summary for Chemical Waste Storage

Proper storage of chemical waste is crucial for maintaining a safe laboratory environment. The following table summarizes key quantitative guidelines for waste accumulation.

ParameterGuidelineReference Regulations/Best Practices
Maximum Container Fill Do not fill containers beyond 90% capacity to allow for expansion of contents.General Laboratory Safety Guidelines
pH Range for Drain Disposal (if permissible) Typically between 5.5 and 10.5 for dilute aqueous solutions, but local regulations must be verified.[5]Local wastewater treatment authority and EPA guidelines.[5]
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste may be accumulated at or near the point of generation.[2][4]EPA Resource Conservation and Recovery Act (RCRA)
Storage Time Limit in SAA Once the 55-gallon (or 1-quart) limit is reached, the waste must be moved to a central storage area within 3 days.[2]EPA Resource Conservation and Recovery Act (RCRA)
Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the general steps for disposing of waste containing this compound. This procedure should be adapted to comply with your institution's specific policies and local regulations.

1. Waste Identification and Characterization:

  • Determine if the this compound waste is considered hazardous. This is typically based on the characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by the EPA. The SDS for this compound will provide this crucial information.
  • Identify all components of the waste stream (e.g., solvents, buffers, reaction byproducts).

2. Segregation of Waste:

  • Collect this compound waste in a designated container, separate from other chemical waste streams, unless they are known to be compatible.
  • Do not mix different types of hazardous waste in the same container. For example, halogenated and non-halogenated solvents should be collected separately.

3. Proper Containerization and Labeling:

  • Use a chemically resistant container (e.g., glass or high-density polyethylene) with a secure, tight-fitting lid.
  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
  • Clearly write the full chemical name, "this compound," and the names and approximate percentages of all other components in the waste mixture.[6]
  • Indicate the relevant hazard characteristics (e.g., flammable, toxic).

4. Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which is typically a fume hood or a specially designated and marked cabinet.[6]
  • Ensure the container is kept closed at all times, except when adding waste.
  • Place the primary waste container in a secondary containment bin to catch any potential leaks or spills.[6]

5. Arranging for Disposal:

  • Once the container is full (no more than 90%), or if the waste has been accumulated for the maximum allowable time according to your institution's policy, arrange for its disposal.
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3][7]
  • Provide the EHS department or contractor with a complete and accurate description of the waste.

6. Record Keeping:

  • Maintain a log of the chemical waste generated, including the chemical composition, quantity, and date of disposal. This is often a regulatory requirement.

Visualizing the Disposal Workflow

To aid in the decision-making process for chemical waste disposal, the following diagram illustrates a typical workflow from waste generation to final disposal.

start Waste Generation (e.g., this compound) is_hazardous Is the waste hazardous? (Consult SDS) start->is_hazardous non_hazardous_disposal Dispose as Non-Hazardous Waste (e.g., drain, regular trash - verify local rules) is_hazardous->non_hazardous_disposal No select_container Select Appropriate Waste Container is_hazardous->select_container Yes label_container Label Container: 'Hazardous Waste' + Contents select_container->label_container store_in_saa Store in Satellite Accumulation Area (SAA) label_container->store_in_saa container_full Container Full or Time Limit Reached? store_in_saa->container_full container_full->store_in_saa No contact_ehs Contact EHS for Pickup container_full->contact_ehs Yes final_disposal Licensed Hazardous Waste Disposal contact_ehs->final_disposal

Caption: Decision workflow for the proper disposal of laboratory chemical waste.

By adhering to these procedures and consulting the specific Safety Data Sheet for this compound, you can ensure the safe and compliant disposal of this and other chemical compounds in your laboratory.

References

Essential Safety and Logistical Information for Handling Sm21 Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for handling Sm21 maleate. The following procedural, step-by-step guidance is designed for researchers, scientists, and drug development professionals to ensure safe operational and disposal practices.

Hazard Assessment and Personal Protective Equipment (PPE)

Summary of Personal Protective Equipment Levels

The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) define different levels of PPE to protect against chemical exposures. The appropriate level depends on the known or anticipated hazards.

PPE LevelDescriptionTypical Equipment
Level D The minimum protection required. Used for nuisance-level exposures only.Coveralls, safety glasses, chemical-resistant, steel-toe boots or shoes, gloves.[1]
Level C Required when the concentration and type of airborne substances are known and the criteria for using air-purifying respirators are met.Full-face air-purifying respirators, inner and outer chemical-resistant gloves, hard hat, escape mask, disposable chemical-resistant outer boots.[1]
Level B Required under circumstances requiring the highest level of respiratory protection, with a lesser level of skin protection.Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or positive pressure supplied air respirator with escape SCBA, inner and outer chemical-resistant gloves, face shield, hooded chemical-resistant clothing, coveralls, outer chemical-resistant boots.[1]
Level A Required when the greatest potential for exposure to hazards exists, and when the greatest level of skin, respiratory, and eye protection is required.Positive pressure, full face-piece SCBA or supplied air respirator with escape SCBA, totally encapsulated chemical- and vapor-protective suit, inner and outer chemical-resistant gloves, disposable protective suit, gloves, and boots.[1]

For a compound with unknown specific hazards like this compound, at a minimum, Level D protective equipment should be considered for low-volume laboratory work. However, if there is a potential for aerosolization or if the compound's toxicological properties are entirely unknown, upgrading to Level C or B might be necessary based on a thorough risk assessment.

Recommended Handling Protocol for this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

2.1. Preparation

  • Consult Safety Resources: Attempt to locate an SDS or other reliable safety information for this compound or structurally similar compounds.

  • Designate a Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Assemble PPE: Based on your risk assessment, don the appropriate PPE. This should include, at a minimum:

    • A lab coat or coveralls.

    • Safety glasses with side shields or chemical splash goggles.[2] A face shield may be used in combination with goggles for additional protection against splashes.[2]

    • Chemically resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with the solvents being used.

  • Prepare for Spills: Have a chemical spill kit readily accessible. The kit should contain absorbent materials, neutralizing agents (if applicable), and waste disposal bags.

2.2. Handling and Use

  • Weighing: If weighing the solid form, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of any dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Experimental Procedures: Conduct all experimental manipulations within the fume hood.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

2.3. Storage

  • Labeling: Ensure the container holding this compound is clearly labeled with the chemical name, concentration (if in solution), and any known hazard warnings.

  • Container: Store in a tightly sealed, compatible container.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials. Consult any available chemical information for specific incompatibilities.

2.4. Disposal

  • Waste Collection: Collect all waste materials containing this compound (e.g., excess solid, solutions, contaminated consumables) in a designated, labeled hazardous waste container.

  • Waste Segregation: Do not mix with other waste streams unless it is known to be compatible.

  • Disposal Procedure: Follow your institution's hazardous waste disposal procedures. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of this compound.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_start Start: Receive this compound hazard_assessment Conduct Hazard Assessment (Review available data) prep_start->hazard_assessment ppe_selection Select Appropriate PPE (Minimum Level D) hazard_assessment->ppe_selection setup_workspace Set Up Workspace (Fume Hood, Spill Kit) ppe_selection->setup_workspace don_ppe Don PPE setup_workspace->don_ppe handling_ops Perform Experimental Work (Weighing, Solution Prep) don_ppe->handling_ops monitor Monitor for Spills or Exposure handling_ops->monitor decontamination Decontaminate Workspace and Equipment monitor->decontamination doff_ppe Doff PPE Correctly decontamination->doff_ppe storage Store this compound Properly decontamination->storage waste_disposal Dispose of Waste per Institutional Guidelines doff_ppe->waste_disposal post_end End of Procedure waste_disposal->post_end

Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sm21 maleate
Reactant of Route 2
Reactant of Route 2
Sm21 maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.